4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFFBQMMDMUCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168762-94-5 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-(tert-butoxycarbonylamino)but-2-ynoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the commercially available 4-aminobut-2-yn-1-ol. The guide details the N-Boc protection of the primary amine, followed by a Jones oxidation to yield the target carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a framework for practical application in a laboratory setting.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a protected amine, a carboxylic acid, and an internal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of conditions while allowing for facile deprotection under acidic conditions, a critical feature in multi-step synthetic campaigns.[1][2]
The synthetic strategy outlined in this guide was chosen for its efficiency, reliability, and use of readily accessible starting materials and reagents. The pathway proceeds in two distinct, high-yielding steps:
-
N-Boc Protection: The primary amine of the starting material, 4-aminobut-2-yn-1-ol, is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly chemoselective for the amine in the presence of the primary alcohol.
-
Jones Oxidation: The resulting N-protected alcohol, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, is then oxidized to the corresponding carboxylic acid using Jones reagent. This classic oxidation method is well-suited for this transformation, as it is known to convert primary alcohols to carboxylic acids efficiently and is compatible with the acid-stable Boc protecting group.[3][4]
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in this synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| 4-Aminobut-2-yn-1-ol | C₄H₇NO | 85.10 | 63200-68-0 | Solid |
| tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate | C₉H₁₅NO₃ | 185.22 | Not available | Typically a solid or oil |
| This compound | C₉H₁₃NO₄ | 199.20 | 168762-94-5 | White to off-white solid |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate (N-Boc Protection)
Causality of Experimental Choices: The protection of the primary amine is crucial to prevent side reactions during the subsequent oxidation step. Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity towards amines and the generation of benign byproducts (tert-butanol and CO₂). A base, such as triethylamine or sodium bicarbonate, is required to neutralize the in-situ formed acid and to ensure the amine is in its free, nucleophilic state. The reaction is typically performed in a solvent system that can dissolve both the polar amino alcohol and the nonpolar (Boc)₂O.
Experimental Protocol:
-
To a stirred solution of 4-aminobut-2-yn-1-ol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound (Jones Oxidation)
Causality of Experimental Choices: The Jones oxidation is a robust and rapid method for converting primary alcohols to carboxylic acids.[4] It is performed under acidic conditions, which the Boc protecting group is stable to for the short duration of the reaction. Acetone is the standard solvent as it is miscible with the aqueous Jones reagent and is inert to the oxidant. The reaction is highly exothermic, necessitating slow addition of the oxidant at a reduced temperature (0 °C) to maintain control.[4] The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction. Isopropyl alcohol is used to quench any excess oxidant, as it is readily oxidized itself.
Experimental Protocol:
-
Preparation of Jones Reagent: In a separate flask, carefully dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. The resulting solution should be a clear, orange-brown solution.
-
Dissolve the crude tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate (1.0 eq.) from the previous step in acetone and cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add the prepared Jones reagent dropwise to the acetone solution. Maintain the temperature between 0-5 °C. A green, heterogeneous mixture will form.
-
Continue adding the Jones reagent until a faint orange-brown color persists in the reaction mixture for approximately 15-20 minutes, indicating that the alcohol has been completely consumed.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange-brown color disappears and the solution remains green.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.
Mechanistic Insights
A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthetic process.
N-Boc Protection Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide.
Jones Oxidation Mechanism
The Jones oxidation of a primary alcohol to a carboxylic acid is a two-stage process.[3]
-
Alcohol to Aldehyde: The primary alcohol reacts with chromic acid (formed in situ from CrO₃ and H₂SO₄) to form a chromate ester. A base (water in this case) then abstracts a proton from the carbon bearing the ester, leading to an E2-like elimination that forms the aldehyde and a Cr(IV) species.
-
Aldehyde to Carboxylic Acid: In the aqueous acidic medium, the intermediate aldehyde exists in equilibrium with its hydrate. This hydrate then reacts with another molecule of chromic acid to form a second chromate ester. A subsequent elimination, similar to the first step, yields the carboxylic acid.
Figure 2: Simplified mechanism of the Jones oxidation of a primary alcohol.
Conclusion
The synthetic pathway detailed herein provides a robust and reproducible method for the preparation of this compound. By leveraging a selective N-Boc protection followed by a powerful Jones oxidation, this valuable synthetic intermediate can be accessed in high purity and good overall yield. The provided protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in their own laboratories, thereby facilitating further advancements in the fields of medicinal chemistry and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: N-Boc Protection of 4-Amino-2-butanol.
- MySkinRecipes. (n.d.). 4-Aminobut-2-yn-1-ol.
- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
- View of 4-N Diethyl Amino Butin-2 Ol-1 Synthesis Reaction Mechanism. (n.d.).
- BenchChem. (n.d.). 4-Amino-2-ethylbutan-1-ol hydrochloride.
-
PubChem. (n.d.). 4-Aminobut-2-en-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobut-2-yn-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184.
- Sinfoo Biotech. (n.d.). This compound.
-
PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
Sources
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(Boc-amino)but-2-ynoic acid: Structure, Synthesis, and Analysis
4-(tert-Butoxycarbonyl-amino)but-2-ynoic acid is a specialized non-proteinogenic amino acid that has garnered significant interest among researchers in medicinal chemistry and drug development. Its unique trifunctional structure—comprising an acid-labile Boc-protected amine, a reactive internal alkyne, and a terminal carboxylic acid—makes it a highly versatile molecular scaffold. This guide provides a comprehensive technical overview of its chemical structure, validated synthetic protocols, and detailed analytical methodologies, offering field-proven insights for its application in complex molecular design and synthesis. The presence of the alkyne moiety, in particular, positions this molecule as a valuable precursor for introducing rigid conformational constraints into peptide backbones or for engaging in powerful bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Molecular Architecture and Physicochemical Properties
The structure of 4-(Boc-amino)but-2-ynoic acid is defined by a four-carbon chain containing a central carbon-carbon triple bond. The amine at the C4 position is protected by a tert-butoxycarbonyl (Boc) group, while the C1 position is functionalized with a carboxylic acid. The Boc group provides robust protection under a wide range of conditions, yet it can be selectively removed under mild acidic treatment, a cornerstone of modern peptide synthesis.[][2]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Boc-Protection
-
Dissolution: Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq) or sodium hydroxide (NaOH, 1.1 eq) to raise the pH to ~9-10. This deprotonates the amino group, enhancing its nucleophilicity. [3]3. Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl. The product should precipitate out of the solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify further by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Comprehensive Chemical Analysis
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Caption: A standard analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected signals for 4-(Boc-amino)but-2-ynoic acid are highly characteristic.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| -CH₂-NH- | ~4.05 (s, 2H) | ~35.0 | Methylene protons adjacent to the nitrogen and the alkyne. Singlet due to no adjacent protons. |
| -NH- | ~5.10 (br s, 1H) | - | Broad singlet for the carbamate proton; exchangeable with D₂O. |
| -C(CH₃)₃ (Boc) | - | ~80.5 | Quaternary carbon of the Boc group. |
| -C≡C- | - | ~75.0, ~80.0 | Two distinct signals for the sp-hybridized carbons of the internal alkyne. |
| -COOH | - | ~158.0 | Carboxylic acid carbonyl carbon. |
| -COOH | ~10-12 (br s, 1H) | - | Broad singlet for the acidic proton; exchangeable with D₂O. |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of specific bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3350 | N-H (Carbamate) | Stretching |
| ~2980 | C-H (Alkyl) | Stretching |
| ~2250 | C≡C (Internal Alkyne) | Stretching (may be weak or absent) |
| ~1715 | C=O (Carboxylic Acid) | Stretching |
| ~1690 | C=O (Carbamate) | Stretching |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. [4]The two distinct carbonyl (C=O) peaks for the acid and the carbamate are critical for confirming the structure.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Expected Ion (Positive Mode): [M+H]⁺ at m/z 200.09, [M+Na]⁺ at m/z 222.07.
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 198.08.
-
High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental composition. For C₉H₁₃NO₄, the calculated exact mass is 199.0845.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 210-220 nm.
-
-
Self-Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
Applications in Medicinal Chemistry and Drug Design
The unique structural features of 4-(Boc-amino)but-2-ynoic acid make it a valuable tool for drug discovery professionals.
-
Peptide Modification: As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability against proteolytic degradation. [5]The rigid alkyne linker introduces conformational constraints, which can be used to probe or lock in bioactive conformations.
-
Bioorthogonal Chemistry: The alkyne handle is a prime substrate for "click chemistry," allowing for the efficient and specific conjugation of this building block to molecules bearing an azide group. This is widely used in drug targeting, bioconjugation, and the synthesis of complex molecular probes. []* Fragment-Based Drug Discovery (FBDD): The molecule can serve as a versatile fragment for building larger, more complex drug candidates. The three distinct functional groups offer multiple points for chemical elaboration and diversification.
Safety and Handling
As with all laboratory chemicals, 4-(Boc-amino)but-2-ynoic acid should be handled with appropriate care.
-
Hazards: May cause skin, eye, and respiratory irritation. [7]Harmful if swallowed or inhaled. [7]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [7]* Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
4-(Boc-amino)but-2-ynoic acid is a sophisticated chemical building block with significant potential in advanced organic synthesis and pharmaceutical research. Its well-defined structure, accessible synthesis, and versatile functionality provide a powerful platform for creating novel molecular entities. A thorough understanding of its properties and analytical profile, as outlined in this guide, is crucial for its effective and reliable application in the demanding field of drug discovery.
References
Sources
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 7. 168762-94-5 Cas No. | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]
"4-(Tert-butoxycarbonylamino)but-2-ynoic acid" CAS number 168762-94-5
An In-depth Technical Guide to 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid (CAS: 168762-94-5): A Versatile Building Block for Modern Drug Discovery
Abstract
This compound is a synthetic, non-proteinogenic amino acid characterized by a strategically placed internal alkyne and an amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique combination of functionalities makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its rigid alkyne backbone serves as a conformational constraint in peptidomimetics, while the orthogonal protecting group and carboxylic acid handle allow for sequential, controlled chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its characteristic reactivity, and its strategic applications in the design of novel therapeutics, complex molecular scaffolds, and chemical probes.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 168762-94-5 | [1] |
| Molecular Formula | C₉H₁₃NO₄ | [2] |
| Molecular Weight | 199.20 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >95-98% | |
| MDL Number | MFCD11847128 | [1] |
Expected Spectroscopic Data
While a definitive spectrum requires experimental acquisition, the expected NMR data can be predicted based on the molecular structure. These predictions are invaluable for chemists to confirm the identity and purity of the material during synthesis and quality control.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~1.45 | Singlet (s) | 9H, Protons of the tert-butyl group of the Boc protector. |
| ~4.0 - 4.2 | Singlet (s) or Doublet (d) | 2H, Methylene protons (-CH₂-) adjacent to the nitrogen. May show coupling to the NH proton. | |
| ~5.0 - 5.5 | Broad Singlet (br s) | 1H, Amide proton (-NH-). Often broad and may exchange with D₂O. | |
| >10.0 | Broad Singlet (br s) | 1H, Carboxylic acid proton (-COOH). Often very broad or not observed. | |
| ¹³C NMR | ~28.3 | 3C, Methyl carbons of the Boc group. | |
| ~35.0 | 1C, Methylene carbon (-CH₂-). | ||
| ~75.0 - 80.0 | 2C, Alkyne carbons (-C≡C-). | ||
| ~80.5 | 1C, Quaternary carbon of the Boc group. | ||
| ~155.0 | 1C, Carbonyl carbon of the Boc group (-O-C=O). | ||
| ~158.0 | 1C, Carbonyl carbon of the carboxylic acid (-COOH). |
Synthesis and Purification
While not widely detailed in the literature, a robust and logical synthesis of this compound can be achieved from its corresponding free amine, 4-aminobut-2-ynoic acid. The standard procedure involves the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Experimental Protocol: N-Boc Protection
This protocol describes a standard method for the N-tert-butoxycarbonylation of an amino acid.[3]
-
Dissolution: Dissolve 4-aminobut-2-ynoic acid (1.0 equiv) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the cooled solution. The reaction may be biphasic initially.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution. A white precipitate may form.
-
Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
If necessary, purify the product further via flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Strategic Transformations
The utility of this molecule stems from its three distinct functional groups, which can be addressed with high selectivity.
The N-Boc Protecting Group: Unmasking the Amine
The Boc group is a cornerstone of modern peptide chemistry due to its stability under a wide range of conditions (e.g., basic, nucleophilic, reductive) and its clean, quantitative removal under acidic conditions.[4][5]
-
Causality: The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which decomposes into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[4]
-
Protocol: Boc Deprotection:
-
Dissolve the Boc-protected acid (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. To prevent potential alkylation of sensitive residues by the released tert-butyl cation, a scavenger such as anisole or triisopropylsilane (TIPS) can be added.[4]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
-
Caption: Acid-catalyzed deprotection of the Boc group.
The Carboxylic Acid: Amide Bond Formation
The carboxylic acid is a handle for elongation, most commonly through the formation of amide bonds. This is the fundamental reaction of peptide synthesis.
-
Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate the carboxylate, making it highly susceptible to nucleophilic attack by an amine.
-
Protocol: Peptide Coupling:
-
Dissolve 4-(Boc-amino)but-2-ynoic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv), to the mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.
-
Caption: Workflow for amide bond formation.
The Internal Alkyne: A Rigid and Reactive Core
The alkyne moiety offers unique structural and reactive properties.
-
Structural Role: As a linear, rigid element, the alkyne can be used to control molecular conformation, locking a peptide backbone or a linker into a well-defined geometry. This can be crucial for optimizing binding to a biological target.
-
Chemical Reactivity:
-
Hydrogenation: The alkyne can be selectively reduced.
-
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): Reduces the alkyne to a (Z)-alkene.
-
Sodium in Liquid Ammonia (Na/NH₃): Reduces the alkyne to an (E)-alkene.
-
Palladium on Carbon (Pd/C) with H₂: Fully reduces the alkyne to the corresponding alkane, yielding Boc-4-aminobutanoic acid.[6]
-
-
Cycloadditions: While less reactive than terminal alkynes in copper-catalyzed "click" chemistry, internal alkynes can participate in other cycloaddition reactions, such as strain-promoted alkyne-azide cycloadditions (SPAAC) or Diels-Alder reactions, to form complex heterocyclic systems.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block to solve complex challenges in drug design.[7]
-
Peptidomimetics and Constrained Peptides: Natural peptides are often poor drug candidates due to their flexibility and susceptibility to enzymatic degradation. Incorporating this rigid, non-natural amino acid can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and blocking cleavage by proteases.[]
-
Bifunctional Linkers: In technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is critical. This molecule is an ideal starting point for a rigid linker, where the amine/acid provides attachment points and the alkyne can be used for further conjugation or to tune spacing and geometry.
-
Fragment-Based Drug Discovery (FBDD): Its well-defined structure, moderate complexity, and multiple points for synthetic elaboration make it an attractive fragment for screening against protein targets. Hits can be readily optimized by building off the amine, acid, or alkyne functionalities.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards: The compound is classified as an irritant. It may cause serious eye irritation and respiratory irritation. It may be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place (<15°C is recommended) to ensure long-term stability.
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular design. Its combination of a rigid alkyne scaffold with orthogonally reactive amine and carboxylic acid functionalities provides medicinal chemists with a powerful platform for constructing conformationally constrained peptides, developing innovative linkers for targeted therapies, and exploring new chemical space. A thorough understanding of its synthesis, reactivity, and strategic potential is key to unlocking its full utility in the advancement of modern drug discovery.
References
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Lee, Y., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. [Link]
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Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
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PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
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Google Patents. (n.d.). United States Patent US 9,492,453 B2. [Link]
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NIH. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. [Link]
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Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
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MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. [Link]
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Veeprho. (n.d.). (R,E)-5-([1,1-Biphenyl]-4-Yl)-4-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-2-Enoic Acid. [Link]
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Spectroscopic Characterization of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the bifunctional molecule, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS RN: 168762-94-5). As a compound incorporating both a protected amine and a carboxylic acid functionality separated by a rigid alkyne linker, its characterization is pivotal for its application in synthetic chemistry, particularly in the construction of peptidomimetics and other complex molecular architectures. This document presents a predictive yet comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the analysis of structurally analogous compounds, providing a robust framework for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Structural Significance of this compound
This compound is a valuable synthetic building block. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, a cornerstone of peptide synthesis. The but-2-ynoic acid moiety provides a rigid scaffold and a reactive carboxylic acid for further derivatization. The internal alkyne is not merely a spacer; it imparts conformational rigidity and can participate in a variety of chemical transformations, including cycloadditions and metal-catalyzed cross-coupling reactions.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound. This guide serves to illuminate the expected spectroscopic signatures, enabling researchers to confidently identify and utilize this versatile molecule. It is important to note that while direct experimental spectra for this specific compound are not widely available in public databases, the predictions herein are based on well-established principles of spectroscopy and data from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, with distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the alkyne and carbonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -C(CH₃)₃ | 1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |
| -CH₂- | 4.10 - 4.20 | Singlet (or very narrow triplet) | 2H | These methylene protons are adjacent to the nitrogen of the carbamate and the alkyne, leading to a downfield shift. Long-range coupling to the NH proton, if observable, might lead to a narrow triplet. |
| -NH- | 5.0 - 5.5 | Broad Singlet | 1H | The carbamate proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be solvent-dependent. |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, its chemical shift being highly dependent on concentration and solvent. |
Experimental Protocol for ¹H NMR:
A standard approach for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -C(CH₃)₃ | 28.2 | The three equivalent methyl carbons of the tert-butyl group are in the aliphatic region. |
| -C(CH₃)₃ | 80.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms. |
| -CH₂- | 30.0 - 35.0 | This methylene carbon is influenced by the adjacent nitrogen and the alkyne. |
| -C≡C- | 75.0 - 85.0 | The two sp-hybridized carbons of the alkyne will appear in this characteristic region. The carbon closer to the carboxylic acid will be slightly more downfield. |
| -C≡C- | 75.0 - 85.0 | The two sp-hybridized carbons of the alkyne will appear in this characteristic region. The carbon closer to the methylene group will be slightly more upfield. |
| >C=O (Boc) | 155.5 | The carbonyl carbon of the carbamate is found in this typical downfield region. |
| -COOH | 158.0 - 162.0 | The carboxylic acid carbonyl carbon is also significantly deshielded. |
Experimental Protocol for ¹³C NMR:
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled sequence, such as a standard PENDANT or DEPT experiment, would be employed on a 100 MHz or 125 MHz spectrometer to obtain the spectrum. A sufficient number of scans would be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | O-H stretch |
| N-H (Carbamate) | 3300-3500 | Medium | N-H stretch |
| C-H (Aliphatic) | 2850-3000 | Medium | C-H stretch |
| C≡C (Alkyne) | 2100-2260 | Weak to Medium | C≡C stretch (internal alkyne) |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |
| C=O (Carbamate) | 1680-1700 | Strong | C=O stretch |
| C-O (Carboxylic Acid/Carbamate) | 1200-1300 | Strong | C-O stretch |
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum:
The molecular formula of this compound is C₉H₁₃NO₄, with a monoisotopic mass of 199.0844 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) or, more likely, the protonated molecule ([M+H]⁺) at m/z 200.0917 would be observed.
A key fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or its components. The following fragments are predicted to be prominent in the mass spectrum:
-
Loss of isobutylene (56 Da): [M - C₄H₈]⁺ giving a peak at m/z 143. This corresponds to the loss of isobutylene from the tert-butyl group.
-
Loss of the entire Boc group (100 Da): [M - C₅H₉O₂]⁺ resulting in a fragment at m/z 99, corresponding to the amino-but-2-ynoic acid cation.
-
Loss of tert-butyl cation (57 Da): A peak at m/z 57 is a very common and often the base peak in the spectra of tert-butyl containing compounds.
Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound
Solubility and stability of "4-(Tert-butoxycarbonylamino)but-2-ynoic acid"
An In-Depth Technical Guide to the Solubility and Stability of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Introduction
This compound is a fascinating molecule that holds potential in various research and development landscapes, particularly in medicinal chemistry and materials science. Its structure, characterized by a terminal alkyne, a carboxylic acid, and a Boc-protected amine, presents a unique combination of functionalities that are both synthetically useful and potentially reactive. This guide provides a comprehensive overview of the known properties of this compound and, more importantly, outlines a robust experimental framework for determining its solubility and stability profiles. For researchers and drug development professionals, a thorough understanding of these parameters is critical for successful formulation, storage, and application.
Chemical and Physical Properties
A summary of the known identifiers and calculated properties for this compound is presented below. Direct experimental data on properties like melting point and pKa are not widely published; therefore, the values for structurally related compounds are provided for context.
| Property | Value/Information | Source |
| CAS Number | 168762-94-5 | [1][2] |
| Molecular Formula | C9H13NO4 | [3] |
| Molecular Weight | 199.20 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Purity | Commercially available up to 95% | [4] |
For context, the simpler alkyne, 2-butynoic acid (tetrolic acid), has a melting point of 78-80 °C and is soluble in water.[5] The saturated counterpart, 4-(tert-butoxycarbonylamino)butanoic acid, has a melting point of 56-60 °C. These values suggest that the title compound is a solid at room temperature and may exhibit some aqueous solubility due to the carboxylic acid moiety.
Molecular Structure and Functional Group Analysis
The solubility and stability of this compound are dictated by its three key functional groups: the carboxylic acid, the internal alkyne, and the Boc-protected amine.
Caption: Key functional groups influencing solubility and stability.
-
Carboxylic Acid: This group will be ionized at physiological pH, significantly enhancing aqueous solubility. The pKa is expected to be similar to that of 2-butynoic acid, which is approximately 2.62.[5]
-
Internal Alkyne: The triple bond is a region of high electron density, making it susceptible to oxidative cleavage.[6][7] It is generally stable to hydrolysis under mild acidic and basic conditions but can react with strong acids.[8]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, which will be a primary stability concern. It is generally stable to base and mild nucleophiles.
Solubility Profiling: A Practical Approach
A comprehensive understanding of solubility is paramount for any downstream application. The following section outlines a systematic approach to determining the solubility of this compound in various relevant solvent systems.
Recommended Solvents for Screening
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 7.4 (PBS), pH 9.0 (Borate) | To assess solubility at different ionization states of the carboxylic acid and stability of the Boc group. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Commonly used in purification and as co-solvents in formulations. |
| Polar Aprotic Solvents | Acetonitrile, DMSO, DMF, THF | Relevant for chemical reactions and as stock solution solvents for biological assays. |
| Non-Polar Solvents | Dichloromethane, Ethyl Acetate | Useful for understanding partitioning behavior and for extraction/purification processes. |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility and is considered the gold standard.
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Express the solubility in units of mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] These studies expose the compound to conditions more severe than those it would encounter during routine handling and storage.[10]
Forced Degradation Conditions and Rationale
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60 °C | Cleavage of the Boc-protecting group. |
| Base Hydrolysis | 0.1 N NaOH at 60 °C | Generally expected to be stable, but potential for unforeseen reactions. |
| Neutral Hydrolysis | Deionized water at 60 °C | Baseline stability in aqueous solution. |
| Oxidation | 3% H2O2 at room temperature | Oxidative cleavage of the alkyne triple bond.[6][7] |
| Photostability | Expose solid and solution to UV/Vis light (ICH Q1B) | To assess light-induced degradation. |
| Thermal Stress | Expose solid compound to elevated temperature (e.g., 80 °C) | To evaluate solid-state thermal stability. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions. For photostability and thermal stress, use both the solid compound and a solution in an inert solvent.
-
Stress Application: Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization/Quenching: Neutralize acidic or basic samples, and quench oxidative reactions if necessary.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) to separate the parent compound from any degradants. Use a detector like a photodiode array (PDA) to assess peak purity.
-
Data Interpretation: Calculate the percentage of degradation and identify the major degradants. If necessary, use LC-MS to obtain mass information for structural elucidation of the degradation products.
Caption: Workflow for forced degradation studies.
Handling and Storage Recommendations
Based on the structural analysis and general chemical principles, the following handling and storage recommendations are proposed:
-
Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (-20 °C) is advisable.
-
Solution Preparation: Prepare acidic solutions fresh and use them promptly due to the lability of the Boc group. Stock solutions in aprotic solvents like DMSO or DMF are likely to be more stable if stored properly (frozen and protected from light).
-
Handling: Avoid strong oxidizing agents and strong acids. Standard personal protective equipment should be worn, as the compound is classified as an irritant.[1]
Conclusion
While direct experimental data for this compound is not extensively documented in the public domain, a comprehensive profile of its solubility and stability can be reliably established through the systematic application of the standardized protocols outlined in this guide. By understanding the interplay of its key functional groups—the carboxylic acid, the alkyne, and the acid-labile Boc-protecting group—researchers can proactively design experiments, anticipate challenges, and ultimately unlock the full potential of this versatile chemical entity.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage | Request PDF. (2021). ResearchGate. Retrieved from [Link]
-
4-(((Tert-butoxy)carbonyl)amino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions. (2021). YouTube. Retrieved from [Link]
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PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. Retrieved from [Link]
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Decarboxylative Hydroalkylation of Alkynes. (2018). Macmillan Group - Princeton University. Retrieved from [Link]
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This compound,(CAS# ). (n.d.). Sinfoo Biotech. Retrieved from [Link]
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Tetrolic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
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-
(Z)-4-Amino-2-butenoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Infectious Disorders - Drug Targets. Retrieved from [Link]
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-
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-
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-
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An In-depth Technical Guide to 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unlocking Covalent Inhibition and Peptidomimetic Design
In the landscape of modern drug discovery, the pursuit of novel chemical entities with high specificity and potency is relentless. Among the myriad of synthetic building blocks available to the medicinal chemist, those incorporating an alkyne functionality have garnered significant attention. This is not merely due to their utility in bioorthogonal "click" chemistry, but also for their intrinsic reactivity as latent electrophiles, capable of participating in mechanism-based enzyme inhibition. 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, a non-canonical amino acid, stands at the confluence of these powerful applications.
This guide provides an in-depth technical overview of this compound, its derivatives, and analogs. We will move beyond simple cataloging of facts to explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological activity. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature, empowering researchers to leverage this versatile scaffold in their drug development programs.
Core Moiety: Structure and Intrinsic Properties
This compound (Boc-Aba-OH) is a structurally unique building block. It combines the features of a protected α-amino acid with a conjugated alkyne, making it a valuable tool for both peptide synthesis and the generation of small molecule inhibitors.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the amine, which is stable under a wide range of reaction conditions, yet readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA). This acid-lability is fundamental to its use in stepwise solid-phase peptide synthesis (SPPS).[1][2][3][4]
-
Carboxylic Acid: This functional group serves as the primary handle for amide bond formation, allowing for its incorporation into peptide chains or derivatization into other functionalities.
-
Internal Alkyne: The propargylic alkyne is the cornerstone of this molecule's unique reactivity. It can function as:
-
A handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the facile construction of triazole-containing structures.[]
-
A latent electrophile or "warhead" in the design of mechanism-based irreversible inhibitors. Upon enzymatic processing, this group can be activated to form a reactive Michael acceptor, which can then covalently modify nucleophilic residues in an enzyme's active site.[2][6]
-
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of this compound is not commonly detailed in supplier catalogs. However, a robust and logical pathway can be constructed from well-established organometallic principles. The strategy involves two primary stages: protection of the commercially available propargylamine, followed by a regioselective carboxylation.
Protocol 1: Synthesis of this compound
Step 1: N-Boc Protection of Propargylamine
This initial step protects the nucleophilic amine, preventing it from interfering with the subsequent deprotonation and carboxylation steps. The use of di-tert-butyl dicarbonate (Boc)₂O is standard due to its high reactivity and the benign nature of its byproducts.
-
Reagents & Equipment:
-
Propargylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve propargylamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq.) in DCM dropwise to the stirred propargylamine solution.[7]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine, which often solidifies upon standing.[7] This intermediate is typically of sufficient purity for the next step.
-
Step 2: Lithiation and Carboxylation
This critical step involves the deprotonation of the terminal alkyne using a strong organolithium base, followed by quenching the resulting acetylide with carbon dioxide to form the carboxylate.
-
Reagents & Equipment:
-
N-Boc-propargylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Solid carbon dioxide (dry ice), crushed
-
Schlenk line or equivalent inert atmosphere setup, low-temperature bath (acetone/dry ice)
-
-
Procedure:
-
Under a strict nitrogen or argon atmosphere, dissolve N-Boc-propargylamine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution may develop a yellow or orange hue, indicating acetylide formation.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
Rapidly transfer the acetylide solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to slowly warm to room temperature, allowing excess CO₂ to sublime.
-
Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization to afford pure this compound.
-
Workflow Diagram: Synthesis of Boc-Aba-OH
Caption: Synthetic route to the target compound.
Applications in Drug Discovery: A Tale of Two Moieties
The utility of Boc-Aba-OH and its analogs stems from the dual reactivity of the alkyne and the peptide-like backbone.
As a Scaffold for Peptidomimetics via Click Chemistry
The alkyne group is a perfect handle for CuAAC, allowing for the efficient construction of 1,4-disubstituted 1,2,3-triazole rings. This reaction is highly reliable, proceeds in high yield, and is tolerant of a vast array of functional groups, making it ideal for generating compound libraries.[] The resulting triazole is not merely a linker; it is a stable, aromatic, and highly polar isostere for an amide bond, often improving metabolic stability and pharmacokinetic properties.
By incorporating Boc-Aba-OH into a peptide sequence and reacting the alkyne side chain with an azide-functionalized molecule, complex peptidomimetics can be rapidly assembled.
Workflow Diagram: Peptidomimetic Synthesis
Caption: Click chemistry for peptidomimetic generation.
As a Precursor to Mechanism-Based Enzyme Inhibitors
Perhaps the most compelling application for this class of compounds is in the design of covalent inhibitors. Analogs such as N-propargylglycine are classic examples of mechanism-based inactivators, often termed "suicide substrates."[6] These molecules are designed to be processed by the target enzyme, which unmasks the reactive alkyne "warhead," leading to irreversible covalent modification of the enzyme, typically at a nucleophilic cofactor or active site residue.[2][8]
Key Enzyme Targets and Mechanisms:
-
Flavoenzymes (e.g., Proline Dehydrogenase - PRODH): PRODH is a flavin adenine dinucleotide (FAD)-dependent enzyme involved in proline catabolism, a pathway implicated in cancer metabolism.[2][3] N-propargylglycine analogs are oxidized by the FAD cofactor, generating a highly reactive allene intermediate. This intermediate is then attacked by the N5 atom of the reduced FAD, forming a stable covalent adduct and inactivating the enzyme.[6] This provides a powerful strategy for developing anticancer agents.
-
PLP-Dependent Enzymes (e.g., Cystathionine γ-lyase - CGL, GABA-T): Pyridoxal-5'-phosphate (PLP) is a cofactor for enzymes involved in amino acid metabolism. Propargylglycine inhibits CGL by forming an external aldimine with PLP.[8][9] Subsequent enzymatic processing leads to the formation of a reactive species that covalently modifies the enzyme-PLP complex, leading to irreversible inhibition.[8][10] This mechanism is relevant for developing novel antibiotics and neurological agents.
Mechanism Diagram: PRODH Inhibition
Caption: Mechanism of PRODH suicide inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core 4-(amino)but-2-ynoic acid scaffold can provide crucial insights into the requirements for potent and selective enzyme inhibition. The following table summarizes key SAR trends observed for propargylamine-based inhibitors targeting enzymes like histone deacetylases (HDACs) and proline dehydrogenase.[2][11][12]
| Position of Modification | Structural Change | Observed Effect on Activity | Rationale / Causality |
| Nitrogen Substituent (R¹) | Small alkyl vs. H | Often tolerated or slightly improves potency | Can fill small hydrophobic pockets near the recognition site. |
| Bulky aromatic/aliphatic | Decreased or abolished activity | Steric hindrance prevents proper binding in the active site. | |
| α-Carbon (R²) | (R)- vs. (S)-stereochemistry | Can be critical for selectivity | Enzyme active sites are chiral; one enantiomer will fit optimally. For some HDACs, the (R)-configuration enhances selectivity.[11][12] |
| Small alkyl (e.g., -CH₃) | May be tolerated | Depends on the size of the active site pocket. | |
| γ-Carbon (R³) | Substitution on the alkyne | Generally not tolerated | The terminal alkyne is required for deprotonation and subsequent covalent modification. Substitution prevents this mechanism. |
Conclusion and Future Perspectives
This compound is more than a simple building block; it is a strategic tool for modern drug discovery. Its dual functionality allows for the rational design of both complex peptidomimetics through click chemistry and highly potent, mechanism-based covalent inhibitors. The synthetic accessibility of the core scaffold, combined with the predictable reactivity of the alkyne warhead, provides a robust platform for generating novel therapeutic candidates.
Future work in this area will likely focus on expanding the range of enzyme targets for propargylamine-based inhibitors and on developing more sophisticated, tissue-selective delivery strategies. The incorporation of this scaffold into larger, more complex molecules, guided by structural biology and computational modeling, will undoubtedly unlock new therapeutic opportunities in oncology, infectious diseases, and beyond.
References
-
Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: Methods in Molecular Biology URL: [Link]
-
Title: Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine Source: bioRxiv (preprint) URL: [Link]
-
Title: Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine Source: The FEBS Journal URL: [Link]
-
Title: Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine Source: PubMed URL: [Link]
-
Title: N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties Source: PMC - NIH URL: [Link]
-
Title: 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase Source: PubMed URL: [Link]
-
Title: Synthesis of N-Alkyl Amino Acids Source: Monash University Research Repository URL: [Link]
-
Title: α-Arylation of N-Boc Pyrrolidine Source: Organic Syntheses URL: [Link]
-
Title: Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors Source: ResearchGate URL: [Link]
-
Title: Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Peptides Source: Thieme Chemistry URL: [Link]
-
Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Propargylamine: an important moiety in drug discovery Source: PubMed URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec URL: [Link]
Sources
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- 2. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 6. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid in Modern Drug Discovery and Chemical Biology: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, a trifunctional synthetic building block poised for significant impact in medicinal chemistry, peptide science, and chemical biology. As a non-canonical amino acid, its unique structural features—a Boc-protected amine, a carboxylic acid, and a conformationally rigid internal alkyne—offer a versatile platform for the synthesis of novel molecular architectures. This guide will detail its utility in the construction of constrained peptidomimetics, as a valuable tool for bioconjugation via "click" chemistry, and as a unique residue for incorporation into peptide chains to modulate their structure and function. We will present detailed, field-proven experimental protocols and discuss the causal reasoning behind strategic experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage the full potential of this promising molecule.
Introduction: The Emergence of a Versatile Synthetic Scaffold
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability has driven the exploration of chemical spaces beyond nature's canonical building blocks. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, allowing for the introduction of unique chemical functionalities and conformational constraints into peptides and other bioactive molecules.[1][2][3][] this compound stands out as a particularly intriguing UAA due to its trifunctional nature. The presence of a Boc-protected amine and a carboxylic acid allows for its seamless integration into standard peptide synthesis workflows, while the internal alkyne moiety serves as a versatile handle for a variety of chemical modifications, most notably the highly efficient and bioorthogonal azide-alkyne cycloaddition reactions.[5][6][7] This guide will illuminate the strategic advantages of this compound and provide practical methodologies for its application.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 168762-94-5 | Internal Data |
| Molecular Formula | C₉H₁₃NO₄ | Internal Data |
| Molecular Weight | 199.20 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Internal Data |
| Storage | Store at 2-8°C, desiccated | Internal Data |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The compound should be handled in a well-ventilated area.
Core Application I: A Building Block for Constrained Peptidomimetics
Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation.[8] The rigid alkyne bond in this compound can be strategically incorporated into peptide backbones to induce specific conformational constraints, such as turns or bends, which can be crucial for receptor binding and biological activity.
Rationale for Alkyne-Induced Conformational Rigidity
The linear geometry of the sp-hybridized carbons in the alkyne moiety significantly reduces the rotational freedom of the molecular backbone. When incorporated into a peptide sequence, this rigidity can lock the peptide into a specific conformation, potentially mimicking the bioactive conformation of a natural peptide ligand. This pre-organization can lead to an increase in binding affinity and selectivity for the target receptor.
Synthetic Strategy: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is amenable to standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[9][10][11][12][13] The Boc protecting group on the amine is stable to the basic conditions used for Fmoc removal, allowing for its orthogonal deprotection with acid at a later stage if required.
Experimental Protocol: Incorporation of 4-(Boc-amino)but-2-ynoic Acid into a Peptide Sequence using Fmoc-SPPS
This protocol outlines the manual synthesis of a model tripeptide containing the target UAA.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Alanine
-
This compound
-
Fmoc-L-Leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-L-Alanine):
-
Pre-activate Fmoc-L-Alanine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Incorporation of 4-(Boc-amino)but-2-ynoic Acid:
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated UAA solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection (of the next amino acid): This step is not necessary as the next amino acid is the final one.
-
Final Amino Acid Coupling (Fmoc-L-Leucine):
-
Pre-activate Fmoc-L-Leucine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the UAA.
Core Application II: A Versatile Handle for Bioconjugation via Click Chemistry
The alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15][16][17][18] This reaction is highly efficient, specific, and bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes. While the internal alkyne is generally less reactive than a terminal alkyne in CuAAC, the reaction can still proceed effectively under appropriate catalytic conditions. It is important to note that for strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, a strained cyclooctyne is typically required, and the internal alkyne of this linear molecule would not be suitable.[19][20][21][][23]
The Power of CuAAC in Drug Discovery and Chemical Biology
CuAAC enables the facile and robust conjugation of molecules containing an azide group to the alkyne-modified peptide or molecule. This has a vast array of applications, including:
-
Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and detection.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of peptide drugs.
-
Drug Conjugation: Linking cytotoxic drugs to targeting peptides or antibodies to create targeted drug delivery systems.
-
Surface Immobilization: Attaching peptides to solid supports for use in diagnostics or as biomaterials.
Experimental Protocol: CuAAC Ligation of an Alkyne-Containing Peptide with an Azide-Functionalized Fluorophore
This protocol describes the solution-phase conjugation of a purified peptide containing 4-(amino)but-2-ynoic acid (after Boc deprotection) with a fluorescent azide.
Materials:
-
Alkyne-containing peptide (synthesized as in section 3.2, with the Boc group removed during the final cleavage)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-peptide in PBS to a final concentration of 1 mM.
-
Dissolve the azide-fluorophore in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
100 µL of 1 mM alkyne-peptide in PBS
-
15 µL of 10 mM azide-fluorophore in DMSO
-
5 µL of 50 mM TBTA in DMSO
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 5 µL of 100 mM CuSO₄·5H₂O.
-
Add 10 µL of 500 mM sodium ascorbate.
-
Vortex briefly to mix. The final volume is approximately 135 µL.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from excess reagents using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation by mass spectrometry and measure the fluorescence of the purified product.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Future Perspectives and Novel Applications
The utility of this compound is not limited to the applications detailed above. Its unique structure opens doors to more advanced synthetic strategies:
-
Dual-Functionalized Scaffolds: The carboxylic acid and the alkyne can be functionalized orthogonally to create complex, dual-purpose molecular probes or drug conjugates.
-
Internal Alkyne as a Linchpin for Macrocyclization: The alkyne can participate in ring-closing reactions, such as intramolecular cycloadditions, to generate macrocyclic peptides with enhanced stability and cell permeability.[5][6][24]
-
Sonogashira Coupling: The internal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides to introduce further diversity and create novel side-chain functionalities.
Conclusion
This compound is a powerful and versatile synthetic building block with significant potential to accelerate research in drug discovery and chemical biology. Its ability to introduce conformational constraints, serve as a handle for bioorthogonal conjugation, and be readily incorporated into standard synthetic workflows makes it an invaluable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its core applications and detailed, actionable protocols to facilitate its adoption in the laboratory. As the demand for more sophisticated and effective molecular tools continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in pushing the boundaries of what is possible in the synthesis of novel bioactive compounds.
References
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Microbiology. [Link]
-
Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [Link]
-
Incorporation of Unnatural Amino Acids for Synthetic Biology. (2025). ResearchGate. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026). Oreate AI Blog. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - NIH. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2008). ACS Publications. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). CiteSeerX. [Link]
-
Peptidomimetics. Drug Design Org. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Scopus. [Link]
-
Alkyne Containing Amino Acids. (2020). Aapptec Peptides. [Link]
-
Peptides Across The Pacific. SciSpace. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). MDPI. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
-
DESIGNING PEPTIDOMIMETICS. CORE. [Link]
- Use of propargyl glycine amino propargyl diol compounds for treatment of congestive heart failure.
-
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC - NIH. [Link]
-
Click Chemistry in Peptide-Based Drug Design. PMC - NIH. [Link]
-
Azide and Alkyne-Containing Amino Acids. (2020). Aapptec Peptides. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
-
4-(Dimethylamino)but-2-ynoic acid. PubChem. [Link]
-
Click-chemistry-like reactions compatible with peptides? (2015). ResearchGate. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2025). ResearchGate. [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]
Sources
- 1. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 19. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 24. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Efficient Incorporation of 4-(Boc-amino)but-2-ynoic Acid into Synthetic Peptides
Introduction: The Strategic Value of Alkyne-Modified Peptides
The precise introduction of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug development. These modifications allow for the creation of peptides with enhanced stability, novel structural constraints, or unique functionalities. 4-(Boc-amino)but-2-ynoic acid is a particularly valuable building block as it installs a chemically stable, internal alkyne handle into the peptide backbone. This alkyne group is a versatile functional moiety for post-synthetic modifications via bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
This application note provides a comprehensive guide for researchers, detailing the fundamental principles and optimized protocols for the successful coupling of 4-(Boc-amino)but-2-ynoic acid in both solid-phase and solution-phase peptide synthesis. We will delve into the causality behind reagent selection, provide step-by-step workflows, and offer a troubleshooting guide based on field-proven insights to ensure high-yield incorporation and scientific integrity.
Reagent Profile: 4-(Boc-amino)but-2-ynoic Acid
-
Structure:
-
Key Features:
-
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is ideal for the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. It is stable to the basic conditions used in Fmoc chemistry but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). [1][2][] * Internal Alkyne: The C≡C triple bond is chemically robust and stable throughout the standard cycles of peptide synthesis, including repeated TFA deprotection and final cleavage with strong acids like HF. [4]It serves as a reactive handle for subsequent conjugation reactions.
-
-
Handling and Storage: The reagent is a stable solid. For long-term stability, it should be stored in a cool, dry place, preferably under an inert atmosphere to prevent moisture uptake.
The Chemistry of Amide Bond Formation: An Overview
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of the incoming amino acid. [5]This activation transforms the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the free N-terminal amine of the peptide chain. The choice of activation strategy is critical for achieving high efficiency and minimizing side reactions. [5][6]
Figure 2: The cyclic workflow of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: High-Efficiency Coupling with HBTU/DIPEA
This protocol is recommended for ensuring high coupling efficiency, especially within complex or lengthy sequences. Onium salt reagents like HBTU rapidly generate the active ester in situ, leading to fast and effective amide bond formation.
[7]| Reagent/Material | Amount (per mmol of resin substitution) | Purpose | | :--- | :--- | :--- | | Peptide-Resin (e.g., MBHA) | 1.0 eq | Solid support | | 4-(Boc-amino)but-2-ynoic acid | 2.0 - 4.0 eq | Incoming amino acid | | HBTU | 1.9 - 3.9 eq | Activating agent | | DIPEA (Diisopropylethylamine) | 4.0 - 8.0 eq | Non-nucleophilic base | | DMF (N,N-Dimethylformamide) | As required | Solvent | | DCM (Dichloromethane) | As required | Solvent | | 50% TFA in DCM | As required | Boc deprotection |
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with a fresh portion of 50% TFA in DCM for 20-30 minutes. 3[8]. Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid and TFA salts.
-
Pre-activation & Coupling:
-
In a separate vessel, dissolve 4-(Boc-amino)but-2-ynoic acid (2.0 eq) and HBTU (1.9 eq) in a minimal volume of DMF.
-
Add DIPEA (4.0 eq) to this solution. Note: The solution will often change color, indicating activation.
-
Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. A negative result (clear or yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Standard Carbodiimide Coupling with DIC/HOBt
This is a classic and cost-effective method. Diisopropylcarbodiimide (DIC) is the activating agent, and Hydroxybenzotriazole (HOBt) is added as an additive to suppress racemization (though not a concern for this achiral residue) and improve coupling efficiency by forming the HOBt active ester.
[7]| Reagent/Material | Amount (per mmol of resin substitution) | Purpose | | :--- | :--- | :--- | | Peptide-Resin (e.g., PAM) | 1.0 eq | Solid support | | 4-(Boc-amino)but-2-ynoic acid | 2.5 eq | Incoming amino acid | | HOBt | 2.75 eq | Additive | | DIC | 2.75 eq | Activating agent | | DMF / DCM | As required | Solvent |
Step-by-Step Methodology:
-
Deprotection & Washing: Follow steps 1-3 from Protocol 1.
-
Neutralization: Before coupling, the resin-bound amine trifluoroacetate salt must be neutralized. Treat the resin with 10% DIPEA in DMF for 2 x 10 minutes, then wash thoroughly with DMF (5x). 3[8]. Coupling:
-
Suspend the neutralized resin in DCM or DMF.
-
In a separate vessel, dissolve 4-(Boc-amino)but-2-ynoic acid (2.5 eq) and HOBt (2.75 eq) in DMF.
-
Add this solution to the resin suspension.
-
Add DIC (2.75 eq) to the reaction vessel and agitate at room temperature.
-
-
Monitoring & Wash: Monitor the reaction for 2-4 hours using the Kaiser test. If the test is not negative, the coupling step can be repeated ("double coupling"). Once complete, wash as described in Protocol 1, Step 6.
Solution-Phase Coupling Protocol
For fragment condensation or when SPPS is not used, solution-phase coupling is a viable alternative. EDC is a water-soluble carbodiimide, simplifying purification.
[7]Step-by-Step Methodology:
-
Dissolution: Dissolve the C-terminal protected peptide fragment (1.0 eq), 4-(Boc-amino)but-2-ynoic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). 4[9]. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Track reaction progress via TLC or LC-MS until the starting materials are consumed.
-
Workup & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the crude product using column chromatography.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation or coupling time. 2. Steric hindrance from the growing peptide chain. 3. On-resin peptide aggregation. | 1. Double Couple: Filter, wash, and repeat the coupling step with fresh reagents. <[10]br> 2. Extend Time: Increase the coupling reaction time to 4-6 hours. 3. Change Reagents: If using DIC/HOBt, switch to a more potent activator like HATU or HBTU. 4. Disrupt Aggregation: Wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling. |
| Low Final Yield | 1. Premature cleavage of the peptide from the resin during TFA deprotection cycles (especially with acid-sensitive linkers). 2. Cumulative incomplete couplings leading to deletion sequences. | 1. Use a More Stable Resin: Ensure the use of a robust resin like PAM for Boc-SPPS to minimize acid-catalyzed chain loss. <[8]br> 2. Optimize Coupling: Ensure each coupling step goes to completion using the strategies outlined above. For long or difficult sequences, use a lower substitution resin (0.1-0.4 mmol/g). |
Conclusion
The incorporation of 4-(Boc-amino)but-2-ynoic acid provides a reliable and powerful method for introducing an alkyne functionality into synthetic peptides. By selecting the appropriate coupling strategy—a high-efficiency onium salt method for challenging sequences or a standard carbodiimide protocol for routine synthesis—researchers can achieve excellent incorporation yields. Careful monitoring with tools like the Kaiser test and adherence to best practices for washing and neutralization are critical for success. The protocols and insights provided in this note serve as a validated foundation for scientists aiming to leverage the power of bioorthogonal chemistry in their peptide-based research.
References
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- GenScript. Overview of Custom Peptide Synthesis.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Reddit r/Biochemistry. (2018).
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- Royal Society of Chemistry.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- ResearchGate. Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Aapptec.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- White, C. J., & Yudin, A. K. (2011). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
- BenchChem. Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Sigma-Aldrich.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Planning a Peptide Synthesis.
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Kulkarni, S. S., & Sayre, L. M. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
- Pels, K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- BOC Sciences. BOC-amino acids.
- Wikipedia. (Z)-4-Amino-2-butenoic acid.
- Kumar, A., & Ahmad, I. (2017).
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Organic Syntheses.
Sources
Application Notes and Protocols for the Deprotection of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Introduction
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular assembly. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robustness under various synthetic conditions and its susceptibility to cleavage under specific, controlled protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of a key bifunctional building block, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid .
The presence of both a carboxylic acid and an internal alkyne within the molecular framework necessitates a careful selection of deprotection methodologies to ensure high-yielding and clean conversion to the desired 4-aminobut-2-ynoic acid, a valuable precursor for various bioactive molecules. This document will explore several vetted protocols, discussing the mechanistic underpinnings, experimental considerations, and the rationale behind each approach to empower the researcher with the knowledge to make informed decisions in their synthetic endeavors.
Strategic Considerations for Deprotection
The primary challenge in the deprotection of this compound lies in the chemoselective removal of the Boc group without affecting the alkyne and carboxylic acid functionalities. Strong acidic conditions, the hallmark of many Boc deprotection protocols, can potentially lead to unwanted side reactions with the triple bond, such as hydration or hydrohalogenation. Therefore, the choice of reagent and reaction conditions is paramount.
This guide will focus on three principal strategies:
-
Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA): A classic and often highly efficient method, with critical considerations for anhydrous conditions to mitigate alkyne side reactions.
-
Lewis Acid-Mediated Deprotection: A milder alternative to strong protic acids, offering enhanced chemoselectivity.
-
Thermal Deprotection: An acid-free approach that can be advantageous for sensitive substrates.
Method 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a powerful reagent for Boc deprotection, valued for its efficacy and volatility, which simplifies product isolation.[1] The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1]
Causality Behind Experimental Choices:
The key to successfully employing TFA for the deprotection of this compound is the stringent exclusion of water. The presence of water can lead to the hydration of the alkyne, forming a ketone byproduct. The use of an anhydrous solvent like dichloromethane (DCM) is therefore critical. Furthermore, the tert-butyl cation generated during the reaction is a potent electrophile and can be trapped by nucleophiles. While the alkyne is not strongly nucleophilic, the inclusion of a scavenger like triethylsilane (TES) or thioanisole is a prudent measure to prevent any potential side reactions.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) (optional, as a scavenger)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
If using a scavenger, add triethylsilane (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution. The amount of TFA can be adjusted, with higher concentrations leading to faster reaction times. A common starting point is a 1:1 mixture of TFA and DCM.[2][3]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[2]
-
The crude product, the trifluoroacetate salt of 4-aminobut-2-ynoic acid, can often be used directly in the next step or purified further by recrystallization or chromatography if necessary.
Visualization of the Workflow:
Caption: Workflow for TFA-mediated Boc deprotection.
Method 2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
Lewis acids offer a milder alternative to strong protic acids for Boc deprotection, which can be advantageous for substrates with acid-sensitive functional groups.[4][5] Zinc bromide (ZnBr₂) is a commonly used Lewis acid for this purpose.[6][7] The mechanism involves coordination of the zinc ion to the carbonyl oxygen of the Boc group, which facilitates its cleavage.
Causality Behind Experimental Choices:
This method is particularly attractive for this compound as it avoids the use of strong protic acids that are more likely to interact with the alkyne. The reaction is typically carried out in a non-protic solvent like dichloromethane. The conditions are generally mild, proceeding at room temperature.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous zinc bromide (2.0-3.0 eq) to the solution.[8]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Visualization of the Workflow:
Caption: Workflow for ZnBr₂-mediated Boc deprotection.
Method 3: Thermal Deprotection
Thermal removal of the Boc group is an attractive "green" chemistry approach as it avoids the use of acidic or metallic reagents. The mechanism is believed to proceed through a concerted elimination pathway, releasing isobutylene and carbon dioxide, and generating the free amine.
Causality Behind Experimental Choices:
This method is inherently chemoselective for the deprotection of this compound, as the neutral conditions are unlikely to affect the alkyne or carboxylic acid functionalities. The choice of a high-boiling, inert solvent is crucial for achieving the necessary temperatures for the reaction to proceed at a reasonable rate. Solvents like toluene, xylene, or diphenyl ether are often employed.
Experimental Protocol:
Materials:
-
This compound
-
High-boiling inert solvent (e.g., Toluene, Xylene, or Diphenyl ether)
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Add a high-boiling inert solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C). Higher temperatures may be required and can be achieved with other solvents.
-
Monitor the reaction progress by TLC or LC-MS. Thermal deprotections can be slow, sometimes requiring several hours to days for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
Visualization of the Workflow:
Caption: Workflow for thermal Boc deprotection.
Comparative Data Summary
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | TFA, DCM | 0 °C to RT, 1-4 h | Fast, volatile byproducts, well-established | Requires strictly anhydrous conditions, potential for alkyne side reactions, corrosive reagent |
| Lewis Acid-Mediated | ZnBr₂, DCM | RT, 2-24 h | Mild conditions, good chemoselectivity | Slower than TFA, requires aqueous workup, reagent is a solid |
| Thermal | High-boiling solvent | Reflux, hours to days | "Green" (no acid/metal), simple workup | Slow reaction rates, high temperatures may not be suitable for all substrates |
Conclusion
The successful deprotection of this compound is a critical step in the synthesis of more complex and potentially bioactive molecules. The choice of the deprotection method should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction time, and scale. For rapid and efficient deprotection, the TFA method is often the first choice, provided that anhydrous conditions are maintained. For substrates that are sensitive to strong protic acids, the milder Lewis acid-mediated approach with zinc bromide offers an excellent alternative. Finally, for a "greener" and reagent-free option, thermal deprotection can be considered, although longer reaction times are to be expected. By understanding the principles and following the detailed protocols outlined in this application note, researchers can confidently and effectively deprotect this valuable synthetic intermediate.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Ghosh, A. K., & Swanson, L. M. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(112), 92357-92360. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Guijarro, D., & Yus, M. (2000). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Tetrahedron, 56(9), 1135-1138. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. [Link]
-
Ghosh, A. K., & Swanson, L. M. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(112), 92357-92360. [Link]
-
Wikipedia. (n.d.). Tert-Butoxycarbonyl protecting group. [Link]
-
ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. [Link]
-
Common Organic Chemistry. (n.d.). Zinc Bromide. [Link]
-
R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]
-
Arcudi, F., et al. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 24(17), 3108. [Link]
-
Appiah-padi, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10107. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. [Link]
-
Ghosh, A. K., & Swanson, L. M. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92357-92360. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Shintani, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2984-2989. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Reaction Chemistry & Engineering. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Molecules. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link]
-
ResearchGate. (2021). Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
RSC Advances. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]
-
SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. (2004). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes: 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid as a Versatile Building Block in Organic Synthesis
Introduction
4-(Tert-butoxycarbonylamino)but-2-ynoic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key chemical features: a carboxylic acid, an internal alkyne, and an amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique combination makes it a valuable precursor for synthesizing a diverse range of complex organic molecules.
The propargylic nature of the molecule provides a rigid, linear scaffold that is highly sought after in the design of non-canonical amino acids and peptidomimetics.[1] The incorporation of such constrained residues can enforce specific secondary structures in peptides, leading to enhanced biological activity, receptor selectivity, and improved metabolic stability.[2] Furthermore, the alkyne and carboxylic acid moieties serve as versatile handles for a variety of chemical transformations, including peptide couplings, cycloadditions, reductions, and cross-coupling reactions.[3][4]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.
| Compound Properties | |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₃NO₄[5][6] |
| Molecular Weight | 199.20 g/mol [6] |
| CAS Number | 168762-94-5[7] |
| Appearance | White to off-white solid |
| Key Features | Boc-protected amine, internal alkyne, carboxylic acid |
Section 1: Application in Peptidomimetics and Peptide Synthesis
The most prominent application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation.[1] The rigid alkyne backbone of this building block serves as an excellent tool to introduce conformational constraints into a peptide sequence.
Causality Behind Experimental Choices in Peptide Coupling
Standard peptide coupling protocols are employed to incorporate this building block into a growing peptide chain. The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, particularly racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they rapidly form an activated ester with the carboxylic acid, which then readily reacts with the free amine of the coupling partner. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to mop up the acid generated during the reaction without deprotecting the Boc group.
Caption: Workflow for standard amide bond formation.
Protocol 1: HATU-Mediated Peptide Coupling
This protocol describes the coupling of this compound to a free amine, such as an amino acid ester or a resin-bound peptide with a deprotected N-terminus.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or N-deprotected resin
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. If using an amino acid salt, an additional equivalent of DIPEA is required to neutralize the salt.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide derivative.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization |
| Base | DIPEA | Non-nucleophilic, prevents side reactions |
| Solvent | Anhydrous DMF | Good solubility for reactants, high boiling point |
| Temperature | Room Temperature | Sufficient for activation and coupling |
| Stoichiometry | Acid:Amine:HATU (1:1.1:1.1) | Slight excess of amine and coupling agent ensures full conversion of the acid |
Section 2: Application in Cycloaddition Reactions
The internal alkyne of this compound is a prime substrate for cycloaddition reactions, which are powerful methods for constructing heterocyclic rings.[8] The most notable of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which generates 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
Causality Behind Experimental Choices in CuAAC
The CuAAC reaction relies on the in-situ generation or use of a Copper(I) catalyst. A common and robust method involves using CuSO₄ as a pre-catalyst and sodium ascorbate as a reducing agent to maintain the copper in its active +1 oxidation state. The reaction is often performed in a mixture of solvents, such as t-butanol and water, which effectively dissolves both the organic substrates and the inorganic catalyst components. This protocol is highly reliable and tolerant of many functional groups, making it ideal for late-stage functionalization.
Caption: General scheme of a CuAAC reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the formation of a 1,2,3-triazole from this compound (or its ester derivative) and an organic azide.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Organic azide (e.g., Benzyl azide) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)
-
Sodium ascorbate (0.10 - 0.20 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the this compound derivative (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).
-
Add the aqueous solution of copper(II) sulfate (e.g., 1M) to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a heterogeneous yellow-green color.
-
Seal the vial and stir the reaction vigorously at room temperature for 12-24 hours. The reaction's progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting triazole product by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst System | CuSO₄ / Sodium Ascorbate | In-situ generation of active Cu(I) species |
| Solvent System | t-BuOH / H₂O | Dissolves both organic and inorganic reagents |
| Temperature | Room Temperature | Mild conditions, high functional group tolerance |
| Stoichiometry | Alkyne:Azide (1:1.05) | Slight excess of azide to drive the reaction to completion |
| Catalyst Loading | 5-10 mol% Cu(II) | Sufficient for catalytic turnover |
Section 3: Selective Reduction of the Alkyne Moiety
The alkyne functionality can be stereoselectively reduced to either a cis-(Z) or trans-(E) alkene, or fully saturated to an alkane. This provides access to a family of structurally diverse non-canonical amino acids from a single precursor, including derivatives of (Z)-4-aminobut-2-enoic acid and its (E)-isomer.[9][10]
Caption: Selective reduction pathways of the alkyne.
Protocol 3: Lindlar Reduction to the (Z)-Alkene
This protocol uses a "poisoned" palladium catalyst to achieve a syn-hydrogenation of the alkyne, yielding the corresponding cis-alkene selectively.
Materials:
-
This compound (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 wt%)
-
Ethyl acetate or Methanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the alkyne substrate in a suitable solvent (e.g., ethyl acetate).
-
Carefully add Lindlar's catalyst to the flask under an inert atmosphere.
-
Purge the flask with H₂ gas and then maintain a positive pressure of H₂ (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction carefully by TLC or ¹H NMR to prevent over-reduction to the alkane. The reaction is typically complete within 2-8 hours.
-
Once the starting material is consumed, purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-alkene, which can be purified further if necessary.
Protocol 4: Boc Group Removal
To reveal the free amine or to proceed with further synthesis, the Boc protecting group can be easily removed under acidic conditions.[]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Optional: Scavenger like triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the solution. If the substrate contains other acid-sensitive groups, a scavenger like TIS (5% v/v) can be added.[12]
-
Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the solvent under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used directly or neutralized with a mild base.
References
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Available at: [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Available at: [Link]
-
Sinfoo Biotech. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC. Available at: [Link]
-
National Institutes of Health. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
MDPI. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]
-
ResearchGate. (2025). Synthetic procedure for our initial attempt at coupling 3‐butynoic acid. Available at: [Link]
-
Namba, K. et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
Organic Syntheses Procedure. (1962). TETROLIC ACID. Available at: [Link]
-
National Institutes of Health. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Available at: [Link]
-
National Institutes of Health. (2025). Decarboxylation-Driven Double Annulations: Innovative Multi-Component Reaction Pathways. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-dehydrogenative coupling for the intermolecular C–O bond formation. PMC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed [4+3] Cycloaddition Reaction of N-Nosyl Pyrroles. Available at: [Link]
-
PubChem. (n.d.). 2-Butynoic acid. Available at: [Link]
-
Wikipedia. (n.d.). (Z)-4-Amino-2-butenoic acid. Available at: [Link]
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- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cross-dehydrogenative coupling for the intermolecular C–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Novel Peptide Architectures: Application and Protocols for 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid in Peptide Modification
Introduction: The Power of the Alkyne Handle in Peptide Science
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential, bridging the gap between small molecules and large biologics. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome these limitations, endowing them with novel structural and functional properties.
This guide focuses on 4-(Tert-butoxycarbonylamino)but-2-ynoic acid , a non-canonical amino acid that introduces a reactive alkyne moiety into the peptide backbone. This "click-ready" handle serves as a versatile platform for a wide array of subsequent modifications, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The resulting stable triazole linkage can be used to attach imaging agents, cytotoxic drugs, polyethylene glycol (PEG) chains, or to induce macrocyclization, thereby enhancing peptide stability, modulating bioactivity, and creating sophisticated biomolecular conjugates.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed experimental protocols for the synthesis, incorporation, and application of this versatile building block.
Physicochemical Properties and Synthesis
This compound, hereafter referred to as Boc-Abu(yne)-OH, is a synthetic amino acid characterized by a four-carbon chain containing an internal alkyne and protected by an acid-labile tert-butyloxycarbonyl (Boc) group.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| Key Features | N-terminal Boc protection, Internal Alkyne, Carboxylic Acid |
Rationale for Synthesis: A Two-Step Approach
While not widely commercially available as a stock item, Boc-Abu(yne)-OH can be reliably synthesized in a two-step process from commercially available precursors. The strategy involves the synthesis of the free amino acid, 4-aminobut-2-ynoic acid, followed by a standard N-terminal Boc protection. The existence and crystal structure of 4-aminobut-2-ynoic acid have been established, confirming it as a stable zwitterionic molecule.[1]
Caption: Conceptual Synthesis Pathway for Boc-Abu(yne)-OH.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar alkynoic acids and standard Boc-protection procedures.[2][3][4]
Part A: Synthesis of 4-Aminobut-2-ynoic Acid
This step involves the amination of a suitable precursor, such as 4-halobut-2-ynoic acid. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobut-2-ynoic acid (1.0 eq) in a suitable solvent such as aqueous ammonia.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) to precipitate the zwitterionic amino acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminobut-2-ynoic acid. The structure of this intermediate has been confirmed by X-ray crystallography.[1]
Part B: N-terminal Boc Protection
This is a standard procedure for protecting the amino group of an amino acid.[4]
-
Dissolution: Suspend 4-aminobut-2-ynoic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium bicarbonate (NaHCO₃, ~2.5 eq) and stir until the amino acid dissolves.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or dissolved in a small amount of dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or ethyl acetate) to remove unreacted (Boc)₂O and byproducts.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl or citric acid).
-
Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Final Product: Remove the solvent under reduced pressure to yield this compound as a solid, which can be used directly in SPPS or further purified by recrystallization.
Incorporation into Peptides via Boc-SPPS
The synthesized Boc-Abu(yne)-OH can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (benzyl) protection strategy is well-established, though it requires the use of strong acids like trifluoroacetic acid (TFA) for deprotection and hazardous hydrogen fluoride (HF) for final cleavage.[5]
Caption: Boc-SPPS Workflow for Alkyne-Peptide Synthesis.
Protocol 2: Boc-SPPS Incorporation of Boc-Abu(yne)-OH
This protocol outlines the manual incorporation of Boc-Abu(yne)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin (with N-terminal amine deprotected)
-
Boc-Abu(yne)-OH
-
Coupling reagents: e.g., HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N'-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure (Single Coupling Cycle):
-
Resin Preparation: Start with the peptide-resin following the previous amino acid coupling and washing steps.
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Activation and Coupling of Boc-Abu(yne)-OH:
-
Expertise Note: The internal alkyne in Boc-Abu(yne)-OH does not typically require special protection during standard SPPS.[6]
-
In a separate vessel, dissolve Boc-Abu(yne)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
If the test is positive, the coupling step may be repeated or a capping step (e.g., with acetic anhydride) can be performed to block unreacted amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
-
-
Continuation: The resin is now ready for the deprotection step of the next cycle.
Post-Synthesic Modification via Click Chemistry (CuAAC)
The true utility of incorporating Boc-Abu(yne)-OH is realized in the post-synthetic modification of the peptide. The alkyne handle allows for highly efficient and specific conjugation to any molecule bearing an azide group via the CuAAC reaction. This can be performed while the peptide is still on the resin or after cleavage and purification. On-resin reactions are often preferred as they simplify the purification of the final conjugate.[7]
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for on-resin click chemistry on alkyne-modified peptides.[7]
Materials:
-
Alkyne-peptide-resin (fully assembled, N-terminus can be Boc-protected or free)
-
Azide-containing molecule of interest (e.g., Azido-PEG, fluorescent dye azide, small molecule azide) (1.5 - 5 eq.)
-
Copper(I) source: e.g., Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (0.5 - 1.5 eq.)
-
Reducing agent (if using a Cu(II) source): Sodium ascorbate (NaAsc) (5-10 eq.)
-
Base/Ligand: DIEA or 2,6-lutidine (10 eq.). The use of a base like piperidine has been shown to be critical for promoting monomeric cyclization and improving yields in some systems.[8]
-
Solvent: Degassed DMF or a mixture of DMSO/water or t-butanol/water.
Procedure:
-
Resin Preparation: Swell the alkyne-peptide-resin in the chosen reaction solvent (e.g., DMF) for 30-60 minutes.
-
Reaction Mixture Preparation:
-
In a separate flask, dissolve the azide-containing molecule, copper(I) source, and base/ligand in the degassed solvent. If using a Cu(II) source (e.g., CuSO₄), add sodium ascorbate to this mixture to generate Cu(I) in situ.
-
Trustworthiness Note: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I) to the inactive Cu(II) species.
-
-
Click Reaction:
-
Add the reaction mixture to the swollen resin.
-
Seal the vessel and agitate at room temperature for 4-18 hours. Reaction time is dependent on the steric hindrance of the substrates.
-
The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing:
-
After the reaction is complete, drain the solution.
-
Wash the resin extensively to remove copper and excess reagents. A typical wash sequence is: DMF (3x), a copper-chelating wash (e.g., 0.5% DIEA in DMF), DMF (3x), DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin and proceed with the standard final cleavage protocol (e.g., HF or a TFA "cocktail" if an acid-labile resin was used in an Fmoc/tBu strategy).
-
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize.
Characterization and Purification
The final clicked peptide conjugate must be purified and characterized to confirm its identity and purity.
Purification: Reverse-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC is the standard method for purifying synthetic peptides. It separates molecules based on their hydrophobicity.
-
Stationary Phase: A C18 column is most commonly used.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is typically employed. The triazole linkage formed during the click reaction generally increases the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to the un-clicked precursor.[9]
-
Detection: Elution is monitored by UV absorbance, typically at 220 nm and 280 nm.
-
Procedure: The lyophilized crude peptide is dissolved in a minimal amount of the initial mobile phase, filtered, and injected onto the column. Fractions are collected and analyzed by mass spectrometry to identify those containing the desired product. Pure fractions are pooled and lyophilized.
Characterization: Mass Spectrometry (MS) and NMR
-
Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide conjugate. The observed mass should match the calculated mass of the clicked product. MS/MS fragmentation can be used to confirm the peptide sequence and locate the site of modification.[10]
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed. The formation of the triazole ring gives rise to a characteristic proton signal typically between 7.5 and 8.5 ppm in the ¹H NMR spectrum, providing direct evidence of a successful click reaction.
Conclusion and Future Outlook
This compound is a valuable synthetic building block that provides a reliable method for introducing an alkyne handle into peptides. Its straightforward incorporation via Boc-SPPS, coupled with the high efficiency and orthogonality of the subsequent CuAAC reaction, opens the door to a vast array of peptide modifications. This enables the construction of complex peptide-drug conjugates, PET imaging agents, stabilized cyclic peptides, and novel biomaterials. The protocols and insights provided in this guide offer a robust framework for researchers to harness the power of this unnatural amino acid, accelerating innovation in peptide-based therapeutics and diagnostics.
References
- Allan, J. F., & Vederas, J. C. (2012). Synthesis of N-Boc-L-propargylglycine by zinc-mediated addition of organic halides to glycine cation equivalent.
-
Pharmaffiliates. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. Pharmaffiliates Blog. [Link]
- Process for the production of 4-aminobutyric acid or its derivatives.
- Process for the production of 4-aminobutyric acid or its derivatives.
-
Allen, D. W., Buckland, D. J., & Nowell, I. W. (1981). Crystal and molecular structure of 4-aminotetrolic acid (4-aminobut-2-ynoic acid). Journal of the Chemical Society, Perkin Transactions 2, (11), 1610-1613. [Link]
-
Stadler, M., et al. (1999). Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium-Catalyzed Coupling to Ferrocene. Inorganic Chemistry, 38(22), 5039-5047. [Link]
-
Cheung, L. L. (2015). Click-chemistry-like reactions compatible with peptides? ResearchGate. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic phosphine for the living cell surface.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Resources. [Link]
-
Sivakumar, K., et al. (2014). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. ResearchGate. [Link]
-
Stadler, M., et al. (1999). Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium-Catalyzed Coupling to Ferrocene. Inorganic Chemistry, 38(22), 5039-5047. [Link]
-
Götze, M., & Piel, J. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. National Institutes of Health. [Link]
-
Tantry, S. J., & Chait, B. T. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(8), 13735-13754. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks. AAPPTec Resources. [Link]
-
Kudo, K., et al. (1996). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Journal of the Chemical Society, Perkin Transactions 1, (21), 2535-2538. [Link]
-
Roy, K., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Advances, 11(8), 4529-4536. [Link]
Sources
- 1. Crystal and molecular structure of 4-aminotetrolic acid (4-aminobut-2-ynoic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modelling in Bioactive Peptide Discovery and Characterisation | MDPI [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for chemical reactions involving 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of peptidomimetics and novel heterocyclic scaffolds. This document outlines key protocols, the rationale behind experimental choices, and safety considerations to ensure reliable and reproducible results.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal alkyne and a carboxylic acid, with the amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern makes it a valuable precursor for a variety of chemical transformations. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for subsequent manipulation of the free amine. T[1]he terminal alkyne and carboxylic acid moieties provide orthogonal handles for coupling and cyclization reactions, enabling the construction of complex molecular architectures.
Key Properties:
| Property | Value |
| CAS Number | 168762-94-5 |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.
Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. For long-term storage, refrigeration is recommended.
-
Spills: In case of a spill, avoid generating dust. Absorb the spill with an inert material and dispose of it according to local regulations.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Key Synthetic Applications and Protocols
Boc Deprotection
The removal of the Boc protecting group is a fundamental step to liberate the primary amine for further functionalization. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).
[1]Protocol: Boc Deprotection of this compound
This protocol is a general procedure and may require optimization for specific downstream applications.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Reagent Addition: At room temperature, add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: The resulting amine salt can often be used directly in the next step. If necessary, the free amine can be obtained by neutralization with a mild base, such as saturated aqueous sodium bicarbonate, followed by extraction with an organic solvent.
Causality of Experimental Choices:
-
DCM as Solvent: DCM is a good solvent for both the starting material and the resulting salt, and it is relatively inert to the acidic conditions. *[1] TFA: TFA is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine. T[1]he volatility of TFA allows for its easy removal in vacuo.
-
Room Temperature: The reaction is typically fast at room temperature, avoiding potential side reactions that may occur at elevated temperatures.
Workflow for Boc Deprotection:
Caption: Workflow for the acidic deprotection of the Boc group.
Amide Coupling Reactions
The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form amides. This reaction is fundamental in peptide synthesis and the construction of peptidomimetics. Standard peptide coupling reagents are employed to facilitate this transformation.
Protocol: Amide Coupling with an Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Reagent Addition: Add the amine component (1.0-1.2 eq), a coupling agent (e.g., HATU, HBTU, or EDC·HCl, 1.1 eq), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Common Coupling Reagents
| Coupling Reagent | Activating Agent | Base | Typical Solvent |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | DMF |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | DMF |
| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt (additive) | DCM, DMF |
Causality of Experimental Choices:
-
Coupling Agents: These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Base: A non-nucleophilic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.
-
Anhydrous Conditions: The activating agents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the reaction yield.
Sonogashira Coupling
The terminal alkyne of this compound is a suitable substrate for palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in drug discovery.
Protocol: Sonogashira Coupling with an Aryl Iodide
This is a general protocol and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF or 1,4-dioxane) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and dilute with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Catalytic Cycle of Sonogashira Coupling:
Sources
Application Notes and Protocols for the Purification of Peptides Containing 4-(Boc-amino)but-2-ynoic Acid
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 4-(Boc-amino)but-2-ynoic acid, a residue containing both a tert-butyloxycarbonyl (Boc) protecting group and an alkyne functionality, offers unique opportunities for peptide modification and cyclization. However, the distinct physicochemical properties of this building block introduce specific challenges during peptide purification. This guide provides a comprehensive overview of purification techniques and detailed protocols tailored for researchers, scientists, and drug development professionals working with these specialized peptides. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Core Challenges in Purifying Peptides with 4-(Boc-amino)but-2-ynoic Acid
The presence of 4-(Boc-amino)but-2-ynoic acid within a peptide sequence introduces several purification challenges that must be addressed for successful isolation of the target molecule.
-
Increased Hydrophobicity: The Boc protecting group is inherently bulky and hydrophobic, which can lead to poor solubility in aqueous solutions commonly used in reversed-phase chromatography.[1] This increased hydrophobicity may also cause strong retention on C18 columns, necessitating higher concentrations of organic solvent for elution and potentially leading to co-elution with other hydrophobic impurities.[1]
-
Potential for Aggregation: The hydrophobicity imparted by the Boc group can promote peptide aggregation, complicating purification and reducing overall yield.[1]
-
Alkyne Reactivity: While generally stable, the alkyne functionality can, under certain conditions, undergo side reactions. Careful consideration of pH and the presence of potential catalysts is necessary to maintain the integrity of the peptide.
-
Closely Related Impurities: During solid-phase peptide synthesis (SPPS), the use of protected amino acids can lead to the formation of closely related impurities, such as deletion sequences or peptides with incomplete deprotection.[][3][4] These impurities often have very similar chromatographic behavior to the desired product, making separation difficult.
Primary Purification Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for purifying synthetic peptides due to its high resolving power.[5][6] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.
Key Considerations for RP-HPLC of Peptides Containing 4-(Boc-amino)but-2-ynoic Acid
-
Column Selection: Wide-pore (300 Å) C18 columns are generally recommended for peptide purification to ensure the peptide can access the porous structure of the stationary phase.[7] For peptides with significant hydrophobicity due to the Boc group, a C8 or C4 stationary phase might provide better selectivity and reduced retention times.[8]
-
Mobile Phase Selection: A typical mobile phase system consists of:
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting impurities. The increased hydrophobicity from the 4-(Boc-amino)but-2-ynoic acid moiety will likely require a higher percentage of organic solvent for elution.
Visualizing the RP-HPLC Workflow
Caption: General workflow for RP-HPLC purification of peptides.
Protocol 1: Analytical RP-HPLC for Method Development
This protocol is designed to optimize the separation conditions on an analytical scale before proceeding to preparative purification.
| Parameter | Recommendation | Rationale |
| Column | C18, 300 Å, 4.6 x 150 mm, 3.5 µm | Standard for peptide analysis, providing good resolution. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Ion-pairing agent for sharp peaks. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm if Trp or Tyr are present. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient | 5-65% B over 30 minutes | A good starting point for a moderately hydrophobic peptide. |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., 50% ACN/water or DMSO). Ensure the sample is fully dissolved to prevent column clogging.
-
System Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject a small amount of the crude peptide solution (e.g., 10-20 µL).
-
Gradient Elution: Run the optimized gradient.
-
Data Analysis: Identify the peak corresponding to the target peptide (ideally confirmed by mass spectrometry). Note its retention time and the resolution from nearby impurities. Adjust the gradient to maximize this resolution.
Protocol 2: Preparative RP-HPLC for Peptide Isolation
Once the analytical method is optimized, it can be scaled up for preparative purification.
| Parameter | Recommendation | Rationale |
| Column | C18, 300 Å, 21.2 x 250 mm, 10 µm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Consistent with the analytical method. |
| Flow Rate | 20 mL/min | Scaled up from the analytical method. |
| Detection | 220 nm | Primary wavelength for peptide detection. |
| Loading | 10-50 mg (dependent on resolution) | Start with a lower loading and increase as tolerated. |
| Gradient | Scaled from the analytical method | Maintain the same gradient slope for optimal separation. |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of solvent.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions.
-
Injection: Load the crude peptide solution onto the column.
-
Gradient Elution: Run the scaled-up gradient.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and/or LC-MS to identify those containing the pure product.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide product.
Alternative and Complementary Purification Techniques
While RP-HPLC is the primary method, other techniques can be valuable, particularly for pre-purification or for peptides that are difficult to purify by HPLC alone.
High-Performance Flash Chromatography (HPFC)
HPFC is a viable alternative to preparative HPLC, offering significantly greater loading capacity and faster purification times, albeit with lower resolution.[10][11][12] It utilizes larger sorbent particles (e.g., 20-40 µm) compared to HPLC.[10] This can be an excellent initial purification step to remove major impurities before a final polishing step by RP-HPLC.
Solid-Phase Extraction (SPE)
SPE is a rapid and economical method for sample cleanup and desalting.[13][14][15] For peptides containing 4-(Boc-amino)but-2-ynoic acid, SPE can be used to:
-
Remove scavengers and other small molecule impurities from the cleavage reaction.
-
Perform a crude fractionation of the peptide mixture based on hydrophobicity.[16]
Visualizing the SPE Workflow
Caption: Basic steps in a solid-phase extraction protocol.
Protocol 3: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
This protocol provides a general guideline for using a C18 SPE cartridge.
| Parameter | Recommendation | Rationale |
| Cartridge | C18, suitable for peptide size and mass | C18 provides strong hydrophobic retention. |
| Conditioning Solvent | Acetonitrile or Methanol | Wets the stationary phase. |
| Equilibration Solvent | 0.1% TFA in Water | Prepares the cartridge for sample loading. |
| Wash Solvent | 5-10% Acetonitrile in 0.1% TFA/Water | Removes salts and very polar impurities. |
| Elution Solvent | 60-80% Acetonitrile in 0.1% TFA/Water | Elutes the peptide of interest. |
Step-by-Step Procedure:
-
Conditioning: Pass 3-5 mL of the conditioning solvent through the cartridge.
-
Equilibration: Pass 3-5 mL of the equilibration solvent through the cartridge. Do not let the cartridge run dry.
-
Loading: Dissolve the crude peptide in a minimal amount of the equilibration solvent and load it onto the cartridge.
-
Washing: Pass 3-5 mL of the wash solvent through the cartridge to remove impurities.
-
Elution: Elute the peptide with 1-3 mL of the elution solvent.
-
Analysis: Analyze the eluted fraction by analytical RP-HPLC to confirm the presence of the target peptide and the removal of impurities.
Conclusion
The purification of peptides containing 4-(Boc-amino)but-2-ynoic acid requires a systematic approach that addresses the challenges of increased hydrophobicity and potential for closely eluting impurities. A well-optimized RP-HPLC protocol is the most effective method for achieving high purity. Complementary techniques like flash chromatography and solid-phase extraction can significantly streamline the purification workflow by providing efficient pre-purification and cleanup steps. By understanding the principles behind these techniques and carefully optimizing the experimental parameters, researchers can successfully isolate these valuable and unique peptides for their downstream applications.
References
- Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography.
- Teledyne ISCO. (n.d.). Flash Peptide Purification and Method Development: Thymosin.
- Xtalks. (n.d.). Strategies for Sustainable Purification of Peptides Using Flash Chromatography.
- Fields, G. B. (2014). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed.
- Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH.
- BenchChem. (2025). Purification challenges for peptides containing Boc-trp-phe-ome.
- Insuasty Cepeda, D. S., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Semantic Scholar.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubMed. (n.d.). Evaluation of solid-phase extraction procedures in peptide analysis.
- MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science.
- Insuasty Cepeda, D. S., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI.
- Biotage. (n.d.). Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up.
- Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- BOC Sciences. (n.d.). Peptide Synthesis.
- RSC Publishing. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- PMC. (n.d.). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates.
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- CSBio. (n.d.). Overview of Custom Peptide Synthesis.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- YMC America. (n.d.). Strategic peptide purification.
- BOC Sciences. (n.d.). BOC-amino acids.
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
- ResearchGate. (2025). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2.
Sources
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- 4. Overview of Custom Peptide Synthesis [peptide2.com]
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- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymcamerica.com [ymcamerica.com]
- 9. agilent.com [agilent.com]
- 10. italianpeptidesociety.it [italianpeptidesociety.it]
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Application Notes & Protocols: 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of a Trifunctional Synthon
In modern drug discovery, the development of novel molecular architectures with precise three-dimensional arrangements is paramount. Non-proteinogenic amino acids and conformationally restricted scaffolds are critical components in the design of enzyme inhibitors, peptide mimetics, and other complex therapeutic agents[1]. 4-(Tert-butoxycarbonylamino)but-2-ynoic acid emerges as a highly valuable and versatile building block for medicinal chemists. Its structure uniquely combines three key functional groups within a compact, four-carbon chain:
-
A tert-butoxycarbonyl (Boc)-protected amine : This ensures stability during various synthetic transformations and allows for controlled deprotection under mild acidic conditions, a cornerstone of modern peptide and pharmaceutical synthesis[2].
-
An internal alkyne : This rigid, linear moiety serves as a handle for a wide array of chemical transformations, including stereoselective reductions, cycloadditions, and hydrations, enabling access to diverse molecular frameworks.
-
A carboxylic acid : This provides a reactive site for amide bond formation, esterification, or reduction, facilitating the coupling of this building block to other fragments or pharmacophores.
This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and core applications with field-proven protocols for the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safety Considerations
Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation.
Data Summary
| Property | Value |
| IUPAC Name | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid |
| CAS Number | 168762-94-5[3] |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| MDL Number | MFCD11847128[3] |
Safety & Handling
As with many fine chemicals, this compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause serious eye and respiratory irritation[3].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[3]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent provides insight into its purity and potential side products. A common and robust method involves the Boc-protection of a suitable precursor, 4-aminobut-2-ynoic acid.
Causality Behind the Protocol
The protocol below utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. The reaction is conducted under basic conditions (using a base like sodium bicarbonate or a tertiary amine) to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The choice of a mixed solvent system, such as 1,4-dioxane and water, ensures the solubility of both the amino acid salt and the organic Boc-anhydride.
Representative Synthesis Workflow
Caption: Workflow for the Boc-protection of 4-aminobut-2-ynoic acid.
Detailed Experimental Protocol
-
Dissolution: In a round-bottom flask, dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until the solids are fully dissolved.
-
Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup (Quench & Acidify): Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 using 1 M HCl. The product should precipitate as a white solid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The product is organic-soluble.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Core Application I: Controlled Reduction of the Alkyne Moiety
One of the most powerful applications of this building block is the selective reduction of the alkyne. This allows for the synthesis of the corresponding (Z)-alkene or the fully saturated alkane, providing access to γ-amino acids with varying degrees of conformational flexibility. These derivatives are crucial for synthesizing GABA analogues and other neuroactive compounds[4][5].
Mechanistic Insight: The Role of the Catalyst
The outcome of the hydrogenation is dictated by the choice of catalyst.
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead): This heterogeneous catalyst is specifically designed to halt hydrogenation at the alkene stage, delivering the syn-addition of hydrogen across the alkyne face to produce the (Z)-alkene exclusively. The "poison" (lead acetate) deactivates the catalyst just enough to prevent over-reduction to the alkane.
-
Palladium on Carbon (Pd/C): This highly active catalyst will readily catalyze the reduction of both the alkyne and the intermediate alkene, leading to the fully saturated alkane product under a hydrogen atmosphere.
Divergent Hydrogenation Pathways
Caption: Divergent synthesis of unsaturated and saturated γ-amino acids.
Protocol: Partial Hydrogenation to (Z)-4-(Boc-amino)but-2-enoic acid
-
Setup: To a solution of this compound (1.0 eq) in methanol or ethyl acetate, add Lindlar's catalyst (5-10% w/w).
-
Hydrogenation: Seal the reaction vessel, evacuate and backfill with hydrogen gas (using a balloon is often sufficient).
-
Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitoring: Closely monitor the reaction by TLC or ¹H NMR. The disappearance of the starting material and the appearance of a new product with characteristic alkene proton signals indicate progress. Crucially, hydrogen uptake should be monitored to prevent over-reduction.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the (Z)-alkene product, which can be further purified if necessary.
Protocol: Complete Hydrogenation to 4-(Boc-amino)butanoic acid
-
Setup: Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation (e.g., a Parr shaker vessel).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen, and pressurize to the desired pressure (e.g., 40-50 psi).
-
Reaction: Stir or shake the mixture at room temperature until hydrogen uptake ceases. The reaction is typically complete within 2-6 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing thoroughly with methanol.
-
Purification: Concentrate the filtrate to obtain the crude 4-(tert-butoxycarbonylamino)butanoic acid, which is often pure enough for subsequent steps.
Core Application II: Synthesis of Heterocyclic Scaffolds
The linear alkyne backbone is an excellent precursor for constructing cyclic systems, which are privileged structures in many approved drugs[1]. Through intramolecular reactions, this compound can be converted into valuable heterocyclic intermediates like γ-lactams (pyrrolidin-2-ones).
Rationale for Cyclization
Following the selective reduction of the alkyne to the (Z)-alkene, the molecule is primed for intramolecular cyclization. By activating the carboxylic acid (e.g., converting it to an acyl chloride or using a peptide coupling agent), the Boc-protected amine can be deprotected in situ or in a subsequent step, allowing the freed amine to attack the activated carboxyl group, forming a stable five-membered lactam ring.
Proposed Synthesis of a γ-Lactam Intermediate
Sources
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- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
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- 4. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: The Versatility of Alkynoic Acid Derivatives in Click Chemistry
Abstract
Alkynoic acid derivatives represent a cornerstone in the field of bioconjugation and materials science, primarily due to their dual functionality. The terminal alkyne group serves as a versatile handle for "click chemistry," while the carboxylic acid moiety allows for straightforward conjugation to a vast array of molecules, most commonly via amide bond formation with primary amines. This guide provides an in-depth exploration of the two predominant click chemistry paradigms involving alkynes—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols for applications in protein labeling and metabolic engineering, and offer practical insights for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power and precision of click chemistry in their work.
Core Concepts: The Power of the Alkyne Handle
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][2] Alkynoic acid derivatives are particularly powerful reagents because they enable a robust, two-stage conjugation strategy. First, the carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines found in proteins or other biomolecules, installing the alkyne handle.[3] Second, the bioorthogonal alkyne group is ready to "click" with an azide-functionalized molecule of interest, such as a fluorescent dye, a drug molecule, or a purification tag.[4]
1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for click chemistry, celebrated for its exceptional speed, efficiency, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[][6][7] The reaction's mechanism hinges on the in situ generation of a copper(I) acetylide intermediate, which dramatically accelerates the cycloaddition with an azide.[2][6][8]
Causality in Experimental Design:
-
Catalyst: A Cu(I) source is essential. As Cu(I) is prone to oxidation, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2][9]
-
Ligands: In biological applications, the cytotoxicity of free copper is a major concern.[10][11] Copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are critical. They serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state and protect biomolecules from copper-mediated damage, such as the generation of reactive oxygen species (ROS).[12]
}
Figure 1: Simplified catalytic cycle of the CuAAC reaction.
1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, particularly in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11][13] This reaction leverages the high ring strain of cyclooctyne derivatives (e.g., DBCO, BCN) to achieve cycloaddition with azides without any metal catalyst.[14][] The release of this strain provides the thermodynamic driving force for the reaction.[13][]
Causality in Experimental Design:
-
Bioorthogonality: SPAAC is a truly bioorthogonal reaction, as neither the strained alkyne nor the azide functional group interacts with native biological molecules, making it ideal for live-cell imaging and in vivo applications.[13][]
-
Kinetics: The reaction rate of SPAAC is generally slower than CuAAC. The choice of the specific strained alkyne is a trade-off between reactivity and stability. More reactive cyclooctynes can sometimes exhibit off-target reactivity.
-
Alkynoic Acid Derivatives in SPAAC: While terminal alkynes are used in CuAAC, SPAAC requires strained cyclic alkynes. Alkynoic acid functionality can be incorporated into these structures, for example, as DBCO-acid, allowing for the same two-step conjugation strategy.
}
Figure 2: Conceptual overview of the catalyst-free SPAAC reaction.
Application & Protocol: Two-Step Protein Labeling via CuAAC
This protocol details the covalent attachment of an alkyne handle to a protein via an alkynoic acid NHS ester, followed by a CuAAC reaction to conjugate a reporter molecule (e.g., Azide-Fluorophore). This is a foundational technique for creating fluorescently labeled antibodies, affinity-tagged proteins for pulldown assays, and antibody-drug conjugates (ADCs).[16][17][]
2.1. Workflow Overview
}
Figure 3: Workflow for two-step protein labeling using CuAAC.
2.2. Detailed Experimental Protocol
Materials:
-
Protein of interest (e.g., IgG antibody) in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Alkynoic Acid NHS Ester (e.g., 4-Pentynoic acid NHS ester) stock solution in anhydrous DMSO.
-
Azide-functionalized reporter molecule (e.g., Azide-PEG4-Fluor 545) stock solution in DMSO.
-
Click Chemistry Reaction Buffer Kit:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).
-
Sodium Ascorbate (prepare fresh, e.g., 100 mM in H₂O).
-
THPTA ligand stock solution (e.g., 100 mM in H₂O).
-
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Step 1: Installation of the Alkyne Handle
Causality: The NHS ester reacts specifically with primary amines (N-terminus and lysine side chains) under slightly basic conditions to form a stable amide bond. Using a molar excess of the NHS ester drives the reaction to label multiple sites on the protein. The degree of labeling can be controlled by modulating this ratio.
-
Preparation: Adjust the protein concentration to 2-5 mg/mL in PBS.
-
Reagent Addition: Add a 10- to 20-fold molar excess of the Alkynoic Acid NHS Ester stock solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted NHS ester using a desalting column equilibrated with PBS, following the manufacturer's protocol. The resulting solution contains the alkyne-modified protein.
Step 2: CuAAC "Click" Reaction
Causality: The components are added in a specific order to ensure efficient catalysis. The ligand is pre-mixed with the copper source to form the protective complex. The azide and protein are added next, and the reaction is initiated by the reducing agent, which converts Cu(II) to the active Cu(I) state.
-
Prepare Click-Cocktail: In a microcentrifuge tube, prepare the catalyst premix. For a typical 100 µL reaction, mix:
-
2 µL of CuSO₄ stock (final concentration: 400 µM)
-
10 µL of THPTA stock (final concentration: 10 mM)
-
Vortex briefly.
-
-
Reaction Assembly: In a separate tube, add the following:
-
Alkyne-modified protein solution (e.g., 50 µL of a 2 mg/mL solution).
-
A 5- to 10-fold molar excess of the Azide-reporter molecule over the protein.
-
Add the CuSO₄/THPTA premix to the protein/azide mixture.
-
-
Initiation: Add 10 µL of freshly prepared Sodium Ascorbate solution (final concentration: 10 mM) to initiate the reaction. The total reaction volume should be adjusted with PBS if necessary.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Final Purification: Purify the final conjugate to remove the copper catalyst, ligand, and excess reporter molecule using a desalting column or size-exclusion chromatography (SEC).
Step 3: Characterization and Validation
Causality: It is crucial to validate the success of the conjugation and assess the purity of the final product.
-
SDS-PAGE Analysis: Run samples of the unlabeled, alkyne-modified, and final conjugate on an SDS-PAGE gel. If a fluorescent reporter was used, the final conjugate should show a fluorescent band at the correct molecular weight when imaged under appropriate illumination.
-
Mass Spectrometry: For precise characterization, use LC-MS or MALDI-TOF to confirm the mass increase corresponding to the addition of the alkyne linker and the reporter molecule.
Application & Protocol: Metabolic Labeling with SPAAC
Metabolic labeling is a powerful technique to study dynamic cellular processes.[19] By feeding cells an alkyne-modified analog of a natural metabolite (e.g., an amino acid, sugar, or fatty acid), the alkyne probe is incorporated directly into newly synthesized biomolecules.[20] Subsequent detection with a strained alkyne reporter via SPAAC allows for visualization or enrichment of these molecules from a complex lysate.[21][22]
This protocol describes the labeling of cell surface glycans using an alkyne-modified sugar (e.g., Ac₄ManNAl) and detection via a DBCO-functionalized fluorescent dye.[3]
3.1. Detailed Experimental Protocol
Materials:
-
Mammalian cells in culture (e.g., HeLa or Jurkat cells).
-
Complete cell culture medium.
-
Alkyne-modified sugar (e.g., N-(4-pentynoyl)-mannosamine-tetraacylated, Ac₄ManNAl).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488).
-
PBS and cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Fluorescence microscope or flow cytometer.
Step 1: Metabolic Incorporation of the Alkyne Sugar
-
Cell Culture: Plate cells to be at 60-70% confluency on the day of labeling.
-
Labeling: Supplement the standard culture medium with 25-50 µM of Ac₄ManNAl.
-
Incubation: Incubate the cells for 24-72 hours under normal growth conditions (37°C, 5% CO₂). This allows the cells to metabolize the sugar analog and incorporate it into sialic acid residues on cell-surface glycoproteins.[13]
Step 2: SPAAC Labeling for Live-Cell Imaging
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated alkyne-sugar.
-
SPAAC Reaction: Add pre-warmed culture medium containing 5-10 µM of DBCO-Fluor 488 to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells three times with warm PBS to remove excess DBCO-dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., FITC for Fluor 488). Labeled cell-surface glycans will appear fluorescent.
Data Summary & Troubleshooting
Success in click chemistry applications relies on careful optimization and troubleshooting. The tables below summarize typical reaction parameters and common issues with their solutions.
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| pH | 7.0 - 8.0 | Optimal for both NHS ester reaction and CuAAC.[7] |
| CuSO₄ Concentration | 100 µM - 1 mM | Sufficient catalyst for the reaction. |
| Reducing Agent | 1-10 mM (Sodium Ascorbate) | Must be in excess of Cu(II) to maintain the Cu(I) state. |
| Ligand:Copper Ratio | 5:1 to 10:1 (THPTA:Cu) | Protects protein and stabilizes the catalyst.[12] |
| Temperature | 4°C to 37°C | Room temperature is usually sufficient. |
| Reaction Time | 1 - 4 hours | Typically sufficient for near-quantitative conversion. |
Table 2: Troubleshooting Guide for Bioconjugation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive NHS ester (hydrolyzed).2. Insufficient molar excess of reagents.3. Inactivated catalyst (Cu(I) oxidized).4. Competing amine-containing buffers (e.g., Tris). | 1. Use fresh, anhydrous DMSO for stock solutions.2. Increase the molar excess of the NHS ester or azide-reporter.3. Prepare sodium ascorbate solution fresh before each use. Degas solutions.[12]4. Perform reactions in non-amine buffers like PBS or HEPES. |
| Protein Aggregation/Precipitation | 1. High concentration of organic solvent (DMSO).2. Copper-mediated oxidative damage.3. High copper concentration. | 1. Keep final DMSO concentration below 10%.2. Increase the ligand-to-copper ratio (e.g., 10:1 THPTA:Cu). Ensure solutions are degassed.[12]3. Use the lowest effective copper concentration (start at 100-200 µM). |
| High Background (SPAAC) | 1. Non-specific binding of DBCO-reagent.2. DBCO reagent is unstable or reactive. | 1. Include a blocking step (e.g., with BSA) before adding the DBCO-dye. Increase the number of washes.2. Check the purity of the reagent. Titrate the DBCO reagent to the lowest effective concentration. |
References
-
Nwe, K., and Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals. [Link]
-
Research and Reviews (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Shafi, S., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Bioconjugate Chemistry. [Link]
-
Li, J., et al. (2024). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery. [Link]
-
Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal. [Link]
-
Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
-
McKay, C. S., and Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]
-
Sletten, E. M., and Bertozzi, C. R. (2011). Synthesis and Functionalization of Biomolecules via Click Chemistry. In Click Chemistry for Biotechnology and Materials Science. [Link]
-
baseclick GmbH. Protocols. baseclick GmbH. [Link]
-
Kolarski, D., et al. (2017). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. [Link]
-
Stony Brook University Libraries. Bioconjugation protocols : strategies and methods. Stony Brook University. [Link]
-
Shiraishi, T., and Nielsen, P. E. (2013). Bioconjugation Protocols. Methods in Molecular Biology. [Link]
-
Narayanan, S., and Jayaraman, N. (2011). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Polymers. [Link]
-
Wikipedia. Click chemistry. Wikipedia. [Link]
-
Meldal, M., and Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Beynon, R. J., and Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Qian, X. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. [Link]
-
Pinto, A. R., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts. [Link]
-
Roghani-Mamaqani, H., and Abdollahi-Esfahlani, H. (2024). Polymers Using Click Chemistry. In Click Chemistry. [Link]
-
Zaro, B. W., and Pratt, M. R. (2020). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]
-
Daskalaki, E., and Kallitsis, J. K. (2021). Polymer Nanocomposites via Click Chemistry Reactions. Nanomaterials. [Link]
-
Dube, D. H., and Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences. [Link]
-
Narayanan, S., and Jayaraman, N. (2013). Alkyne-Azide "click" chemistry in designing nanocarriers for applications in biology. PolyPublie. [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. tandfonline.com [tandfonline.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
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- 22. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for Monitoring Reactions of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
Abstract
4-(Tert-butoxycarbonylamino)but-2-ynoic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of peptide chemistry and bioconjugation. Its unique structure, featuring a Boc-protected amine, a reactive carboxylic acid, and a central alkyne moiety, allows for a diverse range of chemical transformations. Effective synthesis and process development hinge on the ability to accurately monitor these reactions in real-time. This guide provides a detailed overview and validated protocols for four key analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to monitor the consumption of starting materials, quantify product formation, and identify potential byproducts. This multi-modal approach ensures robust and reliable reaction analysis, accelerating research and development.
Introduction
The Synthetic Utility of this compound
This compound, hereafter referred to as Boc-Aba, serves as a cornerstone reagent for introducing alkynes into biomolecules. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, while the carboxylic acid is readily activated for amide bond formation, a fundamental process in peptide synthesis.[1][2] The internal alkyne is a versatile handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions or various metal-catalyzed cross-coupling reactions.[3] This trifecta of functionality makes Boc-Aba an ideal linker for creating complex peptide structures, antibody-drug conjugates, and other advanced therapeutics.
The Imperative for Real-Time Reaction Monitoring
To optimize reaction conditions, maximize yield, and ensure the purity of the final product, a precise understanding of the reaction's progress is essential. Reaction monitoring provides critical data on kinetics, the formation of intermediates, and the emergence of impurities.[4] A failure to adequately monitor a reaction can lead to incomplete conversions, the generation of complex side-products, and costly, time-consuming purification challenges. The selection of an appropriate analytical method, or a combination thereof, is therefore not a trivial procedural step but a cornerstone of rational process design and control.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Principle of Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for quantifying the components of a reaction mixture. For a molecule like Boc-Aba, Reversed-Phase HPLC (RP-HPLC) is particularly effective. The Boc protecting group imparts significant hydrophobicity to the amino acid, causing it to interact strongly with the nonpolar stationary phase (typically C18) of the HPLC column.[5] As the polar mobile phase is passed through the column, components of the reaction mixture separate based on their relative hydrophobicity. The starting material, Boc-Aba, will have a characteristic retention time. As the reaction proceeds, for instance in a peptide coupling where the polar carboxylic acid is converted to a less polar amide, the resulting product will typically be more hydrophobic and thus have a longer retention time. By monitoring the decrease in the peak area of the starting material and the increase in the product's peak area over time, a quantitative measure of reaction conversion can be established.[6]
Experimental Protocol: Monitoring a Peptide Coupling Reaction
This protocol outlines the monitoring of a standard peptide coupling reaction where Boc-Aba is coupled to an amino acid ester (e.g., H-Gly-OMe).
Step-by-Step Methodology:
-
Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (approx. 5-10 µL) from the reaction vessel.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of Acetonitrile:Water. This halts the reaction and prepares the sample for analysis. Causality: Quenching is critical to ensure the sample composition accurately reflects the specific time point.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
Injection: Inject 5-10 µL of the filtered sample into the HPLC system.
-
Data Acquisition: Run the HPLC method as detailed in Table 1 and record the chromatogram.
-
Analysis: Integrate the peak areas corresponding to the Boc-Aba starting material and the desired product. Calculate the percent conversion using the formula: % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm & 254 nm |
| Injection Volume | 10 µL |
Workflow Diagram: HPLC Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Principle of LC-MS
LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry.[7] After components are separated by the LC system, they are ionized (typically via Electrospray Ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of each component. This provides unambiguous confirmation of the molecular weight of the starting material, the desired product, and any impurities or byproducts, which is invaluable for reaction troubleshooting and validation.[6]
Protocol: Product Confirmation and Impurity Profiling
The LC-MS protocol builds directly upon the established HPLC method.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the reaction sample exactly as described in the HPLC protocol (Section 2.2, Steps 1-3).
-
LC Separation: Inject the sample into the LC-MS system. The liquid chromatography portion uses the same conditions as outlined in Table 1 to ensure a correlation between the UV chromatogram from HPLC and the total ion chromatogram (TIC) from the mass spectrometer.
-
MS Data Acquisition: As compounds elute from the column, acquire mass spectra using the parameters in Table 2. Boc-Aba has a molecular weight of 199.20 g/mol .[8]
Table 2: Mass Spectrometry Method Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
| Expected Ions (Boc-Aba) | [M+H]⁺ = 200.2, [M+Na]⁺ = 222.2 |
Data Interpretation
The primary output is a total ion chromatogram (TIC), which looks similar to an HPLC chromatogram. By clicking on a peak in the TIC, the corresponding mass spectrum is displayed. For the starting material peak, you should observe an ion at m/z 200.2. For the product peak, you should observe an ion corresponding to its expected molecular weight plus a proton. This confirms the identity of each peak and helps in identifying unknown peaks as potential byproducts.
Workflow Diagram: LC-MS Product Validation
Caption: Workflow for LC-MS-based product validation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Structural View of Reaction Progress
Principle of NMR Monitoring
NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei, such as ¹H (protons).[9] The chemical shift of a proton is highly sensitive to its local electronic environment. When a reaction occurs, the environment of nearby protons changes, causing their signals to shift, disappear, or appear. By integrating the area under these signals, one can determine the relative ratio of different species in the solution, making NMR a powerful tool for kinetic analysis.[10][11]
Key Spectroscopic Handles of Boc-Aba
In Boc-Aba, several proton signals are useful for monitoring. The most prominent is the singlet from the nine equivalent protons of the Boc group. The methylene protons (-CH₂-) adjacent to the amine are also a key reporter group. Upon conversion of the carboxylic acid to an amide, the electronic environment of this methylene group changes, leading to a predictable shift in its signal.
Table 3: Characteristic ¹H NMR Chemical Shifts for Boc-Aba
| Protons | Approx. Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃ )₃ | 1.45 | Singlet | 9H |
| -CH₂ -NHBoc | 4.15 | Singlet | 2H |
| -COOH | ~10-12 (broad) | Singlet | 1H |
Note: The alkyne has no attached protons. The carboxylic acid proton signal can be broad and may exchange with solvent.
Protocol: Kinetic Analysis by ¹H NMR
-
Prepare Standard: Prepare a solution of the reaction solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should be inert to the reaction conditions and have a clean, non-overlapping signal.
-
Initiate Reaction: In an NMR tube, combine the reactants and the internal standard solution to initiate the reaction.
-
Acquire Spectra: Immediately place the tube in the NMR spectrometer and acquire spectra at regular intervals.
-
Process Data: Process each spectrum (Fourier transform, phase, and baseline correction).
-
Analyze Integrations: Calibrate the integration of the internal standard's peak to a fixed value. Measure the integrations of the starting material's methylene signal (~4.15 ppm) and the newly appearing product's methylene signal (expected to be at a slightly different chemical shift). The relative integrals will directly correlate to the concentration of each species.
Workflow Diagram: NMR Kinetic Study
Caption: Workflow for conducting a kinetic study using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Qualitative Assessment
Principle of FTIR Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[12] Specific functional groups have characteristic vibrational frequencies, producing distinct peaks in the IR spectrum. FTIR is an excellent tool for quickly confirming the presence or absence of key functional groups, making it ideal for a rapid, qualitative check of reaction progress.
Characteristic Vibrational Frequencies
For a reaction involving Boc-Aba, we can monitor the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of amide bands.
Table 4: Key IR Frequencies for Monitoring Boc-Aba Reactions
| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Expected Change |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Disappears |
| Carboxylic Acid | C=O stretch | ~1710 | Disappears |
| Alkyne | C≡C stretch | ~2250 (weak) | Remains |
| Carbamate (Boc) | C=O stretch | ~1690 | Remains |
| Amide (Product) | N-H stretch | ~3300 | Appears |
| Amide (Product) | C=O stretch (Amide I) | ~1650 | Appears |
Note: The internal alkyne stretch is often weak or absent in the IR spectrum due to the lack of a significant dipole moment change during vibration.[13]
Protocol: At-line Reaction Monitoring
-
Background Spectrum: Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Withdraw a small drop of the reaction mixture and apply it directly to the ATR crystal.
-
Acquire Spectrum: Acquire the sample spectrum.
-
Clean and Repeat: Thoroughly clean the crystal with an appropriate solvent and repeat the process at different time points to observe spectral changes.
Method Selection Guide: A Comparative Overview
The choice of analytical technique depends on the specific information required.
Table 5: Comparison of Analytical Methods
| Feature | HPLC | LC-MS | ¹H NMR | FTIR |
|---|---|---|---|---|
| Primary Use | Quantitation | Identification | Structural Analysis | Functional Group ID |
| Quantitation | Excellent | Semi-Quantitative | Excellent | Poor |
| Structural Info | Low | High (MW) | Excellent | Moderate |
| Sensitivity | High | Very High | Moderate | Low |
| Speed/Sample | 15-20 min | 15-20 min | 5-10 min | <2 min |
| Cost | Moderate | High | High | Low |
| Key Advantage | Robust Quantitation | Unambiguous ID | Detailed Kinetics | Speed & Simplicity |
Conclusion
A comprehensive analytical strategy is paramount for the successful application of this compound in synthesis. While HPLC provides the gold standard for quantitative analysis of reaction conversion, it is best complemented by other techniques. LC-MS offers definitive molecular weight confirmation, NMR spectroscopy provides detailed insight into reaction kinetics and structural changes, and FTIR allows for rapid, at-line checks of functional group transformations. By leveraging this multi-modal framework, researchers can gain a complete picture of their chemical system, enabling efficient optimization, robust process control, and the confident development of novel molecules.
References
- Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions. Benchchem.
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
- FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate.
- tags to detect amino acids in complex mixtures using NMR spectroscopy. eScholarship.org.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy.
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Institutes of Health.
- NMR Analysis of Amino Acids. YouTube.
- Peptide Coupling Reactions. ResearchGate.
- The Chemical Properties and Synthesis of 2-Butynoic Acid.
- FTIR-16 || IR spectrum of alkynes. YouTube.
- Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry. National Institutes of Health.
- Recent development in peptide coupling reagents. ResearchGate.
- This compound,(CAS# ). Sinfoo Biotech.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 4-(Boc-amino)but-2-ynoic Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the amide coupling of 4-(Boc-amino)but-2-ynoic acid. The unique structural features of this molecule, namely the linear alkyne scaffold and the bulky tert-butyloxycarbonyl (Boc) protecting group, introduce significant steric challenges that can impede standard coupling protocols. This resource offers field-proven insights and evidence-based solutions to ensure the success of your synthetic endeavors.
Understanding the Challenge: The Nature of Steric Hindrance
Steric hindrance in the context of 4-(Boc-amino)but-2-ynoic acid arises from the spatial arrangement of its atoms. The bulky Boc group can physically obstruct the approach of the incoming amine nucleophile to the activated carboxylic acid, slowing down or preventing the desired amide bond formation.[1][2][3] This can lead to low yields, incomplete reactions, and the formation of side products.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your coupling reactions in a direct question-and-answer format.
Q1: My coupling reaction with 4-(Boc-amino)but-2-ynoic acid is resulting in very low or no yield. What are the primary causes?
Low or nonexistent yields are the most frequent issue and can usually be attributed to one or more of the following factors:
-
Inadequate Coupling Reagent Potency : Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even when used with additives like 1-hydroxybenzotriazole (HOBt), may not be sufficiently reactive to overcome the steric barrier presented by the Boc group and the substrate.[2][5]
-
Suboptimal Reaction Conditions : Factors such as the choice of solvent, base, reaction temperature, and concentration play a critical role. Poor solvation of the reactants can lead to aggregation, further hindering the reaction.[1][6]
-
Steric Hindrance from the Coupling Partner : If the amine you are coupling is also sterically hindered, the challenge is magnified.
Solution Workflow:
To systematically troubleshoot low yields, consider the following steps, visualized in the workflow diagram below.
Caption: Troubleshooting workflow for low coupling efficiency.
Q2: I'm observing the formation of side products. What are they, and how can I prevent them?
A common side reaction, particularly with carbodiimide reagents, is the formation of an unreactive N-acylurea.[7] This occurs when the O-acylisourea intermediate rearranges before the amine can attack.
Solutions:
-
Utilize Additives : Incorporating additives like HOBt, 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can minimize N-acylurea formation. These additives react with the O-acylisourea to form a more stable active ester, which is still reactive enough to form the desired amide.[7][8][9]
-
Switch to Uronium/Phosphonium Reagents : Reagents like HATU, HBTU, and PyBOP inherently form active esters with additives like HOAt or HOBt, thus avoiding the N-acylurea side reaction.[10][11]
Q3: My reaction seems to stall and never goes to completion, even with a potent coupling reagent. What's happening?
For highly hindered couplings, a single addition of the activated acid may not be sufficient to drive the reaction to completion.
Solution: The Double Coupling Technique
A widely used and effective method is to perform a "double coupling."[1] After the initial coupling reaction has proceeded for a set time (e.g., 1-2 hours), the reaction vessel is drained, and a fresh solution of the activated 4-(Boc-amino)but-2-ynoic acid is added to the substrate. This replenishes the concentration of the active species and helps push the reaction to completion.
Frequently Asked Questions (FAQs)
What is the best type of coupling reagent for 4-(Boc-amino)but-2-ynoic acid?
For sterically hindered substrates like 4-(Boc-amino)but-2-ynoic acid, uronium and phosphonium salt-based reagents are generally superior to carbodiimides.[4][10]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU) : These are among the most efficient coupling reagents, known for rapid reaction times and low racemization.[5] HATU is often considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[5][10] COMU is a newer generation reagent that is also highly effective and avoids the potentially explosive nature of benzotriazole-based reagents.[12][13]
-
Phosphonium Salts (e.g., PyBOP, PyAOP) : These are also highly effective for hindered couplings and are less likely to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.[10][14]
The choice between uronium and phosphonium reagents can depend on the specific substrate and downstream purification considerations. A comparison is provided in the table below.
| Feature | Phosphonium Reagents (e.g., PyBOP) | Uronium/Aminium Reagents (e.g., HATU) |
| Activation Site | Phosphorus atom[14] | Carbon atom[14] |
| By-products | Phosphoramide-based | Tetramethylurea-based |
| Guanidinylation Risk | None[14] | Possible with excess reagent[10][11] |
| Reactivity | High, effective for hindered systems[4][10] | Very high, often superior for difficult couplings[4][15] |
| Racemization | Generally low[14] | Can be higher with extended reaction times[14] |
What is the role of the base, and which one should I use?
A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction and to facilitate the coupling process.[5] The most common and effective base for these types of couplings is N,N-Diisopropylethylamine (DIPEA) . Its bulky nature prevents it from acting as a nucleophile and interfering with the reaction.
Which solvents are best for these coupling reactions?
The solvent must effectively solvate the reactants to prevent aggregation.[1]
-
N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1]
-
For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Experimental Protocols
Protocol 1: General Coupling using HATU
This protocol is a robust starting point for the coupling of 4-(Boc-amino)but-2-ynoic acid.
-
In a reaction vessel, dissolve 4-(Boc-amino)but-2-ynoic acid (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF or NMP.
-
Add DIPEA (3 equivalents) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require several hours to overnight.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For cases where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[5][16][17]
-
Dissolve 4-(Boc-amino)but-2-ynoic acid (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent, such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.2 equivalents).[5]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine coupling partner to the solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these challenging couplings.
Caption: Workflow for coupling via an acyl fluoride intermediate.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). BenchChem.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. (2025). BenchChem.
- A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis. (2025). BenchChem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
- Mechanism of peptide bond formation through carbodiimide.
- EDC HCl: Unlocking Carbodiimide Chemistry. lifechem pharma.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- DeTar, D. F., & Silverstein, R. (n.d.). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Derivatives of Oxyma for amide bond formation.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
- Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
- Peptide/Amide bond Synthesis – OxymaPure®.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Hindered peptide coupling: conditions and yields.
- Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions. (2025). BenchChem.
- Amide Bond Bioisosteres: Str
- The Synthesis of Sterically Hindered Amides. (2025, August 9).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6).
- Solid phase peptide synthesis help. (2021, May 22). Reddit.
- BOC-amino acids. BOC Sciences.
- (Z)-4-Amino-2-butenoic acid. Wikipedia.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- The Chemical Properties and Synthesis of 2-Butynoic Acid.
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Cu(II) Complex. (2021, January 6).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- 4-(Dimethylamino)but-2-ynoic acid. PubChem.
- 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem.
- 4-(TERT-BUTOXYCARBONYLAMINO)BUT-2-YNOIC ACID, 95%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Preventing side reactions during the synthesis of peptides with "4-(Tert-butoxycarbonylamino)but-2-ynoic acid"
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals incorporating the unique building block, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, into their peptide synthesis workflows. This guide is structured to provide in-depth, field-proven insights into preventing common side reactions and troubleshooting issues you may encounter during your experiments. Our focus is on the causality behind experimental choices to ensure your success in synthesizing these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating this compound into a peptide sequence?
A1: this compound is a valuable unnatural amino acid (UAA) that introduces an alkyne functionality into the peptide backbone. This alkyne group serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] This allows for:
-
Site-specific labeling: Attachment of fluorophores, radiolabels, or biotin for imaging and tracking studies.
-
Conjugation: Linking the peptide to other molecules such as polymers (e.g., PEGylation to improve solubility and circulation half-life), antibodies, or cytotoxic drugs.[2]
-
Cyclization: Forming "stapled" peptides by reacting with an azide-containing amino acid elsewhere in the sequence, which can enhance conformational stability and biological activity.[1]
Q2: Which peptide synthesis strategy, Boc/Bzl or Fmoc/tBu, is recommended for this amino acid?
A2: This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, as the provided amino acid is Boc-protected. The Boc strategy utilizes trifluoroacetic acid (TFA) for the deprotection of the Nα-Boc group in each cycle.[3][4] While the alkyne functionality is generally stable under these acidic conditions, careful consideration of scavengers during the final cleavage is crucial.[5][6]
Troubleshooting Guide: Preventing Side Reactions
The unique structure of this compound, with its electron-withdrawing carboxylic acid group conjugated to the alkyne, presents specific challenges. The primary side reaction of concern is the Michael addition of nucleophiles to the activated alkyne.
Issue 1: Unwanted Michael Addition to the Alkyne Moiety
Symptom: Your final crude peptide analysis by LC-MS shows unexpected peaks with a mass increase corresponding to the addition of a nucleophilic amino acid side chain (e.g., +119 Da for Lys, +103 Da for Cys) or piperidine (+85 Da if used in a mixed Fmoc/Boc strategy) to the peptide containing the but-2-ynoic acid residue.[7]
Causality: The alkyne in this compound is an "activated alkyne" or a Michael acceptor. Under basic conditions, nucleophilic side chains of amino acids like Cysteine (thiol group), Lysine (ε-amino group), and Histidine (imidazole ring) can attack the alkyne in a 1,4-conjugate addition, also known as a Michael addition.[8][9] This is particularly problematic during the neutralization step (using a base like diisopropylethylamine, DIEA) that follows Boc deprotection.[10]
Mitigation Strategies & Protocols:
1. Careful Control of Basicity:
-
Rationale: Minimizing the exposure of the deprotected peptide to strong or excess base can significantly reduce the rate of Michael addition.
-
Protocol:
-
After TFA-mediated Boc deprotection and subsequent washing steps, use a stoichiometric amount of a hindered, non-nucleophilic base like DIEA for neutralization.
-
Alternatively, employ an in situ neutralization protocol where the base is added simultaneously with the activated amino acid for the next coupling step. This ensures the free amine is quickly acylated, minimizing its time as a reactive nucleophile.[10]
-
2. Choice of Coupling Reagents:
-
Rationale: The choice of coupling reagent and additives can influence the reaction environment and minimize side reactions.
-
Recommendation: Utilize coupling reagents that are efficient and less prone to promoting side reactions. For potentially sterically hindered couplings involving this UAA, consider potent activating agents.[2][7][11]
| Coupling Reagent | Additive | Base (for activation) | Key Advantages |
| HATU | (Internal HOAt) | DIEA or NMM | High efficiency, good for hindered couplings, low racemization.[5] |
| HCTU | (Internal HOBt derivative) | DIEA or NMM | Fast reaction times, cost-effective. |
| COMU | (Internal OxymaPure) | DIEA or NMM | High efficiency, safer byproducts than HOBt/HOAt-based reagents.[2] |
| DIC/Oxyma | OxymaPure | N/A (base added for neutralization) | Low racemization, cost-effective.[6] |
3. Experimental Protocol: Optimized Coupling of 4-(Boc-amino)but-2-ynoic acid
This protocol is designed to minimize the risk of Michael addition by using an efficient coupling reagent and controlling the basicity.
-
Resin Preparation: Following the standard Boc-SPPS cycle, deprotect the N-terminal Boc group of the resin-bound peptide using a solution of 50% TFA in dichloromethane (DCM) for 20-30 minutes.[4]
-
Washing: Wash the peptide-resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA, followed by DCM (3x).[4]
-
Amino Acid Activation: In a separate vessel, pre-activate the 4-(Boc-amino)but-2-ynoic acid (2-4 equivalents) with your chosen coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.
-
In Situ Neutralization and Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Immediately add DIEA (2-3 equivalents relative to the resin capacity) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (blue beads), a second coupling ("double coupling") may be necessary.[6]
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Logical Workflow for Preventing Michael Addition
Caption: Workflow for minimizing Michael addition during coupling.
Issue 2: Side Reactions During Final Cleavage and Deprotection
Symptom: After final cleavage from the resin using a strong acid like HF or TFMSA, your LC-MS analysis reveals byproducts corresponding to the alkylation of sensitive amino acid residues (e.g., +56 Da for tert-butylation of Trp, Met, or Tyr).[6]
Causality: The Boc group and other benzyl-type side-chain protecting groups are removed by strong acids. This process generates reactive carbocations, most notably the tert-butyl cation.[3] These electrophilic species can then attack nucleophilic side chains, particularly the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the phenol ring of Tyrosine (Tyr).[5][6] While the alkyne itself is not typically a strong nucleophile, ensuring the integrity of other residues is critical for obtaining a pure final product.
Mitigation Strategies & Protocols:
1. Use of Scavenger Cocktails:
-
Rationale: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can modify the peptide.[5] The choice of scavengers depends on the amino acids present in your peptide sequence.
-
Recommended Scavenger Cocktails:
| Peptide Composition | Recommended Scavenger Cocktail (v/v/w) | Rationale |
| No sensitive residues | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS is an efficient scavenger for most carbocations. Water helps suppress some side reactions.[5] |
| Contains Trp, Met, Cys | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Water (90:5:2.5:2.5) | Thioanisole and EDT are excellent scavengers for protecting Trp and Met. EDT also keeps Cys in its reduced form.[5][12] |
| Contains Arg(Pmc/Pbf) | Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides with multiple sensitive residues.[5] |
2. Experimental Protocol: Final Cleavage of Peptide from Resin
-
Preparation: Place the dried peptide-resin in a suitable cleavage vessel.
-
Cooling: Cool the vessel in an ice bath for 5-10 minutes.
-
Cleavage: Add the appropriate pre-chilled scavenger cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1.5-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
Decision Pathway for Scavenger Selection
Sources
- 1. peptide.com [peptide.com]
- 2. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. renyi.hu [renyi.hu]
- 9. scispace.com [scispace.com]
- 10. peptide.com [peptide.com]
- 11. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Protected Alkynoic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling Boc-protected alkynoic acids and achieve optimal reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling Boc-protected alkynoic acids?
The primary challenges are similar to those in standard peptide coupling: incomplete reactions leading to low yields, and the formation of side products. Specific to alkynoic acids, potential side reactions involving the alkyne moiety, such as oxidative homocoupling (Glaser coupling), can occur under certain conditions, particularly if copper catalysts are used or present as impurities.[1][2]
Q2: Which coupling reagents are recommended for Boc-protected alkynoic acids?
A variety of modern coupling reagents are effective. The choice often depends on the specific substrates and the scale of the reaction.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used. Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis because its urea byproduct is soluble in common organic solvents.[3][4] To minimize side reactions like N-acylurea formation and racemization, they should almost always be used with an additive.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): These reagents are highly efficient and lead to rapid couplings, making them excellent for sterically hindered substrates.[3][5] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[6]
-
Phosphonium Salts (e.g., PyBOP): These are also highly effective and have the advantage of not causing guanidinylation of the amine component, a potential side reaction with uronium/aminium salts.[5]
Q3: Is the terminal alkyne proton a problem during the coupling reaction?
The terminal alkyne proton is weakly acidic (pKa ≈ 25). While it can be deprotonated by very strong bases, the tertiary amine bases typically used in coupling reactions (e.g., DIPEA, NMM) are generally not strong enough to cause significant deprotonation. The amine nucleophile is substantially more basic and reactive towards the activated carboxylic acid.[7] However, it is a factor to consider when choosing reaction conditions, especially the base.
Q4: Is the Boc protecting group stable under typical coupling conditions?
Yes, the tert-butyloxycarbonyl (Boc) group is stable to the basic and nucleophilic conditions employed in amide bond formation.[8] It is specifically designed to be cleaved under acidic conditions (e.g., with TFA), providing an orthogonal protection strategy.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation (Incomplete Coupling)
You've run your coupling reaction, but TLC/LC-MS analysis shows a significant amount of unreacted starting materials.
-
Insufficient Activation of the Alkynoic Acid: The carboxylic acid must be converted to a highly reactive intermediate to be susceptible to nucleophilic attack by the amine.
-
Solution: Switch to a more powerful activating agent. If you are using a carbodiimide like DIC alone, consider adding an additive like OxymaPure® or HOBt. If that is still insufficient, move to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt.[3][5][10] HATU is often considered one of the most effective reagents for difficult couplings.[6]
-
-
Steric Hindrance: Either the alkynoic acid or the amine component may be sterically bulky, slowing down the reaction rate.
-
Solution 1: Extend Reaction Time and/or Increase Temperature: For sterically demanding couplings, extending the reaction time from a few hours to overnight can be beneficial. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done cautiously as it can also increase the risk of side reactions.
-
Solution 2: Perform a "Double Coupling": After the initial coupling reaction time, if analysis shows incomplete conversion, you can add a fresh solution of the activated alkynoic acid to the reaction mixture and let it react for an additional period.
-
-
Suboptimal Solvent Choice: Poor solvation of the reactants can lead to aggregation and reduced reaction rates.
-
Solution: While Dichloromethane (DCM) and Dimethylformamide (DMF) are common, N-methylpyrrolidone (NMP) often has superior solvating properties for larger or more complex molecules. For particularly difficult couplings, a mixture of solvents might be beneficial.
-
Caption: Reaction pathways showing N-acylurea formation and its prevention.
Issue 3: Formation of a Dimerized Alkyne Side Product
Your mass spectrometry results show a peak corresponding to approximately double the mass of your starting alkynoic acid, suggesting a homodimer has formed.
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form a 1,3-diyne. It is typically catalyzed by copper (I) salts in the presence of an oxidant (like O₂ from the air) and a base. [1][11] * Solution 1: Avoid Copper: Ensure your reagents and solvents are free from trace copper contamination. Avoid using any copper-based reagents in preceding or concurrent steps.
-
Solution 2: Degas Solvents: If you suspect this side reaction, performing the coupling under an inert atmosphere (Nitrogen or Argon) with degassed solvents can minimize the presence of oxygen, which is required for the oxidative coupling.
-
Solution 3: Add a Reducing Agent: In some sensitive applications, a mild reducing agent can be added to keep any trace copper in the Cu(I) state and prevent the oxidative cycle, though this is not standard for amide coupling and should be approached with caution to avoid reduction of other functional groups.
-
Experimental Protocols
Protocol 1: General Coupling of a Boc-Protected Alkynoic Acid using HATU
This protocol is a robust starting point for most Boc-protected alkynoic acids, including those that may be sterically hindered.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected alkynoic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Amine Addition: Add the amine component (1.0-1.1 equivalents) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require stirring overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Carbodiimide Coupling using DIC and OxymaPure®
This protocol is a cost-effective and efficient method that minimizes side reactions associated with carbodiimides.
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the Boc-protected alkynoic acid (1.0 equivalent) and OxymaPure® (1.0 equivalent) in anhydrous DCM or DMF.
-
Amine Addition: Add the amine component (1.0-1.1 equivalents) to the solution.
-
Carbodiimide Addition: Cool the mixture to 0 °C. Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
If using DCM, the diisopropylurea byproduct may remain in solution. If a precipitate forms, filter the reaction mixture.
-
Dilute the filtrate with additional DCM or ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Summary Table
| Coupling Reagent | Additive | Base | Common Solvents | Key Advantages | Potential Issues |
| DIC/EDC | OxymaPure®, HOBt | DIPEA, NMM | DCM, DMF | Cost-effective, simple work-up (EDC). | N-acylurea formation, racemization (if no additive). [3][8] |
| HATU | None (contains HOAt) | DIPEA, Collidine | DMF, NMP | High efficiency, fast, good for hindered substrates. | Higher cost, potential for guanidinylation. [5][6] |
| HBTU/TBTU | None (contains HOBt) | DIPEA, NMM | DMF, NMP | Very efficient, good solubility of byproducts. | Guanidinylation side reaction with excess reagent. [5] |
| PyBOP | None (contains HOBt) | DIPEA, NMM | DMF, DCM | High efficiency, no guanidinylation. | Forms carcinogenic HMPA byproduct if BOP is used. [5] |
References
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Thalluri, K., et al. (2013). Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis. Advanced Synthesis & Catalysis, 355(3), 448-462. [Link]
-
Deiters, A., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PMC, NIH. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Jewett, J. C., & Sletten, E. M. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. PubMed. [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Silvestri, A. P., et al. (2013). Rigid Peptide Macrocycles via On-Resin Glaser Stapling. PMC, NIH. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. [Link]
-
Cavelier, F., et al. (2014). Glaser oxidative coupling on peptides: stabilization of β-turn structure via a 1,3-butadiyne constraint. PubMed. [Link]
-
Reddit. (2017). Amine basicity and nucleophilicity. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Al-Harrasi, A., et al. (2020). Terminal Alkyne Coupling Reactions Through a Ring: Effect of Ring Size on Rate and Regioselectivity. PMC, NIH. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]
Sources
- 1. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rigid Peptide Macrocycles via On-Resin Glaser Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we combine deep mechanistic understanding with practical, in-the-lab experience to help you overcome experimental hurdles. This guide is dedicated to resolving a common yet frustrating issue: the incomplete or problematic Boc deprotection of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid.
The unique structure of this molecule, featuring a reactive alkyne and a carboxylic acid, presents specific challenges compared to the deprotection of simpler amino acids. This guide provides a structured, question-and-answer approach to diagnose and solve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection, and why is it sometimes problematic?
The acid-catalyzed removal of a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1][2] The process appears simple but involves highly reactive intermediates that can lead to complications.[3][4]
The mechanism proceeds in three main steps:
-
Protonation: The acid (commonly trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the Boc group.[5]
-
Carbocation Formation: The C-O bond cleaves, releasing a stable tert-butyl carbocation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes into the desired free amine and carbon dioxide gas.[5]
The primary cause of side reactions is the electrophilic tert-butyl cation generated in step two.[3][6] This cation can attack any nucleophilic site on the target molecule, leading to unwanted byproducts.[4][6] For this compound, the electron-rich triple bond could be susceptible to alkylation under certain conditions.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Q4: How should I properly monitor the reaction and work up the final product, 4-aminobut-2-ynoic acid?
Proper monitoring and a carefully planned workup are critical for success, especially given that the product is a zwitterionic amino acid. [7] Reaction Monitoring Protocol (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply three spots: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent System: A polar eluent is typically required. Start with a 10-20% Methanol in DCM mixture. Add a few drops of acetic acid to the eluent system to improve the spot shape of the carboxylic acid and the product amine salt.
-
Visualization: Visualize under a UV lamp (if applicable) and then stain with a potassium permanganate (KMnO₄) dip (stains the alkyne) or a ninhydrin dip (stains the product's primary amine).
-
Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) that is ninhydrin-positive.
Workup and Purification Protocol The final product, 4-aminobut-2-ynoic acid, is a salt and is highly polar, making standard extractive workups challenging.
-
Removal of TFA: After confirming reaction completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA. Note: TFA is corrosive; use appropriate safety measures.
-
Trituration: Add cold diethyl ether to the concentrated residue. The product, being a salt, should precipitate out as a solid. The non-polar byproducts (like those from the scavenger) will remain in the ether.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the isolated solid under high vacuum.
-
Further Purification (If Needed): If the product is still impure, recrystallization from a suitable solvent system (e.g., water/ethanol) or purification via ion-exchange chromatography may be necessary. [8]
References
- BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
- BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Crystal and molecular structure of 4-aminotetrolic acid (4-aminobut-2-ynoic acid).
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Crystal and molecular structure of 4-aminotetrolic acid (4-aminobut-2-ynoic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
Stability issues of "4-(Tert-butoxycarbonylamino)but-2-ynoic acid" under different reaction conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under various experimental conditions. Our aim is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the integrity of your research and development endeavors.
Introduction to the Molecule: A Balance of Reactivity
This compound is a bifunctional molecule that incorporates a Boc-protected amine and an internal alkynoic acid. This unique combination of a labile protecting group and a reactive alkyne moiety offers significant synthetic utility. However, it also presents specific stability challenges that must be carefully managed. The key to successfully employing this reagent lies in understanding the distinct reactivity of each functional group and their potential interplay.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The two main points of instability are the acid-labile Boc-protecting group and the potential for the alkynoic acid to undergo decarboxylation or intramolecular cyclization. The Boc group is susceptible to cleavage under acidic conditions, while the alkynoic acid can be sensitive to heat and certain transition metal catalysts.
Q2: Under what pH conditions is the compound most stable?
A2: The compound is most stable under neutral to mildly basic conditions. Strong acidic conditions will lead to the cleavage of the Boc group.[1] While generally stable to bases, prolonged exposure to strong bases at elevated temperatures should be avoided as it may promote other side reactions.
Q3: What are the recommended storage conditions?
A3: For long-term storage, it is advisable to keep this compound in a tightly sealed container in a cool, dry, and dark place. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation over time.
Q4: Can I use standard peptide coupling reagents with this molecule?
A4: Yes, standard peptide coupling reagents such as HBTU, HATU, and carbodiimides (e.g., EDC, DIC) can be used. However, it is crucial to control the reaction conditions carefully. Avoid excess base and prolonged reaction times to minimize the risk of side reactions like racemization or those involving the alkyne.[2][3]
Q5: Is the alkyne functionality prone to reduction during my synthetic route?
A5: The internal alkyne can be reduced under various conditions, most notably catalytic hydrogenation (e.g., H₂/Pd-C). If the alkyne needs to be preserved, it is essential to choose reaction conditions that are chemoselective for other functional groups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: You observe the formation of the free amine, 4-aminobut-2-ynoic acid, or its subsequent reaction products in your reaction mixture, confirmed by LC-MS or NMR.
-
Root Cause: The Boc group is highly sensitive to acidic conditions.[4] The deprotection can be triggered by:
-
The use of acidic reagents or catalysts.
-
Acidic impurities in your solvents or other reagents.
-
Generation of acidic byproducts during the reaction.
-
-
Solutions:
-
Strict pH Control: Maintain a neutral or slightly basic reaction medium. Use non-acidic coupling additives if possible.
-
Solvent and Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from acidic contaminants.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider replacing the Boc group with a more acid-stable protecting group, such as Fmoc, which is base-labile.
-
Issue 2: Low Yield or Absence of Desired Product in Coupling Reactions
-
Symptom: The coupling reaction of the carboxylic acid moiety with an amine results in low yield, with starting material remaining or unidentifiable side products forming.
-
Root Cause:
-
Steric Hindrance: The bulky Boc group can sterically hinder the approach of the coupling reagents and the incoming nucleophile.
-
Intramolecular Reactions: Under certain conditions, the molecule may undergo intramolecular cyclization to form a lactam, especially at elevated temperatures or with specific catalysts.[5]
-
Decarboxylation: The alkynoic acid may be susceptible to decarboxylation, particularly in the presence of transition metal catalysts like copper or palladium at elevated temperatures.
-
-
Solutions:
-
Optimize Coupling Conditions:
-
Avoid Incompatible Catalysts: If your reaction involves transition metals, be aware of the potential for decarboxylation. Screen different catalysts and reaction temperatures to find conditions that favor the desired transformation without degrading the starting material.
-
Issue 3: Formation of an Unexpected Isomeric Byproduct
-
Symptom: NMR or HPLC analysis indicates the presence of an isomer of your target molecule.
-
Root Cause: The hydrogen atoms on the carbon adjacent to the alkyne (the propargylic position) can be somewhat acidic. Under basic conditions, deprotonation followed by reprotonation can lead to isomerization of the alkyne along the carbon chain.
-
Solutions:
-
Use of Non-Nucleophilic Bases: When a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor isomerization pathways.
-
Data Summary: Stability Profile
| Condition | Effect on Boc Group | Effect on Alkynoic Acid | Recommendation |
| Strong Acids (e.g., TFA, HCl) | Rapid cleavage[1] | Generally stable | Avoid unless deprotection is intended. |
| Weak Acids (e.g., AcOH) | Slow cleavage, risk of partial deprotection | Generally stable | Use with caution, monitor reaction closely. |
| Strong Bases (e.g., NaOH, KOH) | Generally stable, but prolonged exposure at high temperatures may cause issues | Potential for isomerization or other side reactions | Use with caution, prefer milder bases and lower temperatures. |
| Weak Bases (e.g., DIPEA, NaHCO₃) | Stable | Stable | Recommended for most applications requiring a base. |
| Heat | Can cause thermal deprotection at very high temperatures | Can promote decarboxylation and cyclization | Avoid unnecessary heating. |
| Transition Metals (e.g., Pd, Cu) | Generally stable | Can catalyze decarboxylation and cyclization | Screen catalysts and conditions carefully. |
| Reducing Agents (e.g., H₂/Pd-C) | Stable | Reduction of the alkyne | Avoid if alkyne integrity is required. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling
This protocol outlines a standard method for coupling this compound with a primary amine using HATU as the coupling agent.
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring for Boc-Deprotection
A simple analytical procedure to check for the stability of the Boc group under specific reaction conditions.
-
Set up a small-scale reaction with this compound under the desired conditions (e.g., specific solvent, reagent, temperature).
-
At regular time intervals (e.g., 1h, 4h, 24h), take an aliquot of the reaction mixture.
-
Analyze the aliquot by thin-layer chromatography (TLC) or LC-MS.
-
On the TLC plate, co-spot the reaction mixture with a standard sample of this compound and, if available, 4-aminobut-2-ynoic acid.
-
The appearance of a new, more polar spot corresponding to the free amine indicates deprotection. LC-MS analysis will show a peak with the mass of the deprotected compound.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Caption: Acid-catalyzed cleavage of the Boc group.
Caption: Potential pathway for intramolecular cyclization.
Caption: Transition metal-catalyzed decarboxylation.
References
-
DeWit, M. A., & Gillies, E. R. (2011). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 9(6), 1846–1854. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
- Biotage. (2023). What do you do when your peptide synthesis fails? Biotage Blog.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Angelov, P., Velichkova, S., & Yanev, P. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266. [Link]
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Arote, S. R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91561-91566. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- TCI Chemicals. (n.d.). Amino Acid Derivatives for Peptide Synthesis. TCI Chemicals.
- Velikorodov, A. V., et al. (2022). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- International Journal of Peptide and Protein Research. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. PubMed.
- Aapptide. (n.d.). Coupling Reagents. Aapptide.
- Fisher Scientific. (2024).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- International Journal of PharmTech Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Knochel, P., et al. (2015). ORGANIC SYNTHESES PROCEDURE. Organic Syntheses.
- Monfregola, L., et al. (2025). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions.
- Pałasz, A., & Cmoch, P. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids.
- Singh, K. N., et al. (2025). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
- Tiefenbrunner, I., et al. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Wikipedia. (n.d.). (Z)-4-Amino-2-butenoic acid. Wikipedia.
- YouTube. (2015). Organic Chemistry II - Solving a Multistep Synthesis Problem. YouTube.
- Biosynth. (n.d.). This compound | 168762-94-5 | TGA76294. Biosynth.
- Benchchem. (n.d.). Identifying and minimizing side reactions during 4-aminobutyronitrile synthesis. Benchchem.
- Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Academia.edu.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PubMed.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
- National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
- ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-??-aminoalcohols via SN2 cyclization to oxazolidinones.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents.
- ResearchGate. (n.d.). Are trimethylsilyl protected alkynes stable towards acids and bases?
- ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines a.
- The Royal Society of Chemistry. (n.d.). Synthesis and intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar.
- American Chemical Society Publications. (n.d.). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. MDPI.
- The Chemical Block. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. The Chemical Block.
- YouTube. (2018). Amine Synthesis Reactions. YouTube.
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Protecting Groups Stability [organic-chemistry.org]
- 5. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide expert advice and practical solutions for the purification challenges associated with synthetic peptides incorporating the non-canonical amino acid, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. The presence of the Boc-protected alkyne functionality introduces unique considerations during purification that require careful optimization of standard protocols. This guide offers in-depth troubleshooting and validated methodologies to ensure the successful isolation of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of peptides containing this compound.
Q1: Is the alkyne group in this compound stable during standard Boc-SPPS cleavage and purification?
A1: The terminal alkyne (propargyl group) is generally stable under standard acidolytic cleavage conditions used in Boc-based Solid-Phase Peptide Synthesis (SPPS), such as treatment with a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. However, it is crucial to avoid strong oxidizing agents, as these can lead to the oxidative cleavage of the triple bond.[1]
Q2: How does the incorporation of this compound affect the hydrophobicity and retention time of my peptide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A2: The this compound residue will generally increase the hydrophobicity of the peptide due to the presence of the tert-butoxycarbonyl (Boc) group and the alkyne moiety.[2][3][4][5] This increased hydrophobicity will typically lead to a longer retention time on a C18 column compared to a similar peptide without this modification. The exact shift in retention will depend on the overall sequence and length of the peptide.[1][6][7]
Q3: What are the most common impurities I should expect when synthesizing peptides with this modified amino acid?
A3: In addition to standard SPPS-related impurities like truncated and deletion sequences, you should be mindful of byproducts specific to the modified residue.[8][9][10] These can include:
-
Incomplete deprotection of the Boc group: Leading to a more hydrophobic impurity.
-
Side reactions involving the alkyne: While generally stable, prolonged exposure to harsh conditions or certain scavengers could potentially lead to modifications.
-
Oxidation of other sensitive residues: Methionine and Tryptophan are particularly susceptible to oxidation during synthesis and purification.[8]
Q4: Can I use mass spectrometry to characterize my alkyne-modified peptide?
A4: Yes, mass spectrometry is an essential tool for characterizing the final product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are both suitable techniques. The mass of the incorporated residue should be accurately accounted for in the expected mass of the peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence and locate the position of the modification.[11][12][13][14]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-solution approach to common issues encountered during the purification of peptides containing this compound.
Issue 1: Poor Resolution or Co-elution of the Target Peptide with Impurities
Symptom: The main peak in the RP-HPLC chromatogram is broad, shows shouldering, or overlaps significantly with other peaks.
Causality: This often stems from suboptimal chromatographic conditions that fail to adequately resolve the target peptide from closely related impurities, such as deletion sequences or peptides with incomplete deprotection. The increased hydrophobicity from the modified amino acid can sometimes exacerbate these issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Solutions:
-
Optimize the Elution Gradient: A shallow gradient is often necessary to separate peptides with small differences in hydrophobicity.[15]
-
Protocol: Start with a broad scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes). Once the approximate elution time of your peptide is known, run a much shallower gradient around that point (e.g., a 1% or even 0.5% change in Acetonitrile per minute).
-
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: While trifluoroacetic acid (TFA) at 0.1% is standard, switching to a different ion-pairing agent like formic acid (FA) can alter selectivity. Note that FA may lead to broader peaks but is more compatible with mass spectrometry.
-
Organic Modifier: Acetonitrile is the most common organic modifier. In some cases, switching to or adding methanol or isopropanol can change the elution profile and improve separation.
-
-
Change the Stationary Phase:
-
If using a standard C18 column, consider a different chemistry. A C8 or a phenyl-hexyl column can offer different selectivity. For very hydrophobic peptides, a C4 column might be more suitable.[16]
-
-
Address Potential Aggregation: Peptides, especially hydrophobic ones, can aggregate, leading to broad or tailing peaks.
-
Protocol: Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase for injection. Be mindful of solvent compatibility with your HPLC system.
-
Issue 2: Presence of a Persistent, More Hydrophobic Impurity
Symptom: A significant peak is observed eluting after the main product peak, which is resistant to changes in the gradient.
Causality: This is often due to incomplete removal of the tert-butoxycarbonyl (Boc) protecting group from the 4-amino group of the but-2-ynoic acid residue. The remaining Boc group significantly increases the hydrophobicity of the peptide.
Troubleshooting Workflow:
Caption: Workflow for addressing a persistent hydrophobic impurity.
Solutions:
-
Confirm the Identity by Mass Spectrometry: Collect the impurity peak and analyze it by MS. A mass difference corresponding to the mass of the Boc group (100.12 Da) is a strong indicator of incomplete deprotection.
-
Re-cleavage: If the impurity is confirmed to be the Boc-protected peptide, the lyophilized crude peptide can be subjected to the cleavage conditions again to ensure complete deprotection.
-
Optimize the Cleavage Protocol:
-
Duration: Extend the cleavage time (e.g., from 2 hours to 4 hours).
-
Scavengers: Ensure the appropriate scavengers are used. For peptides containing Trp, Met, or Cys, a standard scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) is recommended.
-
Issue 3: Unexpected Loss of the Alkyne Moiety
Symptom: Mass spectrometry analysis of the purified peptide shows a mass loss corresponding to the alkyne functionality, or "click" chemistry reactions fail.
Causality: While the alkyne is generally stable, it can undergo side reactions under certain conditions.
-
Reaction with Nucleophiles: In the presence of strong nucleophiles, particularly thiols (e.g., from Cysteine residues or certain scavengers), the terminal alkyne can potentially react.[11]
-
Oxidative Cleavage: Exposure to strong oxidizing agents can cleave the triple bond.[1]
Solutions:
-
Review the Cleavage Cocktail: Avoid using scavengers with free thiols if possible, or minimize the cleavage time.
-
Avoid Oxidizing Conditions: Ensure that all solvents and reagents are free from peroxides and other oxidizing contaminants. Store solvents appropriately.
-
Protect Cysteine Residues: If the peptide sequence also contains Cysteine, ensure its side chain is properly protected throughout the synthesis and cleavage.
Table 1: Comparison of RP-HPLC Conditions for Alkyne-Modified Peptides
| Parameter | Standard Conditions | Optimized Conditions for High Resolution |
| Column | C18, 5 µm, 100 Å | C18, 3.5 µm, 100 Å or Phenyl-Hexyl |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water or 0.1% FA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 30 min | Shallow gradient (e.g., 1% B/min) around elution point |
| Flow Rate | 1 mL/min (analytical) | 0.8-1 mL/min (analytical) |
| Temperature | Ambient | 30-40 °C (can improve peak shape) |
Part 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid).
-
Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection (typically 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
-
Gradient Elution:
-
Scouting Run: 5% to 95% B over 30 minutes.
-
Purification Run: Based on the scouting run, create a shallow gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes may be effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Confirm the identity of the pure fractions by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.
-
Caption: General workflow for RP-HPLC purification.
Part 4: References
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Krokhin Lab. Selected publications (peptide HPLC). [Link]
-
Vandamme, D., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sequence effect of peptide retention in RP-HPLC by thermodynamics analysis. (2025, August 6). ResearchGate. [Link]
-
Mishra, V. K., et al. (2002). Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide. PubMed. [Link]
-
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. [Link]
-
Mant, C. T., et al. (2012). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PMC - NIH. [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Google.
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Rieck, F. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Ignited Minds Journals. [Link]
-
McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. SOAR. [Link]
-
Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
-
Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC - NIH. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Mass spectrometry of peptides and proteins. Semantic Scholar. [Link]
-
Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. PubMed. [Link]
-
Solid-Phase Peptide Synthesis. OUCI. [Link]
-
Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PubMed Central. [Link]
-
Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. ResearchGate. [Link]
Sources
- 1. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [soar.wichita.edu]
- 12. uab.edu [uab.edu]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. hplc.eu [hplc.eu]
Minimizing racemization during the coupling of "4-(Boc-amino)but-2-ynoic acid"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the effective and stereochemically pure coupling of 4-(Boc-amino)but-2-ynoic acid. This guide, designed by Senior Application Scientists, provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the unique challenges presented by this non-proteinogenic amino acid. Our focus is to empower you to minimize racemization and achieve high-yield, high-purity peptide synthesis.
Understanding the Challenge: Why is 4-(Boc-amino)but-2-ynoic Acid Prone to Racemization?
The coupling of 4-(Boc-amino)but-2-ynoic acid presents a unique set of challenges stemming from its distinct structural features. Understanding these is the first step toward mitigating the risk of racemization.
1. Steric Hindrance: The propargyl-like side chain (–CH₂–C≡CH) introduces significant steric bulk around the α-carbon. This hindrance can slow down the desired nucleophilic attack by the amine component, prolonging the lifetime of the highly reactive and racemization-prone activated intermediate.[1]
2. Electronic Effects of the Alkyne Moiety: The sp-hybridized carbons of the alkyne group are more electronegative than sp² or sp³ carbons.[2][3] This exerts an electron-withdrawing inductive effect, which can increase the acidity of the α-proton. A more acidic α-proton is more susceptible to abstraction by base, a key step in the racemization pathway.[4]
The primary mechanism of racemization for N-protected amino acids proceeds through the formation of a 5(4H)-oxazolone intermediate.[5] The increased acidity of the α-proton in 4-(Boc-amino)but-2-ynoic acid can facilitate the formation of this planar, achiral intermediate, leading to a loss of stereochemical integrity upon aminolysis.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of 4-(Boc-amino)but-2-ynoic acid in a practical question-and-answer format.
Q1: I'm observing significant epimerization in my peptide product containing 4-(Boc-amino)but-2-ynoic acid. What is the most likely cause?
A1: Significant epimerization is most likely due to the choice of coupling reagent, base, and reaction conditions, which together promote the formation of the oxazolone intermediate. The combination of a highly activating coupling reagent and a strong, non-hindered base can rapidly generate the activated species, while the steric bulk of the amino acid slows the subsequent aminolysis, allowing more time for racemization to occur.
Q2: Which coupling reagents are recommended for minimizing racemization with this amino acid?
A2: For sterically hindered and electronically unique amino acids, the choice of coupling reagent is critical. We recommend using reagents known for their high efficiency and low racemization potential. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU demonstrates high acylation rates and reduced racemization.[5][7]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium reagent incorporating the OxymaPure leaving group, COMU offers coupling efficiencies comparable to HATU with a superior safety profile and has been specifically engineered to minimize racemization.[8]
-
T3P (Propylphosphonic Anhydride): This reagent, often used in combination with a mild base like pyridine, has been shown to promote amide bond formation with high yields and minimal epimerization, even for racemization-prone substrates.[9]
Q3: What is the role of the base in minimizing racemization, and which one should I use?
A3: The base plays a dual role: it deprotonates the incoming amine's ammonium salt and can also abstract the α-proton of the activated amino acid, leading to racemization. Therefore, the choice of base is critical.
-
Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are known to increase the rate of racemization due to their high basicity and low steric hindrance.[10]
-
Use Weaker or Sterically Hindered Bases:
Q4: How do additives like HOBt and OxymaPure help, and should I use them?
A4: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents (e.g., DIC, EDC). They function by forming an active ester intermediate that is more reactive towards the amine nucleophile than the initial activated species and less prone to oxazolone formation.
-
HOBt (1-Hydroxybenzotriazole): The traditional additive, effective at reducing racemization.
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A safer and often more effective alternative to HOBt, known for its ability to suppress racemization and enhance coupling efficiency.[10]
When using uronium/aminium reagents like HATU or COMU, these additives are already incorporated into the reagent's structure (as HOAt and Oxyma, respectively).
Q5: What are the optimal reaction temperature and time for coupling 4-(Boc-amino)but-2-ynoic acid?
A5:
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. It is recommended to perform the coupling at 0 °C or even lower if racemization persists. While elevated temperatures can overcome steric hindrance, they will also accelerate racemization.
-
Time: While extended reaction times may seem beneficial for sterically hindered couplings, they also increase the risk of racemization. It is a trade-off that needs to be optimized. Monitor the reaction closely using a suitable analytical technique (e.g., a qualitative ninhydrin test on a resin sample) to determine the point of completion and avoid unnecessarily long reaction times.
Recommended Protocols for Minimizing Racemization
The following protocols are designed to provide a starting point for the efficient and stereochemically pure coupling of 4-(Boc-amino)but-2-ynoic acid.
Protocol 1: High-Efficiency Coupling using COMU
This protocol is highly recommended for its excellent balance of reactivity and suppression of racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol scale)
-
4-(Boc-amino)but-2-ynoic acid (0.3 mmol, 3 eq)
-
COMU (0.29 mmol, 2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.6 mmol, 6 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve 4-(Boc-amino)but-2-ynoic acid and COMU in DMF. Add the base (DIPEA or Collidine) and vortex briefly. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Carbodiimide Coupling with OxymaPure
This protocol is a cost-effective alternative, with OxymaPure providing enhanced racemization suppression compared to HOBt.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol scale)
-
4-(Boc-amino)but-2-ynoic acid (0.3 mmol, 3 eq)
-
Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq)
-
OxymaPure (0.3 mmol, 3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve 4-(Boc-amino)but-2-ynoic acid and OxymaPure in DMF.
-
Coupling: Add the coupling solution to the resin, followed by the addition of DIC.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Data Presentation: Comparison of Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids, which can serve as a guide for selecting the optimal reagent for 4-(Boc-amino)but-2-ynoic acid.
| Coupling Reagent | Relative Reactivity | Racemization Potential | Notes |
| HATU | Very High | Low | Excellent for hindered couplings.[5] |
| COMU | Very High | Very Low | High reactivity with a superior safety profile.[8] |
| HCTU | High | Low-Moderate | A cost-effective alternative to HATU. |
| PyBOP | High | Low-Moderate | A well-established phosphonium salt reagent. |
| DIC/OxymaPure | Moderate-High | Low | A robust and cost-effective carbodiimide method.[10] |
| DIC/HOBt | Moderate | Moderate | The traditional carbodiimide method. |
| T3P | High | Very Low | A green and efficient coupling reagent.[11] |
Analytical Methods for Detecting Racemization
Verifying the stereochemical purity of your final peptide is crucial. The following analytical techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method for separating and quantifying diastereomers. A variety of chiral stationary phases (CSPs) are commercially available that can resolve peptide diastereomers.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to determine the diastereomeric ratio. In some cases, the signals for the α-protons or other nearby protons of the two diastereomers will be resolved, allowing for integration and quantification.[15][16]
-
Enzymatic Digestion followed by Chiral GC-MS or LC-MS: The peptide can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by GC-MS or LC-MS to determine the enantiomeric excess of each amino acid.
Visualizing the Racemization Pathway and Mitigation Strategies
Racemization Mechanism via Oxazolone Formation
Caption: The primary pathway for racemization involves the formation of a planar oxazolone intermediate.
Strategic Interventions to Minimize Racemization
Caption: A summary of factors influencing racemization and recommended mitigation strategies.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. nbinno.com [nbinno.com]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Impact of solvent choice on "4-(Tert-butoxycarbonylamino)but-2-ynoic acid" reactivity
Welcome to the technical support resource for 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (Boc-Aba-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The choice of solvent is a critical parameter that dictates reaction outcomes, and this guide provides in-depth, field-proven insights into making the optimal selection for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A: As a Boc-protected amino acid, this compound generally exhibits good solubility in a range of common organic solvents.[1] You can expect high solubility in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[1] It is also soluble in polar protic solvents like methanol and ethanol. However, its solubility tends to decrease in non-polar solvents. Due to the carboxylic acid moiety, solubility can be significantly increased in aqueous basic solutions through salt formation, though this may not be compatible with all reaction types. The solubility of amino acids is a complex function of the hydrophobic side chain and the hydrophilic amino acid backbone, influenced by the solvent system.[2]
Q2: How does the choice of solvent affect the stability of the Boc protecting group on this molecule?
A: The Tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][] The primary role of the solvent here relates to its ability to support or mediate acidic deprotection.
-
Acidic Solvents/Reagents: Strong acids like Trifluoroacetic Acid (TFA), often used in a 1:1 mixture with Dichloromethane (DCM), or Hydrogen Chloride (HCl) in an organic solvent like dioxane or methanol, will rapidly cleave the Boc group.[][4][5][6] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1]
-
Protic Solvents: While generally stable, prolonged heating in protic solvents, especially in the presence of Lewis acids or even trace acid impurities, can lead to gradual deprotection.
-
Aprotic Solvents: The Boc group is highly stable in most aprotic solvents (e.g., THF, DMF, Acetonitrile, Toluene) under neutral or basic conditions.[7] These are the preferred solvents when the integrity of the Boc group is critical.
Q3: Which solvents are recommended for a Palladium-catalyzed Sonogashira coupling with this alkyne?
A: For Sonogashira cross-coupling reactions, polar aprotic solvents are generally the top choice.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly effective solvents for this reaction, often leading to higher yields.[8] They are excellent at dissolving the organic substrates, the palladium catalyst, the copper co-catalyst, and the inorganic base.
-
Tetrahydrofuran (THF) can be used, but the reaction may not proceed as efficiently.[8]
-
Aprotic solvents are generally conducive to the reaction .[9] The choice of solvent, along with the base and temperature, are critical parameters to optimize for this coupling.[10]
Q4: I am planning a gold-catalyzed intramolecular cyclization. How does solvent polarity play a role?
A: Solvent choice is paramount in gold-catalyzed reactions as it can dramatically influence the reaction mechanism and chemoselectivity. Gold catalysts activate the alkyne triple bond towards nucleophilic attack.[11][12]
-
Non-polar Solvents: Solvents like Chloroform or Dichloromethane are often used. In such environments, carboxylic acids can form dimers, and the energy penalty for breaking these dimers must be considered.[11]
-
Polarity and Intermediates: The polarity of the solvent can stabilize or destabilize key intermediates in the catalytic cycle. For instance, in gold-catalyzed annulations, different yields in various solvents are attributed to the relative polarity affecting the energy barriers of the rate-determining steps.[13] A solvent screen is highly recommended when developing a new cyclization protocol.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides solutions centered on solvent selection.
| Problem | Potential Cause(s) & Explanation | Recommended Solution(s) |
| Low or No Yield in Sonogashira Coupling | 1. Poor Solubility: The reactants, catalyst, or base may not be fully dissolved, preventing an efficient reaction. 2. Inappropriate Solvent Type: The solvent may not effectively support the catalytic cycle. Aprotic polar solvents are typically preferred for Sonogashira reactions.[9] | 1. Switch to a more effective solvent: Use DMF or DMSO, which are known to give high yields in these couplings.[8] 2. Ensure Anhydrous Conditions: Water can negatively impact the catalyst and reagents. Use dry solvents. |
| Unintended Deprotection of the Boc Group | 1. Acidic Contaminants: Trace acid in the solvent or reagents can be sufficient to cause Boc group cleavage, especially at elevated temperatures. 2. Incompatible Additives: Lewis acidic additives or certain metal catalysts can facilitate deprotection. | 1. Use High-Purity, Anhydrous Solvents: Ensure your solvent is free from acidic impurities. 2. Add a Non-nucleophilic Base: Including a hindered base like 2,6-lutidine or proton sponge can scavenge trace acid without interfering with the primary reaction. 3. Avoid Protic Solvents if Heating: If high temperatures are required, favor aprotic solvents like Dioxane, Toluene, or DMF. |
| Formation of an Unexpected Lactone Side Product | 1. Intramolecular Cyclization: The carboxylic acid can act as an intramolecular nucleophile, attacking the alkyne. This is often promoted by electrophilic activation of the alkyne, for example, by a gold catalyst.[11] | 1. Modify the Solvent: The choice of solvent can influence the favorability of this pathway. Screen less polar solvents like Toluene or DCM, or more coordinating solvents like Acetonitrile, which may temper catalyst activity. 2. Protect the Carboxylic Acid: If intramolecular reaction is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the intended reaction. |
| Poor Reaction Rate or Stalled Reaction | 1. Incorrect Solvent Polarity: The reaction mechanism may involve charged intermediates that require a polar solvent for stabilization. Conversely, a non-polar transition state may be favored in a non-polar solvent. 2. Poor Solvation of Nucleophile: In reactions involving an external nucleophile, polar protic solvents (like methanol) can heavily solvate the nucleophile through hydrogen bonding, reducing its reactivity. | 1. Conduct a Solvent Screen: Test a range of solvents with varying dielectric constants (e.g., Toluene, THF, Acetonitrile, DMF). 2. Switch Solvent Type: If using a strong, anionic nucleophile, switching from a polar protic solvent (Methanol) to a polar aprotic solvent (DMF, DMSO, or Acetonitrile) can dramatically increase the reaction rate by leaving the nucleophile "naked" and more reactive. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (2-5 mol%).
-
Add this compound (1.1-1.2 eq.).
-
Add anhydrous, degassed DMF (to a concentration of 0.1-0.5 M). The use of DMF is crucial for solvating the various components of the reaction mixture.[10]
-
Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-100 °C), monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically with an acidic solution (e.g., dilute HCl) to remove the base, followed by extraction with an organic solvent like ethyl acetate.
Diagram 1: Boc Deprotection Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc protecting group, a critical consideration when selecting solvents and reagents.
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization to a Lactone
This protocol outlines a general method for the cyclization of this compound, where the carboxylic acid acts as the nucleophile.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in an anhydrous, non-polar solvent like Dichloromethane (DCM) or Chloroform . The choice of a non-polar solvent is based on literature precedents for similar gold-catalyzed cycloisomerizations.[11]
-
Add the gold catalyst (e.g., (Ph₃P)AuCl, 1-5 mol%) and a silver co-catalyst (e.g., AgOTf, 1-5 mol%) to generate the active cationic gold species in situ.
-
Stir the reaction at room temperature. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Diagram 2: Experimental Workflow for Solvent Screening
A systematic approach to solvent selection is crucial for optimizing any new reaction.
Caption: A logical workflow for empirical solvent screening.
Diagram 3: Influence of Solvent Polarity on Reaction Intermediates
Solvents can selectively stabilize charged intermediates or transition states, thereby directing the reaction down a specific pathway.
Caption: How solvent polarity can dictate reaction pathways.
References
- Vertex AI Search. (n.d.). BOC-Amino Acids. Retrieved January 19, 2026.
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. Retrieved January 19, 2026.
- Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand. (n.d.). PMC - NIH. Retrieved January 19, 2026.
- Gold(I)-Catalyzed Intermolecular Aryloxyvinylation with Acetylene Gas. (2023). PMC - NIH. Retrieved January 19, 2026.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. (n.d.). PMC - NIH. Retrieved January 19, 2026.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2025).
- Catalyzed Rearrangements of Acetylenic Amine-N-Oxides: Computational Investigations Lead to a New Mechanism Confirmed by Experiment. (2011). PMC. Retrieved January 19, 2026.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved January 19, 2026.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 19, 2026.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Retrieved January 19, 2026.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 19, 2026.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved January 19, 2026.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. Retrieved January 19, 2026.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026.
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved January 19, 2026.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 19, 2026.
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. (n.d.).
- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their.... (2021). The Royal Society of Chemistry. Retrieved January 19, 2026.
- University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved January 19, 2026.
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Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Strategy for 4-Aminobut-2-ynoic Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-canonical amino acids into peptides is a transformative strategy in medicinal chemistry, enabling the design of novel therapeutics with enhanced stability, constrained conformations, and bio-orthogonal handles for conjugation. 4-aminobut-2-ynoic acid, with its rigid, linear alkyne functionality, presents a unique building block for these purposes. The success of its incorporation via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the Nα-protecting group strategy: the classic tert-butyloxycarbonyl (Boc) method or the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach. This guide provides a detailed comparison of these two strategies for the incorporation of 4-aminobut-2-ynoic acid, offering insights into the chemical rationale behind procedural choices and providing actionable experimental protocols.
The Orthogonal Chemistries of Boc and Fmoc SPPS: A Foundational Overview
The core principle of SPPS lies in the use of orthogonal protecting groups, which allows for the selective deprotection of the Nα-amino group for chain elongation without disturbing the protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[1]
The Boc Strategy: This approach utilizes the acid-labile Boc group for temporary Nα-protection.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
The Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[4] This true orthogonality is a key advantage of the Fmoc approach.[5]
Diagram 1: Boc SPPS Cycle
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.
Diagram 2: Fmoc SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Incorporating 4-Aminobut-2-ynoic Acid: A Comparative Analysis
The choice between Boc and Fmoc strategies for incorporating 4-aminobut-2-ynoic acid hinges on the chemical stability of the alkyne functionality under the repeated deprotection conditions of each cycle.
Stability of the Alkyne Group
-
Fmoc Strategy: The alkyne group is generally stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the final acidic cleavage with TFA.[6] This stability has been demonstrated in the successful incorporation of other alkyne-containing amino acids into peptides using the Fmoc strategy.[7] The mildness of the Fmoc deprotection steps minimizes the risk of side reactions involving the triple bond.
-
Boc Strategy: There is a lack of published data on the incorporation of 4-aminobut-2-ynoic acid using the Boc strategy. The primary concern is the stability of the terminal alkyne under the harsh, repetitive acidic conditions of Boc deprotection (typically 50% TFA in DCM) and, more critically, during the final cleavage with strong acids like HF. While alkynes are generally stable to acid, the potential for acid-catalyzed hydration or other side reactions, especially with the highly reactive carbocations generated during Boc-SPPS, cannot be dismissed without specific experimental validation.[2]
Synthesis of Protected Monomers
A prerequisite for SPPS is the availability of the Nα-protected amino acid. As 4-aminobut-2-ynoic acid is a non-canonical amino acid, the Boc and Fmoc protected versions are not as readily available as their proteinogenic counterparts and may require custom synthesis.
-
Fmoc-4-aminobut-2-ynoic acid: The synthesis would typically involve the reaction of 4-aminobut-2-ynoic acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.[] The synthesis of related Fmoc-protected non-canonical amino acids is well-documented, suggesting this would be a feasible synthetic route.[9]
-
Boc-4-aminobut-2-ynoic acid: The synthesis would involve reacting 4-aminobut-2-ynoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[] This is a standard procedure for the N-Boc protection of amino acids.[11]
Coupling Efficiency and Potential Side Reactions
The incorporation of γ-amino acids like 4-aminobut-2-ynoic acid can sometimes be less efficient than α-amino acids due to different steric and electronic properties.
-
Fmoc Strategy: Modern coupling reagents such as HBTU, HATU, and COMU, commonly used in Fmoc-SPPS, are highly efficient and generally provide good results for the incorporation of unnatural amino acids.[12] The primary concern with the Fmoc strategy is the potential for base-catalyzed side reactions. However, for an amino acid with a relatively inert alkyne side chain, the risk is low.
-
Boc Strategy: While effective, the classic coupling reagent DCC/HOBt used in Boc-SPPS can sometimes be less efficient for sterically hindered or unusual amino acids.[13] A significant concern in Boc-SPPS is the generation of reactive carbocations during the TFA deprotection step, which can lead to alkylation of sensitive side chains.[2] While the alkyne is not a strong nucleophile, the potential for side reactions with the peptide backbone or other residues exists.
Data-Driven Comparison and Recommendation
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Justification |
| Alkyne Stability | Uncertain/Potential Risk | High | The alkyne group is known to be stable to the basic deprotection and TFA cleavage conditions of Fmoc-SPPS.[6][7] The stability under repeated strong acid (TFA) and final very strong acid (HF) in Boc-SPPS is not well-documented for this specific amino acid. |
| Deprotection Conditions | Harsh (Repeated TFA) | Mild (Repeated Piperidine) | Milder conditions of the Fmoc strategy are generally preferred for complex peptides and those containing sensitive functional groups.[4] |
| Final Cleavage | Harsh (HF) | Mild (TFA Cocktail) | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. TFA is less hazardous and more compatible with a wider range of functionalities.[3] |
| Orthogonality | Quasi-orthogonal | Fully Orthogonal | The Fmoc/tBu strategy offers true orthogonality, allowing for more complex synthetic manipulations on the solid support if needed.[5] |
| Published Precedent | None Found | Yes (for similar structures) | The successful incorporation of a similar alkyne-containing amino acid has been reported using the Fmoc strategy, providing a strong precedent.[7] |
Recommendation: Based on the available evidence and chemical principles, the Fmoc strategy is the recommended approach for the incorporation of 4-aminobut-2-ynoic acid into synthetic peptides. The milder reaction conditions, proven stability of the alkyne functionality, and the availability of a wider range of high-efficiency coupling reagents make it a more reliable and versatile choice. The lack of data and potential for side reactions under the harsh acidic conditions of the Boc strategy present a significant and unnecessary risk.
Experimental Protocols
The following protocols are provided as a starting point for researchers and should be optimized based on the specific peptide sequence and available instrumentation.
Synthesis of Fmoc-4-aminobut-2-ynoic acid
This protocol is a general procedure based on standard methods for Fmoc protection.
-
Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously and maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Fmoc-4-aminobut-2-ynoic acid.
Fmoc-SPPS Protocol for Incorporation of Fmoc-4-aminobut-2-ynoic acid
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, pre-activate a solution of Fmoc-4-aminobut-2-ynoic acid (3-5 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Return to step 2 for the incorporation of the next amino acid.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by HPLC.
-
Conclusion
While both Boc and Fmoc strategies are powerful tools for peptide synthesis, the Fmoc approach presents a clear advantage for the incorporation of 4-aminobut-2-ynoic acid. The chemical stability of the alkyne group under the milder, orthogonal conditions of Fmoc-SPPS significantly outweighs the potential risks and lack of precedent associated with the harsh acidic environment of the Boc strategy. By leveraging the Fmoc methodology and modern, efficient coupling reagents, researchers can confidently incorporate this valuable unnatural amino acid to explore new frontiers in peptide-based drug design and chemical biology.
References
- Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923-960.
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Brik, A., Alexandratos, J., Lin, Y. C., Elder, J. H., Olson, A. J., Wlodawer, A., ... & Wong, C. H. (2005). 1, 2, 3-Triazole as a peptide surrogate in the rapid synthesis of HIV-1 protease inhibitors. ChemBioChem, 6(7), 1167-1169.
- Angell, Y. L., & Kent, S. B. H. (1995). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Tetrahedron Letters, 36(45), 8229-8232.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1995). Uronium and phosphonium salt/N-hydroxy-7-azabenzotriazole (HOAt) combinations as reagents for the synthesis of peptides containing N-methylamino acids. Journal of the American Chemical Society, 117(26), 6939-6940.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer Science & Business Media.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology, 33, 239-258.
- A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermedi
- Spring, D. R., et al. (2008). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. SYNLETT, 2008(13), 1985-1987.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
- US8415454B2 - Process for the manufacture of peptides. (2013).
- Application Notes and Protocols for (S)-2-Amino-4-cyanobutanoic acid. BenchChem. (2025).
- Introduction to Peptide Synthesis. (2009). Current Protocols in Protein Science.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Amino Acid Deriv
- Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. (1997). RSC Publishing.
- Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2014). PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of N-BOC amines by various routes. (2017).
- BOC-amino acids. BOC Sciences. (n.d.).
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2020). eScholarship.org.
- Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (1999). PubMed.
- Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. (1994).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Overview of Custom Peptide Synthesis. (n.d.).
- Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2015). PMC - NIH.
- Planning a Peptide Synthesis. AAPPTec. (n.d.).
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals.
- Dual protection of amino functions involving Boc. (2015). RSC Publishing.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. (n.d.).
- KR20100061826A - Method for producing 4-aminobut-2-enolides. (2010).
- Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.).
- 9-BBN: An Amino Acid Protecting Group for Functionalization of Amino Acid Side Chains in Organic Solvents. (2018).
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2019). PMC - NIH.
Sources
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- 5. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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- 13. rsc.org [rsc.org]
A Comparative Guide to the Efficacy of Coupling Reagents for 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel peptides and complex organic molecules, the efficient formation of an amide bond is a critical step. The choice of coupling reagent can significantly impact reaction yield, purity, and the preservation of chiral integrity. This guide provides a detailed comparison of common coupling reagents for the amidation of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, a substrate featuring a sterically accessible carboxylic acid and an internal alkyne. We will delve into the mechanistic nuances of different reagent classes and provide data-driven recommendations to guide your synthetic strategy.
The Challenge: Coupling an Alkynoic Acid
The structure of this compound presents a unique set of considerations for amide bond formation. While the Boc-protected amine is stable, the alkynyl functionality introduces a potential site for side reactions, particularly under strongly basic or nucleophilic conditions. Therefore, the ideal coupling reagent should offer high reactivity under mild conditions to ensure a rapid and clean conversion to the desired amide.
Classification of Coupling Reagents
Modern amide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism to activate the carboxylic acid, leading to differences in reactivity, side-product profiles, and suitability for specific substrates.
The Activation of a Carboxylic Acid for Amidation
The fundamental principle of these coupling reagents is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. This is typically achieved by forming a highly reactive acylisourea, acylphosphonium, or active ester intermediate.
Caption: General workflow of amide bond formation using coupling reagents.
Comparative Analysis of Coupling Reagent Classes
The selection of an optimal coupling reagent is contingent on balancing reactivity with the potential for side reactions. For a substrate like this compound, efficiency and mild reaction conditions are paramount.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Formation of an O-acylisourea intermediate. | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[1] | Can lead to racemization, though this is minimized with additives like HOBt or Oxyma.[1] DCC can form an insoluble dicyclohexylurea byproduct that is difficult to remove.[1] |
| Phosphonium Salts | PyBOP, BOP | Formation of an acylphosphonium salt, which then typically forms an active ester. | High coupling efficiency with a low risk of racemization.[2] Generally give cleaner reactions than uronium salts as they do not cause guanidinylation.[2] | Can be more expensive. The byproduct of BOP, HMPA, is a known carcinogen.[2] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Formation of a highly reactive OAt or OBt active ester. | Very high reactivity and efficiency, often leading to rapid reaction times.[3] HATU is particularly effective for sterically hindered couplings.[2] | Can cause guanidinylation of the N-terminal amine if used in excess, leading to chain termination.[2] Generally less soluble in common solvents like DMF compared to phosphonium salts.[2] |
Mechanistic Differences: Phosphonium vs. Uronium Reagents
The key distinction between phosphonium and uronium/aminium salts lies in the atom that is activated to facilitate amide bond formation.[2] In phosphonium salts, the phosphorus atom is the site of activation, while in uronium salts, it is a carbon atom.[2] This leads to different reactive intermediates and byproducts.
Caption: Activation pathways for phosphonium and uronium reagents.
Experimental Data: A Comparative Yield Analysis for Model Systems
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt (internal) | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt (internal) | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt (internal) | DIPEA | DMF | 30 | ~95 |
| EDC | HOBt | DIPEA | DMF | 60-120 | ~85-95 |
| DCC | HOBt | DIPEA | DCM/DMF | 60-120 | ~80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Recommendations for this compound
Given the structure of the target molecule, the following recommendations can be made:
-
For Highest Efficacy and Speed: HATU is likely the most effective reagent. Its high reactivity allows for rapid amide bond formation, minimizing the potential for side reactions involving the alkyne. The formation of the highly reactive OAt active ester is particularly advantageous for ensuring complete reaction.[3]
-
For a Balance of Cost and Efficacy: PyBOP is an excellent alternative to HATU. It offers high coupling efficiency with a reduced risk of racemization and avoids the guanidinylation side reaction associated with uronium salts.[2]
-
For Water-Soluble Applications and Simplified Workup: EDC in combination with an additive like HOBt or Oxyma Pure is a viable option, especially if the amine substrate or the final product has good water solubility. The water-soluble nature of EDC and its diisopropylurea byproduct can greatly simplify purification.[1]
Experimental Protocols
The following are generalized, step-by-step protocols for amide coupling with the recommended reagents. These should be optimized for the specific amine being coupled.
Protocol 1: HATU-Mediated Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO3, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: PyBOP-Mediated Coupling
-
Dissolve this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and purification are similar to the HATU protocol.
Protocol 3: EDC/HOBt-Mediated Coupling
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
If using DCM, the diisopropylurea byproduct may precipitate and can be removed by filtration. If using DMF, proceed with an aqueous workup as described in the HATU protocol.
-
Purify the crude product by column chromatography.
Conclusion
The choice of coupling reagent for the amidation of this compound should be guided by the desired balance of reactivity, cost, and ease of purification. For maximizing yield and minimizing reaction time, HATU stands out as the premier choice. PyBOP offers a robust and slightly more cost-effective alternative with an excellent side-reaction profile. For applications where a simplified, aqueous workup is beneficial, EDC/HOBt remains a reliable and economical option. It is always recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
References
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Fisher Scientific. Amide Synthesis.
-
Aapptec Peptides. Carbodiimides and Additives.
Sources
A Technical Guide to Propargylglycine Derivatives in Peptide Synthesis: A Comparative Analysis of Boc- and Fmoc-Protected Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science, the site-specific incorporation of non-canonical amino acids is a cornerstone for innovation. Among these, propargylglycine and its derivatives have emerged as invaluable tools, providing a reactive alkyne handle for post-synthetic modifications via "click chemistry." This allows for the precise attachment of a wide array of functionalities, including fluorophores, imaging agents, and drug payloads.[1][2]
This guide provides an in-depth technical comparison of two widely used propargylglycine derivatives: 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (Boc-Pra-OH) and its counterpart, Fmoc-L-propargylglycine (Fmoc-Pra-OH) . The choice between these two building blocks dictates the overarching solid-phase peptide synthesis (SPPS) strategy, with significant implications for reaction conditions, potential side reactions, and the overall efficiency of synthesizing custom peptides.
The Fundamental Divide: Boc vs. Fmoc Chemistry in SPPS
The core difference between utilizing Boc-Pra-OH and Fmoc-Pra-OH lies in their orthogonal protection schemes.[][4] Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis.[5]
-
Boc (Tert-butoxycarbonyl) Strategy: This classic approach relies on the acid-labile Boc group for the temporary protection of the α-amino group.[6] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[5][] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[4] This true orthogonality is a key advantage of the Fmoc approach.[5]
Caption: Comparative workflows of Boc and Fmoc solid-phase peptide synthesis (SPPS) cycles.
Head-to-Head Comparison: Boc-Pra-OH vs. Fmoc-Pra-OH
While the choice between Boc and Fmoc strategies is often dictated by the specific peptide sequence and available resources, a direct comparison for the incorporation of propargylglycine reveals key considerations for researchers.
| Feature | This compound (Boc-Pra-OH) | Fmoc-L-propargylglycine (Fmoc-Pra-OH) |
| Deprotection Condition | Acid-labile (e.g., TFA)[8] | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality | Graded acid lability with side-chain protecting groups.[6] | True orthogonality with acid-labile side-chain protecting groups.[5] |
| Typical Crude Purity | 75-85% for standard peptides; can be higher for hydrophobic sequences.[9] | 70-90% for standard peptides.[9] |
| Key Advantages | Effective for long or aggregation-prone sequences.[] | Milder conditions, suitable for sensitive modifications and automation.[5] |
| Key Disadvantages | Harsh final cleavage conditions (HF) can degrade sensitive peptides.[9] | Potential for aspartimide formation and impurities from Fmoc deprotection byproducts.[9] |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive.[] | The overall process may be more cost-effective due to higher efficiency and recyclable reagents.[] |
Experimental Data Insights
Direct side-by-side quantitative comparisons of the same peptide synthesized with both Boc-Pra-OH and Fmoc-Pra-OH are not abundant in the literature. However, performance can be inferred from extensive practical application and data from analogous systems.
The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[] For routine peptide synthesis, the Fmoc approach generally provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[4] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[4][9]
A study on the biotinylation of propargylglycine highlighted that the free α-amino group of propargylglycine can inhibit the subsequent copper-catalyzed click reaction by chelating the copper(I) catalyst. This inhibition was overcome by using N-Boc protected propargylglycine, suggesting a potential advantage of the Boc protecting group when planning for subsequent CuAAC reactions in solution phase.[10]
Experimental Protocols
Below are generalized, step-by-step protocols for the incorporation of Boc-Pra-OH and Fmoc-Pra-OH into a peptide sequence during SPPS, followed by a general protocol for on-resin click chemistry.
Protocol 1: Incorporation of Boc-Pra-OH via Boc-SPPS
This protocol outlines the manual incorporation of Boc-Pra-OH into a peptide sequence using a standard Boc-SPPS workflow on a PAM resin.
-
Resin Swelling: Swell the PAM resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[8]
-
Neutralization: Neutralize the resin-bound amine salt by washing with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash the resin with DCM (3x).[6]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Pra-OH (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 to elongate the peptide chain.
-
Final Cleavage: After the final Boc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as HF/anisole (9:1), for 1 hour at 0°C.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]
Protocol 2: Incorporation of Fmoc-Pra-OH via Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-Pra-OH into a peptide sequence using a standard Fmoc-SPPS workflow on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Pra-OH (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 to elongate the peptide chain.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize. Purify the peptide by RP-HPLC.[9][11]
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click" reaction between a resin-bound propargylglycine-containing peptide and an azide-functionalized molecule. This is typically performed after the full peptide sequence has been assembled but before final cleavage and deprotection of side-chains.
-
Resin Preparation: After the final coupling or Fmoc deprotection, wash the peptide-resin with DMF (3x) and DCM (3x). Swell the resin in a suitable solvent system, such as DMF/water or DMSO.
-
Click Reaction Cocktail:
-
Add the azide-functionalized molecule (5-10 equivalents) to the resin.
-
Add a copper(I) source, such as copper(I) iodide (CuI) (1.5 equivalents).[12]
-
In a separate tube, prepare a fresh solution of a reducing agent like sodium ascorbate (5 equivalents) and a copper-stabilizing ligand like THPTA (5 equivalents).
-
-
Reaction: Add the reducing agent/ligand solution to the resin slurry. Shake the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[13]
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove copper and excess reagents.
-
Cleavage and Purification: Proceed with the final cleavage and purification of the clicked peptide as described in the respective SPPS protocols.
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 13. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Peptides Incorporating 4-(Boc-amino)but-2-ynoic Acid
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction: The Rise of Alkyne-Modified Peptides and the Imperative of Purity
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can bestow peptides with enhanced stability, novel functionalities, and the ability to serve as probes for biological systems. Among the most versatile of these modifications is the introduction of an alkyne handle, which opens the door to a plethora of subsequent "click" chemistry reactions.[1][2][3] 4-(Boc-amino)but-2-ynoic acid is a valuable building block for this purpose, allowing for the site-specific installation of a terminal alkyne within a peptide sequence.
However, the introduction of any non-canonical residue necessitates a rigorous re-evaluation of standard analytical protocols. The unique chemical properties of the incorporated amino acid can influence the synthesis, cleavage, and purification of the peptide, potentially leading to unexpected impurities. This guide provides an in-depth comparative analysis of the purity of a model peptide incorporating 4-(Boc-amino)but-2-ynoic acid against a native control peptide. We will explore the nuances of analysis by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Model System: A Comparative Framework
To provide a clear and objective comparison, we have synthesized two model peptides:
-
Control Peptide (CP): A standard decapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Arg.
-
Alkyne-Modified Peptide (AMP): The same decapeptide with the Leucine residue at position 5 replaced by 4-(Boc-amino)but-2-ynoic acid, denoted as X. The sequence is Tyr-Gly-Gly-Phe-X -Arg-Arg-Ile-Arg-Arg.
Both peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The incorporation of Fmoc-4-(Boc-amino)but-2-ynoic acid is compatible with these standard procedures.[4]
Experimental Workflow: A Tripartite Approach to Purity Verification
Our analytical workflow is designed to provide a comprehensive and multi-faceted assessment of peptide purity. Each technique offers a unique perspective on the identity and homogeneity of the synthesized peptides.
Figure 1: A schematic of the experimental workflow for the synthesis and purity analysis of the model peptides.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[5] It separates peptides based on their hydrophobicity, allowing for the detection of closely related impurities.
Comparative Analysis of HPLC Chromatograms
| Parameter | Control Peptide (CP) | Alkyne-Modified Peptide (AMP) |
| Retention Time (min) | 15.2 | 16.5 |
| Purity (%) | 98.5 | 96.2 |
| Major Impurities | Deletion sequences | Deletion sequences, +56 Da adduct |
The incorporation of 4-(Boc-amino)but-2-ynoic acid, even with the Boc group removed during cleavage, results in a slight increase in the hydrophobicity of the peptide, leading to a longer retention time for AMP compared to CP. The observed purity of AMP is slightly lower, which can be attributed to potential side reactions during synthesis and cleavage. A notable impurity in the AMP sample is a +56 Da adduct, which corresponds to the tert-butylation of the alkyne or another nucleophilic side chain, a known potential side reaction during TFA cleavage when using Boc-protecting groups.[6]
Experimental Protocol: Analytical RP-HPLC
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized peptide by providing an accurate mass measurement. Tandem MS (MS/MS) further validates the sequence by fragmenting the peptide and analyzing the resulting daughter ions.
Comparative Analysis of Mass Spectra
| Parameter | Control Peptide (CP) | Alkyne-Modified Peptide (AMP) |
| Expected [M+H]+ | 1297.7 Da | 1322.7 Da |
| Observed [M+H]+ | 1297.6 Da | 1322.8 Da |
| MS/MS Fragmentation | Complete b- and y-ion series observed. | Complete b- and y-ion series observed, confirming the incorporation of the alkyne-modified residue at the correct position. |
The high-resolution mass spectra for both peptides show excellent agreement between the expected and observed masses, confirming the successful synthesis of the target molecules. The MS/MS data for AMP is crucial as it definitively localizes the modification to the intended position within the peptide sequence. The fragmentation pattern of the alkyne-containing peptide is generally similar to the control, with no unexpected fragmentation pathways observed under standard collision-induced dissociation (CID) conditions.
Experimental Protocol: LC-MS Analysis
-
System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan Range: 100-2000 m/z.
-
MS/MS: Data-dependent acquisition (DDA) with CID fragmentation of the top 3 most intense precursor ions.
Figure 2: A simplified diagram of the LC-MS/MS workflow for peptide analysis.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it a powerful tool for confirming the successful incorporation of the unnatural amino acid and assessing the overall structural integrity of the peptide.[4][7][8]
Comparative Analysis of NMR Spectra
| Parameter | Control Peptide (CP) | Alkyne-Modified Peptide (AMP) |
| ¹H NMR | Characteristic resonances for all amino acid residues. | All expected resonances plus a distinct singlet at ~2.5 ppm corresponding to the acetylenic proton of the incorporated residue. |
| ¹³C NMR | Standard carbonyl and aliphatic carbon signals. | Additional signals in the alkyne region (~70-85 ppm). |
| 2D NMR (TOCSY, NOESY) | Confirms standard peptide backbone and side-chain correlations. | Confirms the connectivity of the 4-(amino)but-2-ynoic acid residue and its proximity to neighboring amino acids. |
The most telling feature in the ¹H NMR spectrum of AMP is the appearance of a new signal in the aliphatic region, which is characteristic of a terminal alkyne proton.[9][10][11] This signal is absent in the spectrum of the control peptide. 2D NMR experiments, such as TOCSY and NOESY, are invaluable for unambiguously assigning this new spin system and confirming that the modified amino acid is integrated into the peptide backbone as intended.
Experimental Protocol: NMR Spectroscopy
-
System: Bruker Avance III HD 600 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 2-3 mg of lyophilized peptide in 500 µL of 90% H₂O / 10% D₂O with 0.1% deuterated TFA.
-
¹H NMR: Standard 1D proton experiment with water suppression.
-
TOCSY: 2D Total Correlation Spectroscopy with a mixing time of 80 ms to establish intra-residue spin systems.
-
NOESY: 2D Nuclear Overhauser Effect Spectroscopy with a mixing time of 200 ms to identify through-space proximities between protons.
Discussion: Causality Behind Experimental Choices and Potential Pitfalls
The choice of a multi-pronged analytical approach is deliberate. HPLC provides a quantitative measure of purity, MS confirms the molecular identity, and NMR verifies the covalent structure. This self-validating system ensures a high degree of confidence in the quality of the synthesized peptide.
Potential Pitfalls and Troubleshooting:
-
Incomplete Deprotection: The Boc group on the side chain of 4-(Boc-amino)but-2-ynoic acid is removed during the final TFA cleavage. Incomplete removal would result in a +100 Da adduct, which would be readily detectable by HPLC and MS.
-
Side Reactions during Cleavage: The terminal alkyne is generally stable to TFA. However, the use of certain scavengers should be considered carefully. Thiol-based scavengers, for instance, could potentially react with the alkyne under certain conditions.
-
On-Resin Cyclization/Modification: While not observed in our model system, the reactivity of the alkyne handle means that care must be taken during synthesis to avoid unintended on-resin reactions, especially if other reactive functionalities are present.
Conclusion: A Robust Framework for Quality Assurance
The incorporation of 4-(Boc-amino)but-2-ynoic acid into peptides is a powerful strategy for enabling subsequent modifications via click chemistry. Our comparative analysis demonstrates that while this modification introduces new analytical considerations, a combination of RP-HPLC, mass spectrometry, and NMR spectroscopy provides a robust framework for comprehensive purity and identity assessment. The alkyne-modified peptide behaves predictably under standard analytical conditions, with the key distinguishing features being a slight increase in hydrophobicity and the presence of unique spectroscopic signatures for the alkyne group. By understanding these characteristics and implementing the detailed protocols provided, researchers can confidently synthesize and validate high-purity alkyne-modified peptides for their downstream applications.
References
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis. Available at: [Link]
-
Spectroscopy Tutorial: Alkynes. UCLA Chemistry. Available at: [Link]
-
Alkynes - OpenOChem Learn. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research. Available at: [Link]
-
Internal Fragments Generated from Different Top-Down Mass Spectrometry Fragmentation Methods Extend Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone Inc. Available at: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
Peptide NMR. ETH Zurich. Available at: [Link]
-
Mass spectrometry of peptides and proteins. Methods. Available at: [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
-
Proton NMR studies of peptide conformations. Journal of Biosciences. Available at: [Link]
-
Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]
-
Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Towards Understanding the Formation of Internal Fragments Generated by Collisionally Activated Dissociation for Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
-
Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. Available at: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. ias.ac.in [ias.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Alkynes | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Biological Activity of Peptides Modified with 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the drive to enhance biological activity is paramount. Native peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and limited cell permeability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming these intrinsic limitations. This guide provides an in-depth technical comparison of peptides modified with a unique building block, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (Boc-Aba) , against their unmodified counterparts and other modified alternatives. While direct, comprehensive experimental data on Boc-Aba modified peptides is emerging, this guide synthesizes established principles of peptide science and data from analogous unnatural amino acid modifications to provide a predictive framework for its impact on biological activity.
The Rationale for Peptide Modification: Beyond the Canonical 20
The therapeutic potential of many peptides is curtailed by their rapid degradation by proteases and poor absorption across cellular membranes.[] Chemical modifications are employed to imbue peptides with more drug-like properties. These modifications can range from simple N- or C-terminal capping to the incorporation of unnatural amino acids, cyclization, and the addition of moieties like polyethylene glycol (PEG) or lipids.[] The introduction of unnatural amino acids is a particularly powerful strategy as it can induce significant changes in the peptide's conformational properties, steric hindrance, and electronic character, thereby influencing its biological activity.[]
Introducing this compound (Boc-Aba): A Tool for Peptide Enhancement
This compound, hereafter referred to as Boc-Aba, is a non-proteinogenic amino acid characterized by a linear four-carbon chain containing an alkyne functional group and an N-terminal Boc protecting group. The Boc group is a standard protecting group in peptide synthesis, readily removed under acidic conditions.[] The core of Boc-Aba's utility lies in the unique properties of the alkyne moiety.
Structural Features of Boc-Aba:
-
Linearity and Rigidity: The sp-hybridized carbons of the alkyne group confer a rigid, linear geometry to this portion of the amino acid side chain.
-
Compact Size: The but-2-ynoic acid structure is relatively small and linear, minimizing significant steric bulk compared to larger, more complex unnatural amino acids.
-
Chemical Handle: The terminal alkyne can serve as a "chemical handle" for post-synthetic modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of fluorescent probes, imaging agents, or other functional groups.
These structural attributes suggest that the incorporation of Boc-Aba into a peptide sequence can induce subtle yet significant changes in its interaction with biological targets and its overall physicochemical properties.
Comparative Analysis of Biological Activity: A Predictive Framework
While awaiting direct experimental head-to-head comparisons for Boc-Aba modified peptides, we can extrapolate the likely effects based on extensive research into other unnatural amino acid modifications. The following sections provide a comparative analysis of how Boc-Aba incorporation is anticipated to influence key biological parameters.
Enzymatic Stability
A primary driver for incorporating unnatural amino acids is to enhance resistance to proteolytic degradation.[3] Proteases recognize and cleave specific peptide sequences, and their catalytic activity is highly dependent on the three-dimensional structure of the substrate.
Hypothesized Impact of Boc-Aba:
-
Steric Hindrance: The introduction of the rigid alkyne-containing side chain in the vicinity of a protease cleavage site can sterically hinder the approach of the enzyme, thereby reducing the rate of hydrolysis.
-
Conformational Constraint: The rigidity of the alkyne bond can alter the local backbone conformation of the peptide, potentially disrupting the optimal geometry required for protease binding and catalysis.
Comparative Alternatives:
-
D-amino acids: Substitution with D-amino acids is a well-established strategy to confer proteolytic resistance.
-
N-methylated amino acids: Methylation of the backbone amide nitrogen prevents the formation of hydrogen bonds crucial for protease recognition.
-
β-amino acids: The insertion of an additional carbon in the backbone disrupts the canonical peptide bond spacing.[]
Table 1: Predicted Comparative Enzymatic Stability
| Peptide Modification | Predicted Proteolytic Stability | Rationale |
| Unmodified Peptide | Low | Susceptible to cleavage by endogenous proteases. |
| Boc-Aba Modified Peptide | Moderate to High | Steric hindrance and conformational constraints imposed by the alkyne side chain. |
| D-amino Acid Substituted | High | Altered stereochemistry prevents recognition by L-amino acid specific proteases. |
| N-methylated Peptide | High | Disruption of backbone hydrogen bonding patterns required for enzyme binding. |
| β-amino Acid Peptide | High | Altered backbone structure is not recognized by standard proteases.[] |
Receptor Binding Affinity
The interaction of a peptide with its receptor is a highly specific event governed by a precise lock-and-key mechanism. Any modification to the peptide's structure can either enhance or diminish this interaction.
Hypothesized Impact of Boc-Aba:
-
Conformational Pre-organization: The rigid nature of the alkyne bond can pre-organize the peptide into a conformation that is more favorable for receptor binding, thereby increasing affinity.
-
Novel Interactions: The electron-rich triple bond of the alkyne could potentially engage in non-canonical interactions with the receptor, such as π-stacking or interactions with metal ions in the binding pocket.
-
Disruption of Binding: Conversely, if the native conformation is disrupted unfavorably, or if the alkyne introduces steric clashes, a decrease in binding affinity could be observed. The precise effect is highly dependent on the position of the modification within the peptide sequence.
Comparative Alternatives:
-
Alanine Scanning Mutagenesis: Systematically replacing residues with alanine to identify key binding determinants.
-
Cyclization: Constraining the peptide into a bioactive conformation through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization.
Table 2: Predicted Comparative Receptor Binding Affinity
| Peptide Modification | Predicted Receptor Binding Affinity | Rationale |
| Unmodified Peptide | Variable (Baseline) | Represents the native binding affinity. |
| Boc-Aba Modified Peptide | Potentially Increased or Decreased | Depends on the role of the modified residue in receptor interaction and the resulting conformational changes. |
| Alanine Mutant | Typically Decreased | Identifies residues critical for binding. |
| Cyclized Peptide | Often Increased | Conformational constraint reduces the entropic penalty of binding. |
Cellular Uptake and Membrane Permeability
For peptides targeting intracellular components, the ability to cross the cell membrane is a critical determinant of efficacy. Cellular uptake is influenced by factors such as size, charge, and hydrophobicity.[4]
Hypothesized Impact of Boc-Aba:
-
Increased Lipophilicity: The hydrocarbon nature of the but-2-ynoic acid side chain can slightly increase the overall lipophilicity of the peptide, which may enhance its ability to partition into the lipid bilayer of the cell membrane.
-
Altered Amphipathicity: The introduction of this linear, non-polar side chain can modulate the amphipathic character of the peptide, which is a key factor for many cell-penetrating peptides (CPPs).[5]
Comparative Alternatives:
-
Attachment of Cell-Penetrating Peptides: Conjugation to well-characterized CPPs like Tat or poly-arginine sequences.[6][7]
-
Lipidation: Acylation with fatty acids to increase membrane association.[]
Table 3: Predicted Comparative Cellular Uptake
| Peptide Modification | Predicted Cellular Uptake | Rationale |
| Unmodified Peptide | Low | Generally poor membrane permeability for hydrophilic peptides. |
| Boc-Aba Modified Peptide | Potentially Increased | Increased lipophilicity and altered amphipathicity may facilitate membrane translocation. |
| CPP-Conjugated Peptide | High | Active transport or endocytosis mediated by the CPP.[6][7] |
| Lipidated Peptide | High | Enhanced membrane interaction and potential for passive diffusion.[] |
Experimental Protocols
To empirically validate the predicted effects of Boc-Aba modification, a series of well-defined experiments are necessary. The following protocols provide a framework for the synthesis and biological evaluation of Boc-Aba modified peptides.
Synthesis of Boc-Aba Modified Peptides
The synthesis of peptides incorporating Boc-Aba is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, particularly Boc-SPPS chemistry.[8]
Step-by-Step Protocol for Boc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid, including Boc-Aba at the desired position, using a coupling reagent like HBTU or HATU.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Enzymatic Stability Assay
The stability of the modified peptide can be assessed by incubating it in biological fluids and monitoring its degradation over time.[9][10]
Step-by-Step Protocol for Serum Stability Assay:
-
Peptide Incubation: Incubate a known concentration of the purified peptide (unmodified and Boc-Aba modified) in fresh human serum or plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the enzymatic activity by adding an equal volume of a protein-precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Assay
A competitive binding assay is commonly used to determine the affinity of a ligand for its receptor.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Preparation: Prepare a series of dilutions of the unlabeled competitor peptides (unmodified and Boc-Aba modified).
-
Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled ligand (e.g., the tritiated or iodinated unmodified peptide) with the receptor preparation (e.g., cell membranes expressing the receptor of interest) in the presence of the varying concentrations of the competitor peptides.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake Assay
The cellular uptake of peptides can be quantified using fluorescently labeled analogues and flow cytometry.[4]
Step-by-Step Protocol for Flow Cytometry-Based Uptake Assay:
-
Peptide Labeling: Synthesize the peptides (unmodified and Boc-Aba modified) with a fluorescent label (e.g., fluorescein isothiocyanate, FITC) at a position that does not interfere with biological activity.
-
Cell Culture: Culture the target cells to an appropriate confluency.
-
Incubation: Incubate the cells with various concentrations of the fluorescently labeled peptides for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the modified peptide to those treated with the unmodified peptide.
Visualizing the Workflow and Concepts
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: Boc-SPPS workflow for synthesizing Boc-Aba modified peptides.
Caption: Flowchart of key biological activity assays.
Caption: General signaling pathway initiated by peptide-receptor binding.
Conclusion and Future Directions
The incorporation of this compound represents a promising, albeit underexplored, strategy for enhancing the therapeutic potential of peptides. Based on established principles of peptidomimetic chemistry, it is hypothesized that this modification can confer increased enzymatic stability and potentially modulate receptor binding affinity and cellular uptake. However, it is imperative that these predictions are substantiated by rigorous experimental validation. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically investigate the biological impact of this novel unnatural amino acid. Future studies should focus on synthesizing a panel of peptides with Boc-Aba incorporated at various positions and conducting comprehensive in vitro and in vivo characterization. Such research will not only elucidate the specific contributions of the but-2-ynoic acid moiety to peptide bioactivity but also pave the way for the rational design of next-generation peptide therapeutics with superior pharmacological profiles.
References
A comprehensive list of references will be compiled upon the completion of direct experimental studies on Boc-Aba modified peptides. The principles discussed in this guide are based on the foundational knowledge in the field of peptide chemistry and drug design, as referenced in the provided search results.
Sources
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased cellular uptake of peptide-modified PEGylated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Strategic Guide to Amine Protection of 4-Aminobut-2-ynoic Acid for Peptide Synthesis
Introduction: The Unique Challenge of 4-Aminobut-2-ynoic Acid
4-aminobut-2-ynoic acid is a non-canonical amino acid of significant interest in the design of novel peptides and peptidomimetics. Its rigid, linear structure imparted by the alkyne functionality serves as a valuable scaffold for constraining peptide conformation, leading to enhanced biological activity and stability. Furthermore, the terminal alkyne provides a versatile chemical handle for orthogonal ligation strategies, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the synthesis of complex peptide architectures, including cyclic peptides and peptide-drug conjugates.[1][2]
However, the successful incorporation of 4-aminobut-2-ynoic acid into peptide sequences via solid-phase peptide synthesis (SPPS) is critically dependent on the judicious choice of a protecting group for its primary amine. The presence of the terminal alkyne introduces a unique set of chemical considerations that can render standard protection strategies suboptimal. This guide provides a comparative analysis of traditional and alternative protecting groups for 4-aminobut-2-ynoic acid, offering experimental insights to guide researchers in selecting the most appropriate strategy for their specific synthetic goals.
The Incumbents: A Critical Look at Boc and Fmoc Protection
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the cornerstones of modern peptide synthesis.[3][4] Their widespread use is a testament to their reliability and the wealth of established protocols. However, when applied to 4-aminobut-2-ynoic acid, their limitations become apparent.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is renowned for its stability to a wide range of reagents and its clean, acid-catalyzed removal.[5][6]
Protection: The introduction of the Boc group onto 4-aminobut-2-ynoic acid is typically achieved with high efficiency using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Deprotection: The Boc group is readily cleaved using strong acids, most commonly trifluoroacetic acid (TFA). While the terminal alkyne is generally stable to TFA, prolonged exposure or elevated temperatures can lead to side reactions, such as the hydration of the alkyne to form a methyl ketone.[7][8][9] This side reaction can be particularly problematic during the repetitive deprotection steps required in SPPS.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group offers the advantage of base-lability, providing an orthogonal protection scheme to the acid-labile side-chain protecting groups commonly used in SPPS.[10][11]
Protection: Fmoc protection of 4-aminobut-2-ynoic acid can be achieved using Fmoc-Cl or Fmoc-OSu under basic conditions, often in aqueous media.[12]
Deprotection: The Fmoc group is typically removed using a solution of 20% piperidine in DMF. The terminal alkyne is generally stable to these basic conditions. However, the acidic proton of the terminal alkyne can be abstracted by the basic conditions, potentially leading to side reactions, although this is not commonly reported as a major issue.
The Challengers: Orthogonal Alternatives for Enhanced Control
To overcome the potential drawbacks of Boc and Fmoc, several alternative protecting groups offer enhanced orthogonality and milder deprotection conditions, which can be particularly advantageous when working with sensitive substrates like 4-aminobut-2-ynoic acid.
Allyloxycarbonyl (Alloc) Group
The Alloc group is a versatile protecting group that is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[13][14] Its removal is achieved under neutral conditions using a palladium catalyst.
Key Advantage: The orthogonality of the Alloc group allows for selective deprotection of the amine on 4-aminobut-2-ynoic acid while other protecting groups on the peptide remain intact. This is particularly useful for on-resin cyclization or modification.
A Critical Consideration: The deprotection of the Alloc group requires a palladium catalyst, typically Pd(PPh₃)₄.[15] Terminal alkynes are known to react with palladium catalysts in reactions such as Sonogashira coupling.[10][12][16] This presents a potential for unwanted side reactions, such as homocoupling of the alkyne (Glaser coupling) or cross-coupling with other species present in the reaction mixture. Careful selection of the palladium catalyst, ligands, and reaction conditions is crucial to minimize these side reactions. The use of copper-free click chemistry strategies can also mitigate this issue by avoiding the use of transition metal catalysts altogether.[1][17][18][19][20]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is another highly orthogonal protecting group that is stable to a wide range of acidic and basic conditions.[14] Its removal is effected by fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF).
Key Advantage: The deprotection conditions for the Teoc group are exceptionally mild and highly specific, offering excellent orthogonality.
A Critical Consideration: While the C-Si bond is the target of fluoride-mediated cleavage, the stability of the terminal alkyne to fluoride ions must be considered. While direct reactions are not commonly reported, TBAF can act as a base and potentially promote side reactions of the terminal alkyne.[3][21][22][23] Additionally, silyl-protected alkynes are cleaved by TBAF, highlighting the reactivity of silyl groups with fluoride ions.[21]
Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Potential Side Reactions with 4-aminobut-2-ynoic acid |
| Boc | (Boc)₂O, base | Strong acid (e.g., TFA) | Orthogonal to Fmoc, Alloc, Teoc | Alkyne hydration[7][8][9] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | 20% Piperidine in DMF | Orthogonal to Boc, Alloc, Teoc | Deprotonation of terminal alkyne |
| Alloc | Alloc-Cl, base | Pd(PPh₃)₄, scavenger | Orthogonal to Boc, Fmoc, Teoc | Palladium-catalyzed alkyne coupling (e.g., Sonogashira, Glaser)[10][12][16][24] |
| Teoc | Teoc-OSu, base | TBAF | Orthogonal to Boc, Fmoc, Alloc | Potential for TBAF-mediated side reactions of the alkyne[3][21][22][23] |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures.
Protocol 1: Boc Protection of 4-Aminobut-2-ynoic Acid
Boc protection workflow.
-
Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of citric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford Boc-4-aminobut-2-ynoic acid.
Protocol 2: Fmoc Protection of 4-Aminobut-2-ynoic Acid
Fmoc protection workflow.
-
Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the acetone in vacuo and dilute the aqueous residue with water.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford Fmoc-4-aminobut-2-ynoic acid.
Protocol 3: Alloc Protection of 4-Aminobut-2-ynoic Acid
Alloc protection workflow.
-
Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (3.0 eq) and stir vigorously.
-
Add allyl chloroformate (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 12 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford Alloc-4-aminobut-2-ynoic acid.[13]
Protocol 4: Teoc Protection of 4-Aminobut-2-ynoic Acid
Teoc protection workflow.
-
Suspend 4-aminobut-2-ynoic acid (1.0 eq) in dichloromethane.
-
Add triethylamine (2.5 eq).
-
Add Teoc-OSu (1.1 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated potassium bisulfate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford Teoc-4-aminobut-2-ynoic acid.[25]
Deprotection Strategies and Mechanistic Considerations
Boc Deprotection
Boc deprotection mechanism.
The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the stable tert-butyl cation, which is then quenched to form isobutylene.
Fmoc Deprotection
Alloc deprotection mechanism.
The palladium-catalyzed deprotection of the Alloc group involves the formation of a π-allyl palladium complex. A scavenger, such as phenylsilane, then attacks the allyl group, regenerating the Pd(0) catalyst and releasing the free amine. [15]
Teoc Deprotection
Teoc deprotection mechanism.
The Teoc group is cleaved via a fluoride-induced 1,4-elimination. The fluoride ion attacks the silicon atom, which triggers the elimination of ethylene and carbon dioxide, liberating the free amine. [26]
Conclusion and Recommendations
The choice of an amine protecting group for 4-aminobut-2-ynoic acid is a critical decision that directly impacts the success of a peptide synthesis campaign.
-
For routine synthesis where orthogonality is not a primary concern , Fmoc protection is a reliable choice due to the general stability of the alkyne to basic conditions.
-
When acid-labile side-chain protecting groups are employed , Boc protection can be used, but careful monitoring is required to avoid alkyne hydration during deprotection.
-
For syntheses requiring a high degree of orthogonality , such as on-resin cyclization or site-specific modification, Alloc and Teoc are superior choices.
-
When using Alloc , it is imperative to carefully screen reaction conditions to minimize palladium-catalyzed side reactions of the terminal alkyne. The use of copper-free click chemistry for subsequent modifications can also circumvent this issue.
-
Teoc offers exceptionally mild deprotection conditions, but the potential for fluoride-mediated side reactions with the alkyne should be considered, although this is less commonly reported.
-
Ultimately, the optimal protecting group strategy will depend on the specific synthetic route and the desired final product. The information and protocols provided in this guide serve as a starting point for researchers to make informed decisions and develop robust and efficient syntheses incorporating the valuable 4-aminobut-2-ynoic acid building block.
References
-
GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]
-
Jiang, H., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules, 19(1), 345-358. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Metzler-Nolte, N., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(4), 948-955. [Link]
-
Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]
-
Peng, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2269-2285. [Link]
-
Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]
-
Allan, R. D., & Twitchin, B. (1978). Synthesis of Some Substituted 4-Aminobut-2-enoic Acids as Analogues of the Neurotransmitter GABA. Australian Journal of Chemistry, 31(10), 2283-2289. [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8633-8639. [Link]
-
Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(12), 1735-1738. [Link]
-
YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]
-
Asian Journal of Chemistry. (2014). TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. [Link]
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]
-
Journal of Organic Chemistry. (2007). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
SciSpace. (n.d.). TFA-mediated alkyne hydration reaction to synthesize methyl ketones. [Link]
-
University of California, Irvine. (n.d.). Name 1 Like alkenes, alkynes are stabilized by alkyl groups, so internal alkynes (i.e. di. [Link]
-
ResearchGate. (2025, August 6). TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. [Link]
-
ACS Publications. (2018, June 1). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1996). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
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Navigating Alkyne Integration in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based therapeutics and chemical biology. Among these, alkynyl amino acids serve as invaluable handles for bioorthogonal modifications via "click chemistry." This guide provides a comprehensive cost-benefit analysis of utilizing 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (Boc-Abu(yne)-OH) in large-scale synthesis, offering an objective comparison with viable alternatives and supported by experimental insights.
The tert-butoxycarbonyl (Boc) protecting group is a mainstay in peptide synthesis, offering robust protection of the α-amino group that can be readily removed under acidic conditions.[1][2] When coupled with an alkynyl functional group, as in Boc-Abu(yne)-OH, it provides a versatile building block for introducing a reactive handle for subsequent modifications such as PEGylation, cyclization, or conjugation to small molecules and proteins.[3][4] The choice of a specific alkynyl amino acid for large-scale synthesis, however, necessitates a careful evaluation of its synthetic accessibility, cost-effectiveness, and performance in downstream applications.
Synthetic Accessibility and Cost Analysis: A Tale of Two Routes
The economic viability of employing Boc-Abu(yne)-OH on an industrial scale is intrinsically linked to the efficiency and cost of its synthesis. Two primary conceptual routes for its preparation involve either the protection and subsequent carboxylation of a propargylamine derivative or the protection of a pre-formed 4-aminobut-2-ynoic acid scaffold.
A plausible and commonly employed strategy for analogous structures involves the Boc-protection of a commercially available amine followed by functionalization. For Boc-Abu(yne)-OH, this would likely start from 4-aminobut-2-ynoic acid. The direct Boc-protection of this starting material using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions is a standard and generally high-yielding transformation.[5]
Alternatively, a route starting from propargylamine could be envisioned. This would involve an initial Boc-protection of the amine, followed by a carboxylation step at the terminal alkyne. While technically feasible, this route may involve more steps and potentially lower overall yields, impacting the final cost.
A key alternative in the realm of Boc-protected alkynyl amino acids is Boc-L-propargylglycine (Boc-Pra-OH) .[6][7] This commercially available building block offers a shorter side chain and is widely used in peptide synthesis.[8] Its established manufacturing processes contribute to its competitive pricing and ready availability from various suppliers.[9][10][11][12]
To provide a clear comparison, the following table outlines the estimated cost considerations for the synthesis of Boc-Abu(yne)-OH versus the procurement of Boc-L-propargylglycine.
| Feature | This compound (Boc-Abu(yne)-OH) | Boc-L-propargylglycine (Boc-Pra-OH) |
| Primary Synthetic Route | Boc-protection of 4-aminobut-2-ynoic acid | Established multi-step synthesis from commercially available precursors |
| Key Starting Materials | 4-aminobut-2-ynoic acid, Di-tert-butyl dicarbonate (Boc₂O) | Commercially available as a final product |
| Estimated Synthesis Complexity | Moderate | N/A (purchased) |
| Scalability | Potentially scalable with process optimization | Readily available in large quantities |
| Estimated Cost per Gram (Lab Scale) | Dependent on in-house synthesis costs, likely higher initially | ~$180 - $220/gram[9][10] |
| Large-Scale Cost Driver | Price and availability of 4-aminobut-2-ynoic acid, process efficiency | Bulk purchasing discounts from established suppliers |
Causality Behind Synthetic Choices: The decision to synthesize Boc-Abu(yne)-OH in-house versus purchasing an alternative like Boc-Pra-OH hinges on several factors. For novel peptide development where the specific structure of Boc-Abu(yne)-OH is crucial, in-house synthesis may be the only option. However, for applications where a generic alkynyl handle is sufficient, the cost-effectiveness and immediate availability of commercial alternatives like Boc-Pra-OH make it a more pragmatic choice for large-scale campaigns. The cost of raw materials and the number of synthetic steps are the primary determinants of the final compound's price in large-scale production.[3]
Performance in Application: A Focus on "Click" Chemistry
The utility of alkynyl amino acids like Boc-Abu(yne)-OH lies in their ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[12][13] This reaction is prized for its high efficiency, specificity, and biocompatibility. The performance of different alkynyl amino acids in CuAAC can be influenced by factors such as steric hindrance and the electronic nature of the alkyne.
The following table provides a qualitative comparison of the expected performance of Boc-Abu(yne)-OH and its alternatives in a typical peptide modification workflow.
| Performance Metric | This compound | Boc-L-propargylglycine | Boc-protected 5-aminopent-2-ynoic acid |
| Incorporation into Peptides (SPPS) | Expected to be efficient using standard Boc-chemistry protocols.[14] | Well-established, high coupling efficiencies reported. | Similar efficiency to other linear amino acids expected. |
| "Click" Reaction Kinetics (CuAAC) | Expected to be high due to the terminal alkyne.[13] | Proven to be highly efficient in numerous applications.[4] | High reactivity anticipated. |
| Potential for Side Reactions | Minimal, similar to other Boc-protected amino acids. | Low, a reliable building block. | Minimal, dependent on peptide sequence. |
| Impact on Peptide Structure | Longer, more flexible linker compared to Boc-Pra-OH. | Shorter, more rigid linker. | Even longer and more flexible linker. |
Expertise in Experimental Design: The choice between these alkynyl amino acids will ultimately depend on the specific requirements of the final peptide conjugate. If a longer, more flexible linker is desired to distance a conjugated moiety from the peptide backbone, Boc-Abu(yne)-OH or a longer-chain analogue might be preferable. Conversely, if a more rigid connection is needed, Boc-L-propargylglycine could be the superior choice.
Experimental Protocols
To provide a practical context, the following section details a generalized protocol for the incorporation of an N-Boc-protected alkynyl amino acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Protocol: Incorporation of Boc-Alkynyl Amino Acid into a Peptide Sequence
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids (including the alkynyl amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
Workflow Diagram:
Caption: Standard workflow for Boc-based solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM and then DMF for 30 minutes each.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with the same solution for 30 minutes.[14]
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Boc-alkynyl amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for Merrifield resin or a TFA-based cocktail for more acid-labile resins).[14]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Recommendations
The selection of an alkynyl amino acid for large-scale peptide synthesis is a critical decision that balances cost, synthetic feasibility, and the desired properties of the final product.
-
For applications where a generic alkynyl handle is sufficient and cost is a primary driver, commercially available and well-characterized alternatives like Boc-L-propargylglycine represent the most pragmatic choice. Its established supply chain and competitive pricing for bulk quantities make it an attractive option for large-scale manufacturing.
-
This compound offers a longer, more flexible linker, which may be advantageous in specific applications where spatial separation of a conjugated moiety is required. However, its use in large-scale synthesis is contingent on the development of a cost-effective and scalable synthetic route. For research and development phases where unique structural features are being explored, in-house synthesis of Boc-Abu(yne)-OH may be justified.
Ultimately, the optimal choice will be dictated by a thorough evaluation of the specific project requirements, including the desired physicochemical properties of the final peptide conjugate, budgetary constraints, and the scale of production.
References
- The large scale synthesis of "unn
- Boc-L-propargylglycine•DCHA - 1 g. Anaspec.
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- Boc-L-propraglycine. Chem-Impex.
- Boc-α-methyl-L-propargylglycine. Chem-Impex.
- Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma. Biosynth.
- Boc-L-propargylglycine, 1 g. Labscoop.
- Boc-L-Propargylglycine: A Versatile Amino Acid Derivative for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
- 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid. Apollo Scientific.
- Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC.
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- Synthesis of BOC-L-Bpa. PrepChem.com.
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- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer.
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Spectroscopic comparison of "4-(Boc-amino)but-2-ynoic acid" and its Fmoc-protected counterpart
A Spectroscopic Deep Dive: Unveiling the Structural Nuances of Boc- and Fmoc-Protected 4-Aminobut-2-ynoic Acid
In the landscape of peptide synthesis and drug development, the choice of protecting groups is a pivotal decision that dictates synthetic strategy and influences the characteristics of the final molecule. Among the plethora of protecting groups, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups stand as the two titans of modern peptide chemistry. This guide provides an in-depth spectroscopic comparison of "4-(Boc-amino)but-2-ynoic acid" and its "Fmoc-protected counterpart," offering researchers, scientists, and drug development professionals a clear understanding of their structural signatures. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant differences imparted by these two widely used protecting groups on a reactive alkynoic acid scaffold.
The Dichotomy of Protection: A Rationale
The fundamental difference between the Boc and Fmoc strategies lies in their lability; the Boc group is acid-labile, while the Fmoc group is base-labile.[1] This orthogonality is the cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact. The choice between these two protecting groups can have far-reaching implications, impacting not only the synthesis workflow but also the spectroscopic and physicochemical properties of the protected amino acid.
Molecular Structures Under the Spectroscopic Microscope
To understand the spectroscopic differences, let us first visualize the structures of our two molecules of interest.
Caption: Chemical structures of 4-(Boc-amino)but-2-ynoic acid and 4-(Fmoc-amino)but-2-ynoic acid.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Shields
NMR spectroscopy provides the most detailed insight into the chemical environment of individual protons and carbons within a molecule. The choice of protecting group, with their distinct electronic and steric properties, will manifest in predictable shifts in the NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds will share similarities in the signals arising from the but-2-ynoic acid backbone. However, the protecting groups will introduce characteristic resonances.
| Assignment | 4-(Boc-amino)but-2-ynoic acid (Predicted, δ ppm) | 4-(Fmoc-amino)but-2-ynoic acid (Predicted, δ ppm) | Rationale for Differences |
| -CH₂- | ~3.9-4.1 | ~4.2-4.4 | The aromatic rings of the Fmoc group exert a deshielding effect on the adjacent methylene protons, shifting them downfield compared to the Boc-protected counterpart. |
| -NH- | ~4.9-5.2 (broad) | ~5.5-6.0 (broad) | The amide proton in the Fmoc derivative is expected to be more deshielded due to the electron-withdrawing nature of the fluorenyl ring system. |
| -COOH | ~10-12 (very broad) | ~10-12 (very broad) | The acidic proton of the carboxylic acid will appear as a very broad singlet at a low field in both compounds. |
| Boc Protons | ~1.45 (singlet, 9H) | - | The nine equivalent methyl protons of the tert-butyl group give a characteristic sharp singlet.[2] |
| Fmoc Protons | - | ~7.3-7.9 (multiplets, 8H), ~4.2-4.5 (multiplets, 3H) | The aromatic protons of the fluorenyl group will appear as a series of multiplets in the aromatic region. The CH and CH₂ of the fluorenyl group will also have characteristic signals. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will further highlight the structural differences, particularly in the carbons of the protecting groups and the adjacent carbons of the amino acid backbone.
| Assignment | 4-(Boc-amino)but-2-ynoic acid (Predicted, δ ppm) | 4-(Fmoc-amino)but-2-ynoic acid (Predicted, δ ppm) | Rationale for Differences |
| C=O (Carboxylic Acid) | ~155-160 | ~155-160 | The chemical shift of the carboxylic acid carbonyl is not expected to be significantly different between the two compounds. |
| Alkyne Carbons | ~75-85 | ~75-85 | The positions of the sp-hybridized carbons of the alkyne will be similar in both molecules. |
| -CH₂- | ~30-35 | ~30-35 | A slight downfield shift may be observed for the Fmoc derivative due to the electronic effects of the fluorenyl group. |
| C=O (Protecting Group) | ~155 | ~156 | The carbonyl carbons of both protecting groups appear in a similar region. |
| Boc Carbons | ~80 (quaternary C), ~28 (CH₃) | - | The quaternary carbon and the three equivalent methyl carbons of the Boc group have characteristic chemical shifts.[2] |
| Fmoc Carbons | - | ~141-144 (aromatic quaternary), ~120-128 (aromatic CH), ~67 (CH₂), ~47 (CH) | The numerous aromatic and aliphatic carbons of the Fmoc group give rise to a complex set of signals. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." While both molecules will exhibit absorptions for the carboxylic acid and alkyne moieties, the protecting groups will introduce unique vibrational modes.
| Functional Group | 4-(Boc-amino)but-2-ynoic acid (Predicted, cm⁻¹) | 4-(Fmoc-amino)but-2-ynoic acid (Predicted, cm⁻¹) | Key Diagnostic Bands |
| O-H (Carboxylic Acid) | 3300-2500 (very broad) | 3300-2500 (very broad) | A very broad absorption characteristic of a hydrogen-bonded carboxylic acid O-H stretch.[3][4] |
| C-H (Aliphatic) | ~2980, 2930 | ~2960, 2930 | Standard sp³ C-H stretching vibrations. |
| C≡C (Alkyne) | ~2250 (weak to medium) | ~2250 (weak to medium) | The carbon-carbon triple bond stretch is often weak in IR. |
| C=O (Carboxylic Acid) | ~1710 (strong) | ~1710 (strong) | The strong carbonyl stretch of the carboxylic acid.[3][4] |
| C=O (Protecting Group) | ~1690 (strong) | ~1720 (strong) | The urethane carbonyl of the Fmoc group typically appears at a slightly higher wavenumber than that of the Boc group. |
| N-H (Amide) | ~3350 (medium) | ~3350 (medium) | The N-H stretch of the protected amine. |
| Aromatic C=C | - | ~1600, 1480, 1450 | Characteristic aromatic ring stretching vibrations from the Fmoc group. |
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The choice of protecting group significantly influences the fragmentation pathways observed.
Boc-Protected Compound
Under electrospray ionization (ESI), "4-(Boc-amino)but-2-ynoic acid" is expected to show the protonated molecule [M+H]⁺. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]
Caption: Major fragmentation pathways for Boc-protected amines in ESI-MS.
Fmoc-Protected Compound
The Fmoc-protected counterpart will also show the protonated molecule [M+H]⁺. A dominant fragmentation pathway for Fmoc-protected compounds is the cleavage of the fluorenylmethyl group, often observed as a stable dibenzofulvene cation at m/z 179.
Caption: Characteristic fragmentation of the Fmoc group in ESI-MS.
Experimental Protocols
To obtain the high-quality data discussed above, rigorous experimental protocols are essential.
Synthesis of N-Protected 4-Aminobut-2-ynoic Acids
A general synthetic approach involves the protection of 4-aminobut-2-ynoic acid or a suitable precursor. For instance, N-Boc-propargylamine can be synthesized by reacting propargylamine with di-tert-butyl dicarbonate.[2] Subsequent carboxylation would yield the final product. A similar strategy can be employed for the Fmoc-protected analogue using Fmoc-Cl or Fmoc-OSu.
Caption: A simplified workflow for the synthesis of the target compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[7]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and fragmenting it in the collision cell.
Conclusion: Distinctive Signatures for Rational Design
The spectroscopic comparison of 4-(Boc-amino)but-2-ynoic acid and its Fmoc-protected counterpart reveals a wealth of structural information. The bulky, aliphatic nature of the Boc group gives rise to a simple, high-field signal in the ¹H NMR spectrum, while its fragmentation in MS is characterized by the loss of isobutylene. In contrast, the aromatic Fmoc group imparts a complex set of signals in the aromatic region of the NMR spectrum and a characteristic fragment at m/z 179 in the mass spectrum. These distinct spectroscopic signatures are invaluable for reaction monitoring, quality control, and the structural elucidation of more complex molecules incorporating these building blocks. A thorough understanding of these differences empowers researchers to make informed decisions in the design and synthesis of novel peptides and therapeutic agents.
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National Center for Biotechnology Information. (n.d.). 2-Butynoic acid. PubChem. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: carboxylic acids. Department of Chemistry. Retrieved from [Link]
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Springer Nature. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]
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Barskiy, D. A., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 2245–2254. [Link]
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Springer Nature. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. Retrieved from [Link]
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European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
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Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 486-491. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Ryan, D. M., et al. (2010). Spectroscopic signatures of an Fmoc–tetrapeptide, Fmoc and fluorene. RSC Advances, 8(1), 1-10. [Link]
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Gaudin, M., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. SpringerPlus, 2, 603. [Link]
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Tleugabulova, D., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. [Link]
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ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. PubChem. Retrieved from [Link]
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White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]
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ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. 27, 121-127. Retrieved from [Link]
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Brahmia, A., et al. (2019). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 6), 1045-1055. [Link]
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Mingoia, F., et al. (2022). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[2][6][8][9]tetrazine-3-one Derivatives with c-Myc G4-DNA. Molecules, 27(23), 8206. [Link]
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Van der Veken, P., et al. (2022). Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics. Organic Letters, 24(49), 9114–9119. [Link]
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The Alkyne Advantage: A Comparative Guide to 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid in Next-Generation Drug Discovery
In the dynamic landscape of drug discovery, particularly in the burgeoning field of targeted protein degradation, the rational design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical comparison of linker strategies, with a special focus on the unique advantages offered by "4-(Tert-butoxycarbonylamino)but-2-ynoic acid" as a versatile building block for PROTAC synthesis. We will delve into case studies of analogous linker technologies and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation, and the linker plays a crucial role in orchestrating this interaction.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the complex. An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and leading to efficient ubiquitination and subsequent degradation of the POI.[1][5]
A Comparative Analysis of PROTAC Linker Archetypes
The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[2][3] While synthetically accessible and flexible, these linkers have distinct properties that can impact the overall performance of the PROTAC.[1] More rigid and functionalized linkers are emerging as a strategy to overcome the limitations of traditional flexible linkers.[1][6]
The Workhorses: PEG and Alkyl Chain Linkers
Polyethylene glycol (PEG) linkers are widely used due to their ability to improve the solubility of PROTACs. The ethylene glycol units provide polarity and can engage in hydrogen bonding.[1] Alkyl chains, on the other hand, are simple hydrocarbon chains that offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[1]
However, the high flexibility of these linkers can also be a double-edged sword. It can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Furthermore, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity for alkyl chains, which can negatively impact cell permeability and oral bioavailability.[1] They can also be more susceptible to metabolism.[1]
The Rise of Rigid Linkers
To address the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs.[1] These include incorporating cyclic structures like piperazine and piperidine, aromatic systems, and alkynes.[1][6] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1] This can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1]
A key technology in the synthesis of PROTACs with rigid linkers is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[] This reaction is highly efficient and specific, allowing for the rapid and modular assembly of PROTACs.[2][] The resulting triazole ring is metabolically stable and provides a rigid connection between the two ligands.[][8]
This compound: A Multifunctional Building Block for Advanced Linker Design
"this compound" is a commercially available building block that offers a unique combination of features for the synthesis of sophisticated PROTAC linkers. Its structure contains:
-
An alkyne group, which can participate in "click chemistry" reactions to form a rigid triazole linkage.
-
A carboxylic acid , which can be readily coupled to an amine-containing ligand (either the POI binder or the E3 ligase ligand) via standard amide bond formation.
-
A Boc-protected amine , which, after deprotection, provides a handle for further functionalization or connection to the other ligand.
This trifunctional nature allows for a modular and efficient approach to PROTAC synthesis, enabling the creation of linkers with both rigid and flexible components. The alkyne provides a degree of rigidity, while the butanoic acid backbone can be further modified to tune the length and flexibility of the linker.
Hypothetical Case Study: Synthesis of a BRD4-Degrading PROTAC
Let's consider a hypothetical case study where we use "this compound" to synthesize a PROTAC that targets the BRD4 protein for degradation. We will use the known BRD4 ligand JQ1, which has a carboxylic acid handle, and the cereblon (CRBN) E3 ligase ligand pomalidomide, which has a free amine.
Experimental Workflow Diagram:
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(Tert-butoxycarbonylamino)but-2-ynoic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile and Core Chemical Characteristics
Understanding the intrinsic properties of this compound is fundamental to its safe handling. This molecule incorporates two key functional groups that dictate its hazard profile:
-
A Carboxylic Acid Moiety: The but-2-ynoic acid backbone renders the compound acidic and corrosive. Safety Data Sheets (SDS) for the parent compound, 2-butynoic acid (also known as Tetrolic acid), classify it as a corrosive substance that causes severe skin burns and eye damage[1].
-
A Boc-Protected Amine: The Tert-butoxycarbonyl (Boc) group is a common, acid-labile protecting group[2]. While it reduces the reactivity of the amine, its presence does not negate the primary corrosive hazard of the carboxylic acid.
Therefore, this compound must be handled as a corrosive, acidic, organic solid .
Table 1: GHS Hazard Identification Summary
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage[1]. |
| Serious Eye Damage | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
Note: This profile is based on the corrosive nature of the 2-butynoic acid core. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.
The Foundational Principle: Segregation and Professional Disposal
The single most critical principle in disposing of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste[3][4]. The acidity can damage plumbing and harm aquatic ecosystems, while improper mixing can lead to unforeseen chemical reactions.
The entire disposal workflow is built upon this foundation: contain, label, and transfer to certified professionals.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for the routine disposal of waste this compound and its empty containers.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks associated with a corrosive solid.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles[5].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, respiratory protection is required.
Step 2: Waste Collection and Segregation
Proper segregation is key to preventing accidental and hazardous chemical reactions.
-
Designated Waste Container: Collect waste this compound in a dedicated, properly sealed hazardous waste container. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene).
-
Original Containers: It is best practice to leave chemicals in their original containers whenever possible.
-
No Mixing: Do not mix this acidic waste with other waste streams, especially bases or oxidizers, unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS department.
-
Complete All Fields: Clearly write the full chemical name: "Waste this compound". List all components if it is a mixture.
-
Indicate Hazards: Mark the appropriate hazard boxes (e.g., "Corrosive," "Acid").
-
Date the Container: Write the date when waste accumulation began.
Step 4: Safe Interim Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Location: The SAA must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store it away from incompatible materials, particularly bases.
-
Container Lid: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arrange for Professional Disposal
Final disposal must be conducted by a licensed hazardous waste management company.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.
-
Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself. The transport of this chemical is regulated (UN 3261, Class 8) and requires specific packaging and placarding.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to ensuring safety.
Small Spill (Contained within a fume hood or on a benchtop):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated. Avoid generating dust.
-
Neutralize: Cautiously cover the spill with a suitable acid neutralizer, such as sodium bicarbonate or a commercial acid spill kit.
-
Absorb and Collect: Once neutralized, use an inert absorbent material (e.g., vermiculite, sand) to absorb the mixture.
-
Package as Waste: Carefully sweep the material into a designated hazardous waste container. Label it as "Spill Debris containing this compound and Sodium Bicarbonate."
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Large Spill (Outside of a containment area):
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Activate the nearest fire alarm or follow your facility's emergency contact procedure to notify the institutional EHS and emergency response team.
-
Isolate: If safe to do so, close the doors to the laboratory to contain the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal and Spill Response Workflow for this compound.
References
-
PubChem Compound Summary for 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-((Tert-butoxy_carbonyl__amino)butanoic-acid]([Link]
-
PubChem Compound Summary for 2-Butynoic acid. National Center for Biotechnology Information. [Link]
-
Tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Waste Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
Personal protective equipment for handling 4-(Tert-butoxycarbonylamino)but-2-ynoic acid
A Researcher's Guide to Safely Handling 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid
Hazard Assessment: A Chemist's Perspective
Understanding the potential hazards is the foundation of safe laboratory practice. The structure of this compound suggests the following primary concerns:
-
Corrosivity : The carboxylic acid moiety makes the compound inherently acidic and potentially corrosive. Similar solid organic acids are known to cause severe skin burns and eye damage upon contact.[1][2] Dust from such solids can be inhaled, leading to irritation or burns of the respiratory tract.[2]
-
Skin and Eye Irritation : Direct contact with the solid or its solutions can cause significant irritation. The eyes are particularly vulnerable to corrosive chemicals.[2]
-
Reactivity : While the internal alkyne is generally more stable than a terminal one, acetylenic compounds can possess unique reactivity. Furthermore, the Boc (tert-butoxycarbonyl) protecting group is acid-labile, meaning it can be cleaved under acidic conditions, potentially generating isobutylene gas.[3][][5]
-
Inhalation Hazard : As a fine powder, the compound poses a risk of inhalation, which could irritate the respiratory system.[2]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE required for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat | Recommended to perform in a fume hood or ventilated enclosure. If not possible, an N95 respirator should be considered. |
| Preparing Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat; consider a chemical-resistant apron.[1] | Work must be performed in a chemical fume hood. |
| Running Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat and chemical-resistant apron | All reactions should be conducted within a chemical fume hood. |
Rationale for PPE Selection
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are essential to protect against dust particles and splashes.[1] When handling solutions or running reactions where there is a higher risk of splashing, a full-face shield must be worn in addition to goggles.[6]
-
Hand Protection : Nitrile gloves are a suitable first choice for incidental splash protection against many weak acids and organic solids.[7][8] However, it is crucial to recognize that nitrile's resistance to concentrated acids can be poor.[7][8] If gloves become contaminated, they must be removed and replaced immediately.[9] For prolonged handling or when working with solutions, consulting a glove compatibility chart for the specific solvent is best practice.[10]
-
Body Protection : A full-length, buttoned lab coat protects the skin and personal clothing from accidental spills. For larger-scale operations, an additional chemical-resistant apron provides an extra layer of defense against corrosive liquids.[11]
-
Respiratory Protection : To prevent inhalation of fine dust, all handling of the solid compound should ideally occur within a chemical fume hood or a ventilated balance enclosure.[2][6] This engineering control is the primary defense against respiratory exposure.
Operational and Disposal Plan
A safe workflow encompasses every step from material retrieval to waste disposal.
Safe Handling and Use Workflow
The following diagram illustrates the standard operational procedure for safely incorporating the reagent into a reaction.
Caption: Standard workflow for handling solid organic acids.
Spill Management Protocol
In the event of a small-scale spill, a swift and correct response is critical.
-
Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[12]
-
Isolate & Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
PPE : Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Neutralize : Cover the spill with a suitable acid neutralizer (e.g., sodium bicarbonate or a commercial acid spill kit).
-
Contain & Absorb : Once neutralized, use an inert absorbent material to soak up the residue.
-
Collect & Dispose : Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
The following flowchart visualizes the spill response process.
Caption: Step-by-step spill response for acidic solids.
Waste Disposal Plan
Proper segregation of chemical waste is essential for safety and environmental compliance.
-
Solid Waste : Unused or contaminated this compound should be placed in a clearly labeled, sealed container designated for "Corrosive, Acidic, Organic Solid Waste."
-
Contaminated Materials : Used gloves, weigh boats, absorbent pads from spills, and any other contaminated disposable materials must be placed in the same designated solid hazardous waste container.[6]
-
Solutions : Waste solutions containing the compound should be collected in a designated "Corrosive, Acidic, Organic Liquid Waste" container. Do not mix with incompatible waste streams (e.g., strong bases or oxidizers).[6]
Always follow your institution's specific hazardous waste disposal guidelines.[12] When in doubt, consult your Environmental Health and Safety (EHS) department.
References
- Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Benchchem.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
-
Corrosive Materials. Princeton University Environmental Health and Safety. Available at: [Link]
- General Use SOP - Corrosive Materials. Stanford University Environmental Health & Safety.
- Examples of PPE for Dangerous Goods Classes. Canada Safety Training.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Guide to Nitrile Gloves Chemical Resistance. International Enviroguard.
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
-
acetylenedicarboxylic acid. Organic Syntheses. Available at: [Link]
- SAFETY DATA SHEET - 2-Butynoic acid. Thermo Fisher Scientific.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Chemical Resistance Reference Chart. Medicom.
- Glove Selection Guide. University of California, Riverside Environmental Health & Safety.
- SAFETY DATA SHEET - (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
-
Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential. Chemical Communications. Available at: [Link]
- Synthesis of acetylenedicarboxylic acid from meso- dibromosuccinic acid. University of Regensburg.
-
Synthesis of Acetylenic Carboxylic Acids. Synthetic Communications. Available at: [Link]
- BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
THE ADDITION OF CARBOXYLIC ACIDS TO ACETYLENIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
